Product packaging for Velagliflozin proline hydrate(Cat. No.:)

Velagliflozin proline hydrate

Cat. No.: B12391160
M. Wt: 528.6 g/mol
InChI Key: SSNUQDYITAZVPB-YAKUHWJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velagliflozin proline hydrate is a useful research compound. Its molecular formula is C28H36N2O8 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N2O8 B12391160 Velagliflozin proline hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N2O8

Molecular Weight

528.6 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1

InChI Key

SSNUQDYITAZVPB-YAKUHWJSSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O

Origin of Product

United States

Foundational & Exploratory

Velagliflozin Proline Hydrate: A Technical Guide to its Mechanism of Action on SGLT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, developed by Boehringer Ingelheim, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4] It is approved for veterinary use, specifically for improving glycemic control in cats with diabetes mellitus.[1][4][5] Velagliflozin proline hydrate is a co-crystal of velagliflozin and L-proline, a formulation designed to improve the compound's pharmaceutical properties. This technical guide provides an in-depth exploration of the core mechanism of action of velagliflozin on SGLT2, including its biochemical interaction, physiological consequences, and the methodologies used to characterize such inhibitors.

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of velagliflozin is the inhibition of SGLT2, a high-capacity, low-affinity transporter protein located predominantly in the S1 segment of the proximal convoluted tubule of the kidneys.[3][6][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[3][7][8]

By competitively binding to SGLT2, velagliflozin blocks the reabsorption of glucose from the tubular fluid back into the bloodstream.[1] This inhibition of SGLT2 leads to a lowering of the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria).[1] The consequence of this glucosuria is a reduction in blood glucose levels, which helps to improve glycemic control in diabetic patients.[3] The mechanism is independent of insulin secretion, which minimizes the risk of hypoglycemia.[5][7]

While highly selective for SGLT2, some minor inhibitory effects on SGLT1, which is found in the later segments of the proximal tubule and the small intestine, have been noted for the SGLT2 inhibitor class. This can occasionally lead to transient gastrointestinal side effects.[8]

Quantitative Data on SGLT2 Inhibitors

While specific quantitative data for velagliflozin's IC50, Ki, and selectivity for SGLT2 over SGLT1 are not publicly available in the scientific literature or regulatory summaries, a comparison with other well-characterized SGLT2 inhibitors can provide context for its expected potency and selectivity. The following tables summarize publicly available data for other SGLT2 inhibitors.

Table 1: In Vitro Inhibition of SGLT2 and SGLT1 by Various Inhibitors

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)
Canagliflozin2.2~650~295-fold
Dapagliflozin1.1~1400~1273-fold
Empagliflozin3.1~8300~2677-fold
Ertugliflozin0.9~1960~2178-fold
Sotagliflozin1.8~37~20-fold

Data compiled from various sources.[8][9][10]

Table 2: Pharmacokinetic Properties of Selected SGLT2 Inhibitors in Humans

InhibitorTime to Cmax (hours)Half-life (hours)
Canagliflozin1-210-13
Dapagliflozin1-2~13
Empagliflozin1.5~13

This data is for human use and provides a general reference for the class of drugs.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of velagliflozin are not publicly available. However, a representative protocol for determining the IC50 and selectivity of an SGLT2 inhibitor can be described based on standard industry practices and published methodologies for similar compounds.[11]

Protocol: In Vitro SGLT2 Inhibition Assay

1. Cell Line and Culture:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human SGLT2 (hSGLT2) are commonly used.

  • Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain expression of the transporter.

2. Glucose Uptake Assay:

  • Cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to ensure SGLT2 functionality.

  • Cells are then incubated with varying concentrations of the test inhibitor (e.g., velagliflozin) for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • A solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), is added to each well, and the incubation continues for a set time (e.g., 1-2 hours).

  • The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis and IC50 Determination:

  • The amount of ¹⁴C-AMG uptake is plotted against the concentration of the inhibitor.

  • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces glucose uptake by 50%.

4. Selectivity Assay:

  • To determine the selectivity, the same glucose uptake assay is performed using a cell line stably expressing human SGLT1 (hSGLT1).

  • The IC50 value for SGLT1 is determined in the same manner as for SGLT2.

  • The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio indicates greater selectivity for SGLT2.

Signaling Pathways and Physiological Effects

The inhibition of SGLT2 by velagliflozin initiates a cascade of physiological effects beyond simple glucosuria.

Direct and Downstream Effects of SGLT2 Inhibition

SGLT2_Inhibition_Pathway cluster_0 Velagliflozin Velagliflozin SGLT2 SGLT2 in Proximal Tubule Velagliflozin->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption Urinary_Glucose_Excretion Urinary Glucose Excretion (Glucosuria) Glucose_Reabsorption->Urinary_Glucose_Excretion Decreases Blood_Glucose Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Increases Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis Causes Glucotoxicity Reduced Glucotoxicity Blood_Glucose->Glucotoxicity Lowers Insulin_Sensitivity Improved Insulin Sensitivity Glucotoxicity->Insulin_Sensitivity Leads to Blood_Pressure Reduced Blood Pressure Osmotic_Diuresis->Blood_Pressure Contributes to

Direct and downstream effects of SGLT2 inhibition by velagliflozin.
Broader Cellular Signaling

Recent research on SGLT2 inhibitors has uncovered effects on various cellular signaling pathways that may contribute to their beneficial cardiovascular and renal outcomes observed in human medicine.[12][13][14] While these studies are not specific to velagliflozin, they represent class-wide effects.

  • AMP-activated protein kinase (AMPK) activation: SGLT2 inhibitors have been shown to activate AMPK, a key regulator of cellular energy metabolism.[12] AMPK activation can lead to the suppression of pro-inflammatory pathways.[12]

  • NLRP3 Inflammasome Inhibition: This class of drugs can inhibit the NLRP3 inflammasome, a component of the innate immune system involved in inflammatory responses.[13]

  • Modulation of NF-κB: SGLT2 inhibitors can suppress the activation of NF-κB (Nuclear factor kappa B), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12][13]

Downstream_Signaling cluster_1 SGLT2_Inhibition SGLT2 Inhibition Metabolic_Shifts Metabolic Shifts (e.g., increased ketones) SGLT2_Inhibition->Metabolic_Shifts NLRP3 NLRP3 Inflammasome SGLT2_Inhibition->NLRP3 Inhibits NFkB NF-κB Pathway SGLT2_Inhibition->NFkB Inhibits AMPK AMPK Activation Metabolic_Shifts->AMPK Inflammation Reduced Inflammation AMPK->Inflammation Oxidative_Stress Reduced Oxidative Stress Inflammation->Oxidative_Stress Leads to

Broader cellular signaling pathways influenced by SGLT2 inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of an SGLT2 inhibitor like velagliflozin.

Experimental_Workflow start Start: Synthesize/Acquire Test Compound cell_culture Culture Cells Expressing hSGLT2 and hSGLT1 start->cell_culture dose_response Perform Dose-Response Glucose Uptake Assay cell_culture->dose_response ic50_calc Calculate IC50 for SGLT2 and SGLT1 dose_response->ic50_calc selectivity Determine Selectivity Ratio ic50_calc->selectivity kinetics Conduct Binding Kinetics Studies (Ki, Kd) ic50_calc->kinetics end End: Characterize Potency and Selectivity selectivity->end kinetics->end

Workflow for in vitro characterization of an SGLT2 inhibitor.

Conclusion

This compound is a highly effective SGLT2 inhibitor that exerts its primary therapeutic effect by blocking renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels. While specific quantitative binding and selectivity data for velagliflozin are not in the public domain, comparison with other agents in its class suggests a high degree of potency and selectivity for SGLT2. The broader physiological and cellular signaling effects of SGLT2 inhibition, including modulation of inflammatory pathways, are areas of ongoing research that may reveal additional therapeutic benefits of this class of drugs. The experimental protocols and workflows described provide a framework for the continued investigation and characterization of novel SGLT2 inhibitors.

References

In Vitro SGLT2 Binding Affinity of Velagliflozin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velagliflozin is an orally available inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member of the "gliflozin" class of drugs, it is utilized for its anti-diabetic properties, particularly in veterinary medicine for improving glycemic control in cats.[1][2] This technical guide provides an in-depth overview of the in vitro SGLT2 binding affinity of Velagliflozin. While specific quantitative binding data such as IC50 and Ki values for Velagliflozin are not publicly available in the cited literature, this document offers a comprehensive framework for understanding its interaction with SGLT2. This is achieved by presenting comparative binding data from other well-characterized SGLT2 inhibitors, detailing a robust experimental protocol for determining such binding affinities, and illustrating the associated signaling pathways and experimental workflows.

Comparative In Vitro SGLT2 Binding Affinity of SGLT2 Inhibitors

To provide a context for the potential binding affinity of Velagliflozin, the following table summarizes the in vitro SGLT2 binding affinities (IC50 values) for several other widely studied SGLT2 inhibitors. This data is crucial for researchers in drug development for comparative analysis and benchmarking.

CompoundSGLT2 IC50 (human)
Canagliflozin2.2 nM
Dapagliflozin1.1 nM
Empagliflozin3.1 nM
Ertugliflozin0.877 nM
Sotagliflozin1.8 nM
Ipragliflozin7.4 nM
Tofogliflozin2.9 nM

Experimental Protocol: In Vitro Radioligand Binding Assay for SGLT2

The determination of a compound's binding affinity to a target receptor is a cornerstone of preclinical drug development. A radioligand binding assay is a standard and robust method to quantify the interaction between a ligand (such as an SGLT2 inhibitor) and its receptor (SGLT2). Below is a detailed methodology for a competitive radioligand binding assay to determine the SGLT2 binding affinity of a test compound like Velagliflozin.

1. Materials and Reagents:

  • Cell Line: A stable cell line overexpressing human SGLT2 (e.g., CHO-hSGLT2 or HEK293-hSGLT2).

  • Radioligand: A high-affinity SGLT2 inhibitor radiolabeled with tritium (\³H) or iodine-125 (\¹²⁵I) (e.g., \³H-labeled dapagliflozin or canagliflozin).

  • Test Compound: Velagliflozin, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled SGLT2 inhibitor (e.g., 10 µM empagliflozin).

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological buffer, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: A beta or gamma counter, depending on the radioisotope.

2. Membrane Preparation:

  • Culture the SGLT2-expressing cells to a high density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (Velagliflozin).

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SGLT2_Inhibition_Pathway Lumen Renal Proximal Tubule Lumen Glucose_Na_Lumen Glucose + Na+ Blood Bloodstream Glucose_Blood Glucose K_Cell K+ Blood->K_Cell 2 K+ EpithelialCell Tubular Epithelial Cell GLUT2 GLUT2 EpithelialCell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase EpithelialCell->NaK_ATPase SGLT2 SGLT2 SGLT2->EpithelialCell GLUT2->Blood NaK_ATPase->Blood Glucose_Na_Lumen->SGLT2 Co-transport Na_Blood Na+ K_Cell->NaK_ATPase Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: SGLT2 Inhibition Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (with SGLT2) start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

Velagliflozin is a significant therapeutic agent in feline diabetes management, acting through the targeted inhibition of SGLT2. While the precise in vitro binding affinity of Velagliflozin to SGLT2 is not publicly documented, the comparative data from other gliflozins suggest a likely high-affinity interaction. The provided experimental protocol offers a robust framework for determining these critical parameters, which are essential for a comprehensive understanding of its pharmacological profile. The visualization of the SGLT2 inhibition pathway and the experimental workflow further elucidates the mechanism of action and the scientific process for its characterization. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine.

References

Velagliflozin Proline Hydrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of velagliflozin proline hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The focus is on the critical parameters of solubility and stability, which are paramount in the successful formulation and development of a pharmaceutical product. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard experimental methodologies and presents illustrative data to serve as a practical reference for researchers.

Mechanism of Action: SGLT2 Inhibition Pathway

Velagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into circulation.[1][2] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] The therapeutic effects of SGLT2 inhibitors are also associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cellular energy metabolism and has been implicated in the cardiovascular benefits observed with this class of drugs.

SGLT2_Inhibition_Pathway cluster_cell Renal Proximal Tubule Cell SGLT2 SGLT2 Glucose_out Glucose (to blood) SGLT2->Glucose_out AMPK AMPK Glucose_in Glucose (from filtrate) Glucose_in->SGLT2 Reabsorption Velagliflozin Velagliflozin Proline Hydrate Velagliflozin->SGLT2 Inhibition Velagliflozin->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Cardiovascular Protection) mTOR->Therapeutic_Effects Modulation of Cellular Processes

SGLT2 Inhibition Signaling Pathway

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for formulation development. The following sections detail the experimental protocol for determining solubility and present illustrative data for this compound.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents and at different physiological pH values.

Materials:

  • This compound powder

  • A range of pharmaceutical solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, DMSO)

  • pH buffers (pH 1.2, 4.5, 6.8)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for velagliflozin quantification.

Procedure:

  • An excess amount of this compound is added to a known volume of each solvent or buffer in a sealed vial.

  • The vials are placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, the samples are visually inspected for the presence of undissolved solid material.

  • The suspensions are centrifuged at high speed to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.

  • The filtrate is then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of dissolved velagliflozin.

  • The experiment is performed in triplicate for each solvent and buffer system.

Data Presentation: Illustrative Solubility of this compound

The following tables present illustrative solubility data for this compound. Note: This data is for demonstrative purposes and is not based on experimentally verified results for this specific molecule.

Table 1: Illustrative Solubility in Common Pharmaceutical Solvents at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 200[3][4][5]
Polyethylene Glycol 400 (PEG 400)50 - 100
Ethanol10 - 25
Propylene Glycol5 - 15
Water< 0.1
Corn Oil≥ 5 (in a 10% DMSO/90% Corn Oil mixture)[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5[3]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5[3]

Table 2: Illustrative pH-Solubility Profile at 37°C

pHBuffer SystemSolubility (mg/mL)
1.20.1 N HCl< 0.01
4.5Acetate Buffer< 0.01
6.8Phosphate Buffer< 0.01

Stability Studies

Stability testing is a crucial component of drug development, providing evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation

A stability-indicating analytical method is essential to resolve the active ingredient from any degradation products. Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

Procedure:

  • Method Development: An appropriate HPLC method is developed and validated for the quantification of velagliflozin and the separation of its potential degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: The drug is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., 60°C) for a specified time.

    • Base Hydrolysis: The drug is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

    • Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 80°C) in a dry oven.

    • Photostability: The solid drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Samples from the forced degradation studies are analyzed at various time points by the developed HPLC method to determine the extent of degradation and to identify any degradation products.

Stability_Testing_Workflow cluster_workflow Stability Testing Workflow API_Batch API Batch Selection Method_Development Stability-Indicating Method Development API_Batch->Method_Development Long_Term Long-Term Stability (e.g., 25°C/60% RH) API_Batch->Long_Term Accelerated Accelerated Stability (e.g., 40°C/75% RH) API_Batch->Accelerated Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Data_Analysis Data Analysis and Shelf-Life Determination Forced_Degradation->Data_Analysis Method_Development->Forced_Degradation Long_Term->Data_Analysis Accelerated->Data_Analysis

Typical Stability Testing Workflow
Data Presentation: Illustrative Stability Data for this compound

The following tables present illustrative stability data. Note: This data is hypothetical and intended to demonstrate how stability results are typically presented.

Table 3: Illustrative Results of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsObservations
0.1 N HCl (60°C, 8h)~15%2Major degradant at RRT 0.85
0.1 N NaOH (60°C, 4h)~20%3Significant degradation
3% H₂O₂ (RT, 24h)~10%1Single major oxidative degradant
Dry Heat (80°C, 48h)< 2%0Stable to thermal stress
Photostability (ICH Q1B)< 1%0Stable to light exposure

Table 4: Illustrative Long-Term and Accelerated Stability Data (Solid State)

Storage ConditionTime PointAssay (%)Total Impurities (%)
Long-Term Initial 99.80.15
25°C / 60% RH3 Months99.70.18
6 Months99.50.21
12 Months99.20.25
24 Months98.90.30
Accelerated Initial 99.80.15
40°C / 75% RH3 Months99.10.28
6 Months98.50.45

Commercial suppliers recommend storing this compound powder at -20°C for up to 2 years and in a DMSO solution at -80°C for up to 6 months.[6]

Conclusion

This technical guide has outlined the fundamental aspects of this compound's solubility and stability, crucial for its development as a pharmaceutical agent. While specific, publicly available data is limited, the provided experimental protocols and illustrative data tables offer a robust framework for researchers in this field. The methodologies for solubility determination via the shake-flask method and stability assessment through forced degradation and long-term studies are standard in the pharmaceutical industry. The accompanying diagrams of the SGLT2 signaling pathway and a typical stability testing workflow provide a clear visual representation of the underlying science and processes. This guide serves as a valuable resource for scientists and professionals involved in the research and development of SGLT2 inhibitors like this compound.

References

The Discovery and Development of Velagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velagliflozin, marketed under the brand name Senvelgo®, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] It represents a significant advancement in veterinary medicine as the first oral liquid medication approved for the treatment of feline diabetes mellitus.[2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of velagliflozin, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of velagliflozin stems from the broader class of SGLT2 inhibitors, which were initially investigated for the treatment of type 2 diabetes in humans. The foundational discovery for this class of drugs was the natural product phlorizin, a non-selective inhibitor of both SGLT1 and SGLT2. While effective in promoting glucosuria, phlorizin's lack of selectivity and poor pharmacokinetic properties made it unsuitable for clinical development. This led to extensive research to identify selective SGLT2 inhibitors with improved drug-like properties.

Boehringer-Ingelheim Vetmedica GmbH pioneered the development of velagliflozin, filing a patent application in 2007.[1] The synthesis of velagliflozin is a multi-step process.

Synthetic Pathway

One of the initial patented synthetic routes for velagliflozin involves a nine-step process starting from 2-bromo-5-iodobenzoic acid.[1] An alternative, more commercially viable five-step synthesis has also been developed with an overall yield of 40%.[1] A key step in the synthesis is the O-glycosylation of the aglycone, 4-bromo-2-(4-cyclopropylbenzyl)benzonitrile, with a protected glucose derivative.[1]

A detailed, multi-step chemical synthesis of velagliflozin has been described, beginning with the preparation of a substituted benzonitrile intermediate, 2-(4-cyclopropylbenzyl)-4-hydroxybenzonitrile. This intermediate undergoes glycosylation with a protected beta-D-glucopyranosyl donor, a reaction catalyzed by a Lewis acid to ensure the correct stereochemistry of the glycosidic bond. The hydroxyl groups of the glucose moiety are protected during this step to prevent unwanted side reactions. Following the coupling reaction, these protective groups are removed under mild conditions to yield the active velagliflozin molecule, which is then purified.[3]

G start Starting Materials 2_bromo_5_iodobenzoic_acid 2_bromo_5_iodobenzoic_acid start->2_bromo_5_iodobenzoic_acid protected_glucose protected_glucose start->protected_glucose velagliflozin velagliflozin purification Purified Velagliflozin velagliflozin->purification Purification

Caption: Simplified workflow of velagliflozin synthesis.

Experimental Protocol for Synthesis (Exemplary Deprotection Step)

The following protocol is an example of the deprotection step in the synthesis of velagliflozin:

A solution of 2-(4-cyclopropyl-benzyl)-4-(2,3,4,6-tetra-O-acetyl-D-glucopyranos-1-yl)-benzonitrile (0.80 g) in methanol (5 mL) and tetrahydrofuran (5 mL) is treated with an aqueous potassium hydroxide solution (4 mol/L, 5 mL). The reaction mixture is stirred at ambient temperature for 1 hour and then neutralized with 1 M hydrochloric acid. The organic solvents are evaporated, and the residue is diluted with brine and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, and the solvent is removed. The resulting residue is purified by chromatography on silica gel (dichloromethane/methanol 1:0 -> 9:1) to yield the final product.[1]

Preclinical Development

Mechanism of Action and Pharmacology

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is located in the proximal renal tubules.[4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[3] By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][4] This mechanism of action is independent of insulin secretion or action.[5]

G cluster_effect Physiological Effect Velagliflozin Velagliflozin SGLT2 SGLT2 Velagliflozin->SGLT2 Inhibits Increased_UGE Increased Urinary Glucose Excretion Filtrate Glomerular Filtrate (Urine) Filtrate->SGLT2 Bloodstream Bloodstream Glucose_reabsorption Intracellular Space Decreased_BG Decreased Blood Glucose Increased_UGE->Decreased_BG

Caption: Signaling pathway of SGLT2 inhibition by velagliflozin.

Preclinical Studies

Preclinical studies in non-diabetic, insulin-resistant obese cats demonstrated that velagliflozin increased insulin sensitivity.[2] In diabetic cats, it was shown to improve clinical signs and hyperglycemia to a similar extent as lente insulin.[2]

Table 1: Preclinical Pharmacokinetic Parameters of Velagliflozin in Cats

ParameterFasted StateFed State
Tmax (hours) 0.251 - 3.67
Cmax (ng/mL) 1030 (± 361)316 - 846
AUC0-last (day*ng/mL) 3295 (± 1098)2786 - 7142
Elimination Half-life (hours) 3.68 (± 0.34)4.5 - 6.4
Data from[1][6]

Clinical Development

The clinical development of velagliflozin has primarily focused on its use in cats with diabetes mellitus. The pivotal study in its development was the SENSATION (Safety and Efficacy of Novel SGLT2-inhibitor velAgliflozin in caTs with DM, Insulin pretreated Or Naïve) study.

The SENSATION Study

The SENSATION study was a prospective, baseline-controlled, open-label clinical field trial involving 252 client-owned diabetic cats.[2][7] Of these, 214 were newly diagnosed (naïve) and 38 had been previously treated with insulin.[2][7]

  • Study Design: Prospective, baseline-controlled, open-label clinical field trial.[2][7]

  • Animals: 252 client-owned cats with diabetes mellitus.[2][7]

  • Treatment: Velagliflozin oral solution administered once daily.[2][7]

  • Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7] Blood and urine samples were sent to a commercial laboratory for analysis. In-clinic urine testing for ketones was performed using Keto Diastix. A validated veterinary portable blood glucose monitor was used for blood glucose curves.[2]

  • Effectiveness Endpoints: The primary hypothesis was that >70% of cats would show improvement in at least one clinical sign (polyuria, polydipsia, polyphagia, or neuropathy) and at least one glycemic parameter (mean blood glucose < 250 mg/dL on day 60, blood glucose within reference range on day 180, or fructosamine within reference range on day 180).[2]

G Screening Screening (Client-owned diabetic cats, n=252) Day0 Day 0 Velagliflozin Administration (Once Daily) Screening->Day0 Follow_up Follow-up Visits (Days 3, 7, 30, 60, 120, 180) Day0->Follow_up Assessments Assessments: - Physical Exam - Blood Collection - Urine Analysis Follow_up->Assessments Data_Analysis Data Analysis (Efficacy & Safety) Assessments->Data_Analysis

Caption: Workflow of the SENSATION clinical trial.

Velagliflozin demonstrated significant efficacy in improving glycemic control and clinical signs in diabetic cats.

Table 2: Glycemic Parameters in the SENSATION Study

ParameterScreening (Day 0)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL) 436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Fructosamine (µmol/L) 538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)
Data are presented as median (range).[7]

By day 180, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference ranges.[7]

Table 3: Improvement in Clinical Signs in the SENSATION Study (Day 180)

Clinical SignPercentage of Cats with Improvement
Polyuria 88.6% (124 of 140)
Polydipsia 87.7% (121 of 138)
Polyphagia 75%
Neuropathy Resolution 76.9% (20 of 26)
Data from[2]
Safety and Tolerability

The most common adverse events observed with velagliflozin treatment were diarrhea or loose stools.[8] A serious potential adverse event is the development of euglycemic diabetic ketoacidosis (DKA), particularly in cats that do not have sufficient endogenous insulin production.[9] In the SENSATION study, DKA was more common in cats previously treated with insulin (18.4%) compared to naïve cats (5.1%).

Table 4: Adverse Events in a Comparative Study of Velagliflozin vs. Caninsulin

Adverse EventVelagliflozin (n=61)Caninsulin (n=66)
Loose feces/diarrhea 38%15%
Positive urine culture 31%27%
Nonclinical hypoglycemia 13%52%
Clinical hypoglycemia 0%8%
Diabetic Ketoacidosis 7%0%
Data from[8]

Regulatory Approval

Velagliflozin, under the brand name Senvelgo, received approval from the U.S. Food and Drug Administration (FDA) in August 2023 for the treatment of diabetes in cats.[1] It has also been approved in the European Union, Switzerland, and Great Britain.[1]

Conclusion

Velagliflozin represents a novel therapeutic option for the management of feline diabetes mellitus. Its discovery and development have been driven by a deep understanding of the role of SGLT2 in glucose homeostasis. Through a comprehensive program of preclinical and clinical studies, velagliflozin has been shown to be an effective and generally well-tolerated oral treatment for diabetic cats, offering a convenient alternative to insulin injections. Ongoing research and post-market surveillance will continue to further define its role in veterinary medicine.

References

Velagliflozin's Effect on Renal Glucose Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By selectively targeting SGLT2, velagliflozin effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental evaluation of velagliflozin's impact on renal glucose transport.

Core Mechanism of Action

In the proximal tubules of the kidneys, SGLT2 is responsible for approximately 90% of glucose reabsorption from the filtrate back into the bloodstream.[3] Velagliflozin competitively inhibits SGLT2, thereby preventing this reabsorption and promoting the excretion of excess glucose in the urine.[1][2] This glucosuric effect directly contributes to the reduction of hyperglycemia. While highly selective for SGLT2, velagliflozin has a minor inhibitory action on the sodium-glucose cotransporter 1 (SGLT1), which is responsible for the remaining 10% of renal glucose reabsorption and is also found in the small intestine.[3][4] This dual action, though heavily skewed towards SGLT2, contributes to its overall glucose-lowering effect.

cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of Velagliflozin Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urine Urine SGLT2->Urine Increased Glucose Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Figure 1: Mechanism of Velagliflozin on Renal Glucose Transport.

Quantitative Data

While specific IC50 and Ki values for velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly reported, clinical studies in felines provide quantitative data on its in vivo effects on glycemic control.

Table 1: Effect of Velagliflozin on Glycemic Parameters in Diabetic Cats (SENSATION Study) [5]

ParameterBaseline (Screening)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL), median (range)436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Fructosamine (µmol/L), median (range)538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)

Table 2: Urinary Effects of Velagliflozin in Obese, Non-Diabetic Cats [6]

ParameterPlacebo GroupVelagliflozin Group (1 mg/kg)
Water IntakeNo significant changeSignificantly higher
Urine OutputNo significant changeSignificantly higher
Urinary Glucose ExcretionNo significant changeSignificantly higher
Urine Glucose/Creatinine RatioNo significant changeSignificantly higher

Experimental Protocols

In Vitro SGLT Inhibition Assays

Detailed protocols for velagliflozin are not publicly available. However, the following represent standard methodologies used to characterize SGLT inhibitors.

1. Glucose Uptake Inhibition Assay

This assay measures the inhibition of glucose transport into cells expressing the target SGLT transporter.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or other renal proximal tubular epithelial cell lines endogenously expressing SGLT2, or HEK293 cells stably transfected to express human SGLT1 or SGLT2.[7][8]

  • Reagents:

    • Radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside) or a fluorescent glucose analog (e.g., 2-NBDG).[8][9]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium to differentiate between sodium-dependent (SGLT) and sodium-independent (GLUT) transport.[9]

    • Test compound (velagliflozin) at various concentrations.

    • Positive control inhibitor (e.g., phlorizin).[9]

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Wash cells with sodium-free buffer.

    • Pre-incubate cells with the test compound or control in sodium-containing or sodium-free buffer.

    • Initiate glucose uptake by adding the buffer containing the labeled glucose analog.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold sodium-free buffer.

    • Lyse the cells and measure the intracellular concentration of the labeled glucose analog using a scintillation counter or fluorescence plate reader.

    • Calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.

cluster_workflow Glucose Uptake Inhibition Assay Workflow start Seed SGLT2-expressing cells wash1 Wash with sodium-free buffer start->wash1 preincubate Pre-incubate with Velagliflozin wash1->preincubate add_glucose Add labeled glucose analog preincubate->add_glucose incubate Incubate at 37°C add_glucose->incubate terminate Terminate uptake with cold wash incubate->terminate lyse Lyse cells terminate->lyse measure Measure intracellular labeled glucose lyse->measure calculate Calculate IC50 measure->calculate

Figure 2: Workflow for a Glucose Uptake Inhibition Assay.

2. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the SGLT2 transporter.

  • Materials:

    • Membrane preparations from cells overexpressing SGLT2.

    • Radiolabeled ligand that specifically binds to SGLT2 (e.g., a tritiated SGLT2 inhibitor).

    • Test compound (velagliflozin) at various concentrations.

    • Non-specific binding control (a high concentration of an unlabeled SGLT2 inhibitor).

  • Procedure:

    • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[10]

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare SGLT2 membrane fraction incubate Incubate membrane with radioligand and Velagliflozin start->incubate filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters filter->wash measure Measure radioactivity wash->measure calculate Calculate Ki value measure->calculate

Figure 3: Workflow for a Radioligand Binding Assay.

In Vivo Assessment of Renal Glucose Transport in Felines

1. Study Design (Adapted from the SENSATION study) [5]

  • Subjects: Client-owned diabetic cats, otherwise healthy.

  • Treatment: Oral administration of velagliflozin at a dose of 1 mg/kg once daily.

  • Monitoring:

    • Blood Glucose: Blood glucose curves performed over a 9-hour period after drug administration on specified days (e.g., days 7, 30, and 60). Blood samples are collected at regular intervals (e.g., every 1-2 hours).

    • Fructosamine: Serum fructosamine levels measured at baseline and at regular intervals (e.g., days 30, 60, 120, and 180) to assess long-term glycemic control.

    • Urinary Glucose: Urine samples collected for urinalysis to detect and quantify glucosuria.

2. Urine Glucose Measurement in Cats

  • Sample Collection: Urine can be collected via cystocentesis, catheterization, or as a "free catch" sample. For home monitoring, special non-absorbent litter can be used to collect a urine sample.[11][12]

  • Analysis:

    • Urine Dipsticks: Reagent strips (e.g., Keto-Diastix) are used for a semi-quantitative assessment of urine glucose and ketones. The color change on the strip is compared to a chart to estimate the glucose concentration.[11]

    • Quantitative Analysis: For more precise measurements, urine samples can be sent to a laboratory for quantitative biochemical analysis of glucose and creatinine concentrations. The glucose-to-creatinine ratio is often calculated to account for variations in urine concentration.[6]

Signaling Pathways and Logical Relationships

cluster_pathway Physiological Cascade of Velagliflozin Action Velagliflozin Velagliflozin SGLT2_Inhibition SGLT2 Inhibition in Renal Proximal Tubule Velagliflozin->SGLT2_Inhibition Decreased_Reabsorption Decreased Renal Glucose Reabsorption SGLT2_Inhibition->Decreased_Reabsorption Increased_Excretion Increased Urinary Glucose Excretion (Glucosuria) Decreased_Reabsorption->Increased_Excretion Lowered_BG Lowered Blood Glucose Increased_Excretion->Lowered_BG Improved_Control Improved Glycemic Control Lowered_BG->Improved_Control

Figure 4: Physiological Cascade of Velagliflozin Action.

Conclusion

Velagliflozin exerts its primary effect on renal glucose transport through the potent and selective inhibition of the SGLT2 transporter in the proximal tubules. This mechanism leads to a significant reduction in renal glucose reabsorption and a corresponding increase in urinary glucose excretion, ultimately resulting in improved glycemic control in hyperglycemic states. While specific in vitro binding affinities and inhibitory concentrations for velagliflozin are not publicly available, in vivo studies in felines have demonstrated its efficacy in lowering blood glucose and fructosamine levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of velagliflozin and other SGLT2 inhibitors.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document provides a comprehensive overview of the cellular and molecular interactions of Velagliflozin, with a focus on its primary target, downstream signaling effects, and the experimental methodologies used to characterize its activity. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Introduction

Velagliflozin is a member of the gliflozin class of drugs, which have emerged as a significant therapeutic option for managing hyperglycemia.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Developed for veterinary use, Velagliflozin offers an oral treatment alternative for feline diabetes mellitus.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Its mechanism of action centers on the highly specific inhibition of SGLT2, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This guide will delve into the molecular pharmacology of Velagliflozin, presenting available data on its primary target interaction, downstream cellular consequences, and the experimental frameworks used for its evaluation.

Primary Cellular and Molecular Target: SGLT2

The principal molecular target of Velagliflozin is the sodium-glucose cotransporter 2 (SGLT2) .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] SGLT2 is a high-capacity, low-affinity transporter protein predominantly expressed in the S1 segment of the proximal convoluted tubules of the kidneys.[18] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[18]

Mechanism of Action

Velagliflozin exerts its therapeutic effect by competitively inhibiting SGLT2.[18] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting the excretion of glucose in the urine (glucosuria).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This process effectively reduces the overall plasma glucose concentration in a manner independent of insulin secretion.

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Enters cell with Na+ Sodium Sodium Sodium->SGLT2 Reabsorbed Glucose Reabsorbed Glucose SGLT2->Reabsorbed Glucose Transported to blood Velagliflozin Velagliflozin Velagliflozin->SGLT2 Blocks transport

Diagram 1: Mechanism of SGLT2 Inhibition by Velagliflozin.
Quantitative Inhibition and Selectivity Data

While Velagliflozin is established as a potent SGLT2 inhibitor, specific public domain data on its in vitro potency (IC50 or Ki values) and its selectivity for SGLT2 over the related SGLT1 transporter are not available at the time of this writing. For context, other SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 250-fold to over 2900-fold.[17][18] This high selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is highly expressed and plays a primary role in glucose absorption.

Downstream Molecular Signaling

The inhibition of SGLT2 by Velagliflozin initiates a cascade of downstream cellular and systemic effects beyond simple glucosuria. A key pathway implicated in the broader effects of SGLT2 inhibitors is the AMP-activated protein kinase (AMPK) signaling pathway .[5][6][8][9][12]

Activation of AMPK

AMPK acts as a cellular energy sensor, activated under conditions of low intracellular energy status (i.e., a high AMP:ATP ratio). SGLT2 inhibitors can indirectly activate AMPK.[5][6][8][9][12] The proposed mechanism involves a mild and transient decrease in intracellular glucose, leading to a shift in the cellular energy balance.

Activated AMPK, in turn, phosphorylates a range of downstream targets to restore energy homeostasis. This includes:

  • Inhibition of anabolic pathways: such as fatty acid and cholesterol synthesis.

  • Stimulation of catabolic pathways: such as fatty acid oxidation and glycolysis.

Velagliflozin Velagliflozin SGLT2 SGLT2 Inhibition Velagliflozin->SGLT2 GlucoseUptake Decreased Intracellular Glucose SGLT2->GlucoseUptake EnergyStress Increased AMP:ATP Ratio GlucoseUptake->EnergyStress AMPK AMPK Activation EnergyStress->AMPK Downstream Downstream Effects: - Increased Fatty Acid Oxidation - Decreased Inflammation AMPK->Downstream cluster_workflow SGLT2 Inhibition Assay Workflow Start SGLT2-expressing cells in multi-well plate Wash1 Wash with Na+ buffer Start->Wash1 AddInhibitor Add Velagliflozin (various concentrations) Wash1->AddInhibitor AddSubstrate Add 14C-AMG substrate AddInhibitor->AddSubstrate Incubate Incubate AddSubstrate->Incubate Wash2 Wash with cold buffer to stop uptake Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure radioactivity Lyse->Measure Analyze Calculate IC50 Measure->Analyze

References

The Dawn of a New Therapeutic Avenue: Early Research and Therapeutic Potential of Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, marketed as Senvelgo®, is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that has emerged as a novel therapeutic agent for the management of diabetes mellitus, particularly in the feline population.[1][2] This technical guide delves into the early research and therapeutic potential of Velagliflozin, providing a comprehensive overview of its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation. The development of Velagliflozin represents a significant advancement in veterinary medicine, offering an oral treatment alternative to traditional insulin therapy.[3][4]

Core Mechanism of Action: SGLT2 Inhibition

Velagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) protein, which is predominantly located in the proximal renal tubules.[5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[6] By blocking this transporter, Velagliflozin prevents glucose reuptake into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[5][7] This insulin-independent mechanism of action helps to mitigate glucotoxicity and improve peripheral insulin resistance in individuals with sufficient endogenous insulin production.[3] While Velagliflozin is highly selective for SGLT2, it has a minor inhibitory effect on SGLT1, which is primarily found in the small intestine and is responsible for the remaining 10% of renal glucose reabsorption.[3][6]

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule Lumen cluster_bloodstream Bloodstream Glomerular Filtration Glomerular Filtration Filtered Glucose Filtered Glucose Glomerular Filtration->Filtered Glucose Glucose enters filtrate SGLT2 SGLT2 Filtered Glucose->SGLT2 Glucose binds to SGLT2 Urine Urine (Increased Glucose Excretion) Filtered Glucose->Urine Excretion Hyperglycemia Hyperglycemia SGLT2->Hyperglycemia Glucose reabsorption Normoglycemia Normoglycemia SGLT2->Normoglycemia Reduced Reabsorption leads to Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of Action of Velagliflozin via SGLT2 Inhibition.

Preclinical Research and Early Studies

Early investigations into Velagliflozin focused on its potential to manage insulin dysregulation and associated conditions. Studies in animal models, such as insulin-dysregulated ponies, demonstrated that Velagliflozin could effectively reduce hyperinsulinemia and prevent laminitis, a significant complication of equine metabolic syndrome.[8] These initial studies provided the foundation for its development as a therapeutic agent for diabetes.

A key preclinical study investigated the effects of Velagliflozin in obese, non-diabetic cats. This research was crucial in establishing the drug's safety and efficacy in the target species. The findings indicated that Velagliflozin increased urinary glucose excretion while maintaining euglycemia, suggesting a low risk of hypoglycemia.[8][9] Furthermore, the study suggested an improvement in insulin sensitivity.[9]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in felines revealed that Velagliflozin is rapidly absorbed following oral administration.[3] The prandial state was found to influence systemic exposure, with higher maximum plasma concentrations (Cmax) and area under the curve (AUC) observed in the fasted state.[5] The pharmacodynamic effects are evident shortly after administration, with glucosuria induced from the first dose, leading to sustained glycemic control within a week of initiating treatment.[3]

Table 1: Summary of Feline Pharmacokinetic Parameters

ParameterValueCondition
Time to Maximum Concentration (Tmax)< 3.7 hoursFasted and Fed

Note: Specific Cmax and AUC values vary based on feeding status.

Clinical Efficacy in Feline Diabetes Mellitus

The therapeutic potential of Velagliflozin has been most extensively studied in cats with diabetes mellitus. Multiple clinical trials have demonstrated its efficacy as a standalone, once-daily oral therapy.

The SENSATION Study

A large-scale, prospective, open-label clinical field trial, known as the SENSATION study, evaluated the safety and effectiveness of Velagliflozin in both newly diagnosed (naïve) and previously insulin-treated diabetic cats.[10][11]

Table 2: Key Efficacy Endpoints from the SENSATION Study

ParameterDay 30Day 60Day 120Day 180
Median Blood Glucose (mg/dL) 153134128125
Median Fructosamine (µmol/L) 310286269263
Improvement in Polyuria (%) ---88.6
Improvement in Polydipsia (%) ---87.7
Glycemic Control Success Rate (%) ---81

Data presented as median values for blood glucose and fructosamine. Improvement percentages are for cats remaining in the study at Day 180. Glycemic control success was defined as blood glucose and/or fructosamine within reference ranges.[12]

Comparative Efficacy Study

Another randomized controlled study compared the efficacy and safety of once-daily oral Velagliflozin with twice-daily insulin injections in diabetic cats. The study concluded that Velagliflozin was non-inferior to insulin treatment.[13]

Table 3: Comparative Efficacy of Velagliflozin vs. Insulin at Day 45

Efficacy ParameterVelagliflozin GroupInsulin Group
Treatment Success Rate (%) 5442
Mean Blood Glucose ≤14 mmol/L (%) 8245
Serum Fructosamine ≤450 µmol/L (%) 7244

[13]

Experimental Protocols

SENSATION Study Methodology

The SENSATION study was a prospective, baseline-controlled, open-label clinical field trial conducted at multiple veterinary clinics.[10][11]

  • Subjects: 252 client-owned cats with diabetes mellitus (214 naïve, 38 previously insulin-treated).[10]

  • Intervention: Velagliflozin administered orally once daily.[10]

  • Monitoring: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[10] Blood glucose and fructosamine levels were key glycemic parameters. Clinical signs such as polyuria, polydipsia, and neuropathy were also assessed.[10][11]

Experimental Workflow: SENSATION Clinical Trial

SENSATION_Workflow cluster_screening Screening Phase cluster_treatment Treatment and Monitoring Phase cluster_outcomes Outcome Assessment Screening Screening of Diabetic Cats (Naïve and Insulin-Treated) Day0 Day 0: Initiate Velagliflozin (oral, once daily) Screening->Day0 Monitoring Regular Monitoring: - Physical Exam - Blood Glucose - Fructosamine - Clinical Signs Day3_7 Days 3 & 7: Early Follow-up Day0->Day3_7 Safety Safety Analysis: - Adverse Events - Ketoacidosis Monitoring Day30 Day 30: Primary Efficacy Assessment Day3_7->Day30 ExtendedPhase Days 60, 120, 180: Extended Follow-up Day30->ExtendedPhase Efficacy Efficacy Analysis: - Glycemic Control - Clinical Sign Improvement Day30->Efficacy ExtendedPhase->Efficacy

Caption: Workflow of the SENSATION Clinical Trial for Velagliflozin.

Safety Profile

The most common adverse events observed in clinical trials were gastrointestinal in nature, such as diarrhea or loose stool, which were often transient.[13] A significant safety concern associated with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA) and euglycemic DKA.[4] Euglycemic DKA is a life-threatening condition characterized by ketoacidosis without the presence of hyperglycemia, which can make diagnosis challenging.[4] The risk of DKA was found to be higher in cats previously treated with insulin.[12] Close monitoring for ketonuria is recommended, especially during the initial weeks of treatment.[5] Importantly, no clinical hypoglycemia was observed in the SENSATION study.[12]

Conclusion

The early research and subsequent clinical development of Velagliflozin have established it as a promising and effective oral therapeutic for feline diabetes mellitus. Its insulin-independent mechanism of action, once-daily oral administration, and demonstrated efficacy in improving glycemic control and clinical signs offer a significant advancement in the management of this common endocrine disorder in cats. While the risk of diabetic ketoacidosis necessitates careful patient selection and monitoring, Velagliflozin represents a paradigm shift in veterinary diabetology, providing a valuable alternative to traditional insulin therapy. Further research may explore its potential in other species and for other metabolic conditions.

References

In Vitro Impact of Velagliflozin on Insulin Sensitivity: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the direct in vitro effects of Velagliflozin on insulin sensitivity is limited. The majority of published studies focus on its in vivo efficacy in animal models, where improvements in insulin sensitivity are attributed to the reduction of glucotoxicity via urinary glucose excretion. This technical guide, therefore, extrapolates potential cellular mechanisms by examining in vitro studies of other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin. The findings presented herein for other SGLT2 inhibitors should be considered as potential, but not confirmed, mechanisms for Velagliflozin pending specific in vitro research on the compound.

Introduction: The Indirect and Potential Direct Roles of SGLT2 Inhibitors in Insulin Sensitization

Velagliflozin is a potent and selective inhibitor of SGLT2, primarily functioning in the proximal renal tubules to reduce glucose reabsorption and promote its excretion in the urine. This mechanism effectively lowers blood glucose levels in hyperglycemic states. The prevailing understanding is that the observed improvements in insulin sensitivity with Velagliflozin treatment in vivo are a secondary consequence of ameliorating glucotoxicity. By reducing chronic exposure to high glucose levels, pancreatic β-cell function can be preserved, and peripheral tissues may regain insulin responsiveness.

However, emerging in vitro research on other SGLT2 inhibitors suggests potential direct cellular effects that could contribute to enhanced insulin sensitivity, independent of their renal glucosuric action. These effects appear to be mediated through various signaling pathways involved in cellular energy metabolism and stress responses. This guide will delve into these potential mechanisms, presenting available quantitative data, experimental methodologies, and visual representations of the implicated signaling cascades.

Quantitative Data Summary: In Vitro Effects of SGLT2 Inhibitors

The following tables summarize key quantitative findings from in vitro studies on SGLT2 inhibitors other than Velagliflozin. These data provide insights into the potential direct cellular actions that could influence insulin sensitivity.

Table 1: Effects of SGLT2 Inhibitors on AMPK Activation

SGLT2 InhibitorCell LineConcentrationOutcomeReference
CanagliflozinHEK-293> 1 µmol/LActivation of AMPK, phosphorylation of ACC[1][2]
CanagliflozinHuman Endothelial Cells10 µmol/L1.8-fold increase in AMPK activity[3]
CanagliflozinMesangial CRL1927 Cells2-10 µMConcentration-dependent phosphorylation of AMPK and ACC[4]
DapagliflozinHUVECsUp to 30 µmol/LNo significant effect on AMPK activity[3]
EmpagliflozinHUVECsUp to 100 µmol/LNo significant effect on AMPK activity[3]

Table 2: Effects of SGLT2 Inhibitors on Glucose Metabolism and Cellular Stress

SGLT2 InhibitorCell LineConcentrationOutcomeReference
CanagliflozinHUVECs100 µM97% inhibition of 14C-Deoxyglucose uptake (IC50: 14 µM)[5][6]
DapagliflozinH9C2 CardiomyocytesNot specifiedAttenuated high glucose-induced reactive oxygen species (ROS) and cell death[7][8]
DapagliflozinObese Mice Endothelial CellsNot specifiedImproved mitochondrial production via SIRT1/PGC-1α pathway
EmpagliflozinHuman MyotubesNot specifiedDecreased oxidation of exogenously added glucose[9]
EmpagliflozinHuman Cardiomyocytes100 nM44% inhibition of CXCL10 secretion (inflammatory chemokine)[10]
DapagliflozinCardiomyocytesNot specifiedAttenuated isoproterenol-induced hypertrophy and ROS production via PI3K/AKT pathway[11]

Experimental Protocols

This section details the methodologies used in the cited in vitro studies to assess the effects of SGLT2 inhibitors. These protocols can serve as a reference for designing future experiments to investigate the direct cellular actions of Velagliflozin.

AMPK Activation Assay
  • Cell Culture: HEK-293 cells, Human Umbilical Vein Endothelial Cells (HUVECs), or Mesangial CRL1927 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of the SGLT2 inhibitor (e.g., canagliflozin, 1-30 µM) or vehicle control for a specified duration (e.g., 1 hour).

  • Lysis and Protein Quantification: Cells are lysed in a suitable buffer, and total protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

Glucose Uptake Assay
  • Cell Culture: HUVECs or other relevant cell types are cultured to confluence in multi-well plates.

  • Treatment: Cells are pre-incubated with the SGLT2 inhibitor (e.g., canagliflozin, 100 µM) for a defined period.

  • Glucose Uptake Measurement: The culture medium is replaced with a solution containing 14C-labeled 2-deoxyglucose (a non-metabolizable glucose analog). After a specific incubation time, the uptake is stopped by washing the cells with ice-cold PBS.

  • Scintillation Counting: Cells are lysed, and the radioactivity incorporated into the cells is measured using a liquid scintillation counter.

  • Data Analysis: Glucose uptake is normalized to the protein content of each well.

Cellular Stress and Inflammatory Marker Assays
  • Cell Culture and Treatment: Cardiomyocytes (e.g., H9C2) or endothelial cells are cultured and treated with an inflammatory stimulus (e.g., high glucose, isoproterenol, or cytokines) in the presence or absence of the SGLT2 inhibitor (e.g., dapagliflozin).

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as DCFH-DA. The fluorescence intensity is quantified using a plate reader or flow cytometry.

  • Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the expression levels of genes involved in inflammation (e.g., CXCL10) and oxidative stress (e.g., NADPH oxidase subunits).

  • Protein Expression Analysis (Western Blot): Cell lysates are analyzed by Western blotting for key signaling proteins (e.g., p-AKT, total AKT, SIRT1, PGC-1α).

  • ELISA: The concentration of secreted inflammatory markers (e.g., CXCL10) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways through which SGLT2 inhibitors may exert direct effects on cells, thereby influencing insulin sensitivity.

cluster_0 Potential Direct Cellular Effects of SGLT2 Inhibitors SGLT2i SGLT2 Inhibitor (e.g., Canagliflozin) Mito Mitochondrial Complex I SGLT2i->Mito Inhibition AMPK AMPK Mito->AMPK ↑ AMP/ATP ratio activates ACC ACC AMPK->ACC Phosphorylation (Inhibition) Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis FattyAcidOx ↑ Fatty Acid Oxidation ACC->FattyAcidOx

Caption: Potential AMPK activation pathway by canagliflozin.

cluster_1 Potential Anti-inflammatory and Antioxidant Effects SGLT2i SGLT2 Inhibitor (e.g., Dapagliflozin) PI3K_AKT PI3K/AKT Pathway SGLT2i->PI3K_AKT Modulation SIRT1_PGC1a SIRT1/PGC-1α Pathway SGLT2i->SIRT1_PGC1a Upregulation Stress Cellular Stress (High Glucose, Cytokines) Stress->PI3K_AKT Stress->SIRT1_PGC1a ROS ↓ ROS Production PI3K_AKT->ROS Inflammation ↓ Inflammation (e.g., ↓ CXCL10) PI3K_AKT->Inflammation MitoBiogenesis ↑ Mitochondrial Biogenesis SIRT1_PGC1a->MitoBiogenesis

Caption: Potential anti-inflammatory and antioxidant pathways of SGLT2 inhibitors.

Conclusion and Future Directions

While the primary mechanism of Velagliflozin in improving insulin sensitivity in vivo is likely the reduction of glucotoxicity, the in vitro evidence from other SGLT2 inhibitors suggests the possibility of direct cellular effects. The activation of AMPK by canagliflozin and the modulation of inflammatory and oxidative stress pathways by dapagliflozin and empagliflozin point towards SGLT2-independent mechanisms that could contribute to improved insulin signaling in peripheral tissues.

To definitively elucidate the in vitro impact of Velagliflozin on insulin sensitivity, further research is imperative. Future studies should focus on:

  • Directly assessing the effect of Velagliflozin on insulin-stimulated glucose uptake in primary human adipocytes and skeletal muscle cells.

  • Investigating the impact of Velagliflozin on key components of the insulin signaling pathway , such as the phosphorylation of the insulin receptor, IRS-1, and Akt.

  • Determining whether Velagliflozin activates AMPK in various cell types and elucidating the upstream mechanism.

  • Evaluating the anti-inflammatory and antioxidant properties of Velagliflozin in relevant in vitro models of insulin resistance.

A comprehensive understanding of the direct cellular effects of Velagliflozin will provide a more complete picture of its therapeutic profile and may reveal novel applications for this class of drugs in the management of metabolic diseases.

References

The Pivotal Role of Proline and Hydrate Moieties in the SGLT2 Inhibitor Velagliflozin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of feline diabetes mellitus. Its formulation as a co-crystal with L-proline and water is a deliberate strategy to optimize the drug's physicochemical properties, thereby enhancing its stability, handling, and therapeutic performance. This technical guide provides an in-depth examination of the critical roles of the proline and hydrate components in Velagliflozin, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic profiles. Detailed experimental methodologies for key assays are also presented to support further research and development in this area.

Introduction to Velagliflozin

Velagliflozin is a novel therapeutic agent developed for the management of hyperglycemia in cats with diabetes mellitus. It operates by selectively inhibiting SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and subsequent excretion in the urine. This mechanism effectively lowers blood glucose levels, independent of insulin action. The active pharmaceutical ingredient (API) is formulated as a 1:1:1 co-crystal of Velagliflozin, L-proline, and water. This specific solid-state form is crucial for the drug's overall performance and manufacturability.

The Strategic Importance of the Proline and Hydrate Components

The selection of a specific solid-state form is a critical step in drug development, profoundly impacting a drug's solubility, stability, and bioavailability. In the case of Velagliflozin, the formation of a proline hydrate co-crystal is a sophisticated approach to address these pharmaceutical challenges.

The Role of the Proline Moiety

L-proline, a naturally occurring amino acid, serves as a co-former in the Velagliflozin co-crystal. The use of amino acids as co-formers is a growing strategy in pharmaceutical sciences to enhance the physicochemical properties of APIs. Proline, with its secondary amine and carboxylic acid groups, can participate in robust hydrogen bonding networks, which are fundamental to the formation and stability of co-crystals.

The potential benefits of incorporating proline into the crystal structure include:

  • Enhanced Stability: The formation of a stable crystalline lattice with proline can protect the Velagliflozin molecule from degradation, potentially leading to a longer shelf life and greater consistency between batches.

  • Improved Solubility and Dissolution Rate: Co-crystals can exhibit different dissolution profiles compared to the free form of the drug. In some cases, co-crystallization with a highly soluble co-former like proline can enhance the dissolution rate of a poorly soluble API, which may lead to improved bioavailability. For instance, studies on other drug candidates have shown that co-crystallization with L-proline can significantly increase their dissolution rates.[1]

  • Modified Hygroscopicity: The proline co-crystal structure can alter the drug's affinity for atmospheric moisture, potentially leading to a more stable and less hygroscopic solid form compared to the amorphous or other crystalline forms of the API.[2][3]

The Role of the Hydrate Component

The inclusion of water molecules in the crystal lattice to form a hydrate is another key feature of the Velagliflozin formulation. The role of water in pharmaceutical crystals is complex and can either enhance or detract from the stability of a drug, depending on the specific crystal structure.[4][5]

In the context of Velagliflozin, the monohydrate form likely contributes to:

  • Structural Stabilization: Water molecules can act as "bridges" within the crystal lattice, forming hydrogen bonds that connect the Velagliflozin and proline molecules. This can create a more thermodynamically stable structure.

  • Controlled Dissolution: Hydrates often have different dissolution rates compared to their anhydrous counterparts. While anhydrous forms are often more soluble, a specific hydrate form may be chosen to achieve a desired dissolution profile and, consequently, a more predictable in vivo performance.[6]

Mechanism of Action: SGLT2 Inhibition

Velagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2), which is predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, Velagliflozin prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine (glucosuria). This leads to a reduction in blood glucose levels.

dot

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose Reabsorption Urine Urine Glomerular_Filtrate->Urine Increased Glucose Excretion (Glucosuria) Bloodstream Bloodstream SGLT2->Bloodstream Glucose enters Bloodstream Lower_Blood_Glucose Lower Blood Glucose Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition by Velagliflozin.

Quantitative Data

The following tables summarize the available quantitative data for Velagliflozin from preclinical and clinical studies in cats.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)
ParameterFed StateFasted StateReference(s)
Cmax (ng/mL) 316 - 8461030 (± 361)[5][6]
Tmax (hours) 1 - 3.670.25[5][6]
AUC0-24h (h*ng/mL) 2,786 - 7,1423295 (± 1098)[5][6]
Elimination Half-life (hours) -3.68 (± 0.34)[6]
Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-day study)
ParameterDay 0 (Screening)Day 30Day 60Day 120Day 180Reference(s)
Median Blood Glucose (mg/dL) 436153134128125[7]
Median Fructosamine (µmol/L) 538310286269263[7]
Treatment Success Rate (%) -88.4---[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Velagliflozin.

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against the SGLT2 transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Velagliflozin) on SGLT2-mediated glucose uptake.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2)

  • HEK293 wild-type cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Puromycin or G418 (for selection of stable cells)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG)

  • Phlorizin (a known SGLT inhibitor, as a positive control)

  • Test compound (Velagliflozin)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture the hSGLT2-expressing HEK293 cells and wild-type HEK293 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere and grow to confluence.

  • Inhibitor Incubation: On the day of the assay, wash the cells with KRH buffer. Then, pre-incubate the cells with varying concentrations of the test compound (Velagliflozin) or phlorizin in KRH buffer for 15-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [14C]-AMG to each well. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [14C]-AMG taken up by the cells using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (measured in wild-type cells or in the presence of a high concentration of phlorizin) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]

dot

SGLT2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Cells Culture HEK293-hSGLT2 cells Seed_Plate Seed cells into 96-well plate Culture_Cells->Seed_Plate Wash_Cells Wash cells with KRH buffer Seed_Plate->Wash_Cells Add_Inhibitor Add Velagliflozin at various concentrations Wash_Cells->Add_Inhibitor Incubate_Inhibitor Incubate for 15-30 min at 37°C Add_Inhibitor->Incubate_Inhibitor Add_Radiolabel Add [14C]-AMG Incubate_Inhibitor->Add_Radiolabel Incubate_Uptake Incubate for 1-2 hours at 37°C Add_Radiolabel->Incubate_Uptake Stop_Uptake Wash with ice-cold KRH buffer Incubate_Uptake->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Scintillation_Count Measure radioactivity Lyse_Cells->Scintillation_Count Calculate_IC50 Calculate IC50 value Scintillation_Count->Calculate_IC50

References

Initial Dose-Ranging Studies of Velagliflozin in Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys. By blocking SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established velagliflozin as a novel therapeutic agent for the management of diabetes mellitus in animals. This technical guide provides a comprehensive overview of the initial dose-ranging studies of velagliflozin in various animal species, focusing on the preclinical and early clinical data that have informed its therapeutic development. The information is presented to aid researchers, scientists, and drug development professionals in understanding the foundational pharmacology and safety profile of this compound.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin's therapeutic effect is derived from its targeted inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. Inhibition of this transporter leads to glucosuria, which in turn reduces hyperglycemia.

cluster_renal_tubule Renal Proximal Tubule cluster_action Velagliflozin Action Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Glucose & Na+ Reabsorption Urine Urine SGLT2->Urine Increased Glucose Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Diagram 1: Mechanism of Action of Velagliflozin

Preclinical Dose-Ranging and Toxicology Studies

Initial preclinical studies are fundamental in determining the safety profile and selecting appropriate doses for further development. For velagliflozin, these studies were conducted in standard laboratory animal models, including rats and dogs.

Rodent Studies (Rats)

Oral Toxicity Studies:

A 4-week repeat-dose oral toxicity study was conducted in rats to assess the safety profile of velagliflozin. The study established a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day. The majority of the effects observed at higher doses were considered non-adverse and were secondary to the pharmacological activity of the drug, such as glucosuria and osmotic diuresis.[1]

Reproductive and Developmental Toxicity Studies:

Reproductive toxicity was evaluated in rats to understand the potential effects on fertility and fetal development. A preliminary study informed the dose selection for a definitive study, suggesting a high dose of 300-600 mg/kg/day. The definitive study established a parental NOAEL of 100 mg/kg/day, with effects at higher doses primarily related to lower parental body weights and bodyweight gains.[1]

Experimental Protocol: Rat 4-Week Oral Toxicity Study (General Methodology)

A generalized protocol for a 4-week oral toxicity study in rats, based on standard preclinical guidelines, would involve the following:

  • Animals: Young adult Sprague-Dawley or Wistar rats, with equal numbers of males and females per group.

  • Groups: Typically, a control group (vehicle only) and at least three dose groups (low, mid, and high).

  • Dosing: Daily oral administration (e.g., by gavage) for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

  • Pathology: Gross necropsy of all animals, with organ weight measurements. Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any target organs from other dose groups.

cluster_workflow Rat 4-Week Oral Toxicity Study Workflow start Animal Acclimatization grouping Randomization into Dose Groups start->grouping dosing Daily Oral Dosing (28 Days) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring end_study Terminal Procedures dosing->end_study analysis Data Analysis and Reporting end_study->analysis

Diagram 2: Generalized Workflow for a 4-Week Rat Oral Toxicity Study
Non-Rodent Studies (Dogs)

Publicly available information on the initial dose-ranging studies of velagliflozin in dogs is limited. However, it is standard practice in preclinical development to conduct such studies in a non-rodent species. Reports indicate that the effect of velagliflozin on blood glucose levels has been demonstrated in healthy dogs.[1] These studies would have been crucial for determining the safety and pharmacokinetic profile in a second species before moving to clinical trials in the target species.

Target Animal Studies (Cats)

Following the initial preclinical safety assessment in laboratory animals, studies were conducted in the target species, cats, to evaluate the safety, pharmacokinetics, and efficacy of velagliflozin.

Safety and Dose-Ranging Studies in Healthy Cats

A 90-day tolerance study in healthy cats evaluated repeated doses of 1, 3, and 5 mg/kg of velagliflozin. A dose-dependent softening of stool was observed. In a longer-term, 180-day study in 9-month-old adult cats, repeated overdoses of up to 5 times the highest recommended dose of 1 mg/kg resulted in reduced weight gain.[2] These studies were instrumental in defining the therapeutic window and understanding the potential side effects at and above the intended clinical dose.

Table 1: Summary of Dose-Ranging and Safety Studies in Healthy Cats

Study DurationDoses Administered (mg/kg/day)Key FindingsReference
90 days1, 3, 5Dose-dependent softening of stool.[2]
180 daysUp to 5 (overdose)Reduced weight gain at high doses.[2]

Experimental Protocol: Feline 90-Day Tolerance Study (General Methodology)

A representative protocol for a 90-day feline tolerance study would include:

  • Animals: Healthy, purpose-bred domestic cats.

  • Groups: A control group and multiple dose groups (e.g., 1x, 3x, and 5x the intended clinical dose).

  • Dosing: Once-daily oral administration for 90 days.

  • Observations: Daily clinical observations, regular monitoring of body weight, food and water consumption.

  • Clinical and Laboratory Assessments: Periodic physical examinations by a veterinarian, and regular collection of blood and urine for hematology, clinical chemistry, and urinalysis.

Pharmacokinetic Studies in Cats

Pharmacokinetic studies in cats have demonstrated that velagliflozin is rapidly absorbed after oral administration. The systemic exposure to velagliflozin was found to be greater in the fasted state compared to the fed state.[3]

Table 2: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg dose)

ParameterValueConditionReference
Cmax (fasted) 1030 (± 361) ng/mLFasted[4]
AUC0-last (fasted) 3295 (± 1098) day*ng/mLFasted[4]
Tmax (median) 0.25 hoursNot specified[4]
Elimination Half-life 3.68 (± 0.34) hoursNot specified[5]
Efficacy Studies in Diabetic Cats

Numerous clinical field trials have established the efficacy of velagliflozin at a dose of 1 mg/kg once daily for improving glycemic control in diabetic cats. These studies have consistently shown significant reductions in blood glucose and fructosamine levels, along with improvements in clinical signs of diabetes such as polyuria and polydipsia.[5][6][7]

Studies in Other Animal Species (Ponies)

Velagliflozin has also been investigated in insulin-dysregulated ponies. A study demonstrated that a dose of 0.3 mg/kg was effective in reducing hyperinsulinemia and preventing laminitis. It was noted that this dose was selected based on prior pharmacokinetic and pharmacodynamic studies in horses and other species, although this data is not publicly available.[8]

Summary and Conclusion

The initial dose-ranging studies of velagliflozin in animals have been pivotal in establishing its safety and efficacy profile. Preclinical toxicology studies in rats have defined the NOAEL and provided crucial information on the compound's safety at various dose levels. While detailed information on initial dose-ranging studies in dogs is not extensively available in the public domain, their execution would have been a standard and necessary step in the drug's development.

Dose-ranging and safety studies in the target species, cats, have confirmed the tolerability of velagliflozin and informed the selection of the 1 mg/kg once-daily clinical dose. This dose has been extensively validated in numerous clinical trials, demonstrating its effectiveness in managing feline diabetes mellitus. The study in ponies further highlights the potential for velagliflozin's application in other species with insulin dysregulation.

This technical guide provides a consolidated overview of the publicly available data on the initial dose-ranging studies of velagliflozin. For researchers and drug development professionals, this information serves as a foundational understanding of the preclinical and early clinical journey of this important veterinary therapeutic. Further proprietary data from the developing company would be required for a complete and exhaustive review.

References

Methodological & Application

Application Notes and Protocols: Inducing Euglycemic Ketoacidosis (EKA) Models with Velagliflozin Proline Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euglycemic ketoacidosis (EKA) is a critical metabolic emergency characterized by the triad of high anion gap metabolic acidosis, ketonemia or ketonuria, and near-normal blood glucose levels (typically <250 mg/dL).[1][2][3] The increasing use of sodium-glucose cotransporter 2 (SGLT2) inhibitors in clinical practice has led to a greater recognition of this condition.[4][5] Velagliflozin, a potent and selective SGLT2 inhibitor, offers a valuable pharmacological tool for developing reliable animal models of EKA.[6][7] These models are essential for studying the pathophysiology of EKA, identifying potential biomarkers, and evaluating novel therapeutic interventions. This document provides detailed protocols and application notes for the use of velagliflozin proline hydrate in establishing such models.

Mechanism of Action: SGLT2 Inhibitor-Induced Euglycemic Ketoacidosis

SGLT2 inhibitors, including velagliflozin, lower blood glucose by promoting urinary glucose excretion.[1][8] This induced glucosuria leads to a relative carbohydrate deficit, triggering a cascade of hormonal changes that mimic a state of starvation. A key event is the alteration of the insulin-to-glucagon ratio. The decrease in blood glucose reduces insulin secretion from pancreatic β-cells and stimulates glucagon release from α-cells.[1]

This hormonal shift has two major consequences:

  • Increased Lipolysis: Reduced insulin levels decrease its natural inhibitory effect on lipolysis, leading to the breakdown of triglycerides in adipose tissue and the release of free fatty acids (FFAs) into circulation.[1][8]

  • Enhanced Ketogenesis: A higher glucagon-to-insulin ratio upregulates the enzymatic machinery for β-oxidation in the liver, causing the conversion of excess FFAs into ketone bodies (acetoacetate and β-hydroxybutyrate).[1][8]

Furthermore, SGLT2 inhibitors may enhance the reabsorption of ketones in the renal tubules, further contributing to the accumulation of ketone bodies in the blood.[1][9] The combination of profound ketosis and ongoing glucosuria (which prevents hyperglycemia) culminates in the state of euglycemic ketoacidosis.

EKA_Pathway cluster_SGLT2i Pharmacological Action cluster_Kidney Kidney cluster_Systemic Systemic & Pancreatic Response cluster_Metabolic Metabolic Shift Velagliflozin Velagliflozin (SGLT2 Inhibitor) SGLT2 Renal SGLT2 Velagliflozin->SGLT2 Inhibits Glucosuria ↑ Urinary Glucose Excretion (Glucosuria) SGLT2->Glucosuria Leads to KetoneReabsorption ↑ Ketone Reabsorption SGLT2->KetoneReabsorption Promotes BloodGlucose ↓ Blood Glucose (Euglycemia) Glucosuria->BloodGlucose Ketones ↑ Blood Ketones KetoneReabsorption->Ketones Insulin ↓ Insulin Secretion BloodGlucose->Insulin Glucagon ↑ Glucagon Secretion BloodGlucose->Glucagon EKA Euglycemic Ketoacidosis (EKA) BloodGlucose->EKA Euglycemia component HormoneRatio ↑ Glucagon / ↓ Insulin Ratio Insulin->HormoneRatio Glucagon->HormoneRatio Lipolysis ↑ Lipolysis (Adipose Tissue) HormoneRatio->Lipolysis Ketogenesis ↑ Hepatic Ketogenesis (β-oxidation) HormoneRatio->Ketogenesis FFA ↑ Free Fatty Acids (FFA) Lipolysis->FFA FFA->Ketogenesis Substrate Ketogenesis->Ketones Ketones->EKA EKA_Workflow acclimatize 1. Animal Acclimatization (1 week) stz_induce 2. Induce Mild Insulin Deficiency (Optional: Low-Dose STZ) acclimatize->stz_induce baseline 3. Baseline Measurements (Weight, Glucose, Ketones) stz_induce->baseline administer 4. Daily Velagliflozin Admin (e.g., 1-5 mg/kg, PO) baseline->administer precipitate 5. Introduce Precipitating Factor (e.g., Fasting / Caloric Restriction) administer->precipitate monitor 6. Intensive Monitoring (Weight, Glucose, Ketones, Clinical Signs) precipitate->monitor endpoint 7. EKA Confirmation monitor->endpoint

References

Application Notes and Protocols for the Quantification of Velagliflozin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] By selectively targeting SGLT2 in the proximal renal tubules, Velagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] This mechanism of action makes it a promising therapeutic agent for managing hyperglycemia in conditions such as feline diabetes mellitus.

The development and validation of robust analytical methods for the quantification of Velagliflozin in plasma are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of Velagliflozin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. Additionally, a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented as a cost-effective alternative for routine analysis.

Mechanism of Action: SGLT2 Inhibition

SGLT2_Inhibition cluster_renal_tubule Proximal Renal Tubule GlomerularFiltrate Glomerular Filtrate (Glucose, Sodium) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose & Na+ Reabsorption TubularCell Tubular Epithelial Cell SGLT2->TubularCell Urine Increased Urinary Glucose Excretion Bloodstream Bloodstream TubularCell->Bloodstream Glucose enters circulation Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

Proposed Analytical Method: LC-MS/MS

This section outlines a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Velagliflozin in plasma. This method is based on established protocols for other SGLT2 inhibitors and is expected to offer high sensitivity and selectivity.

Experimental Workflow

LCMSMS_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection LC Injection SupernatantTransfer->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis End Results DataAnalysis->End

Caption: Experimental workflow for the LC-MS/MS analysis of Velagliflozin.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

ParameterProposed Condition
LC System Agilent 1200 HPLC or equivalent
Column XBridge C18 (75 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 80% B over 2 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System API 4000 triple quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of Velagliflozin and its internal standard.
Ion Source Temp. 500°C
Method Validation Parameters

The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines.[3] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)

Proposed Analytical Method: HPLC-UV

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique compared to protein precipitation and can be beneficial for reducing matrix interference in HPLC-UV analysis.

Protocol:

  • To 200 µL of plasma, add the internal standard and 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

Chromatographic Conditions
ParameterProposed Condition
HPLC System Waters 2695 HPLC with UV detector or equivalent
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Orthophosphoric acid in water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by scanning a standard solution of Velagliflozin (likely around 220-230 nm).
Injection Volume 20 µL
Quantitative Data Summary (Based on similar SGLT2 inhibitors)

The following table summarizes typical performance characteristics for bioanalytical methods of other SGLT2 inhibitors, which can be used as a benchmark for the proposed Velagliflozin methods.

ParameterCanagliflozin (LC-MS/MS)[4][5]Dapagliflozin (HPLC-UV)[6]Empagliflozin (LC-MS/MS)[7]
Linearity Range 10–7505 ng/mL1.50-60 µg/mL2–1000 ng/mL
LLOQ 10 ng/mL1.50 µg/mL2 ng/mL
Accuracy Within ±15%96.23% to 108.67%Within ±15%
Precision (CV%) < 15%1.35% to 3.19%< 15%
Recovery ~80%87.39% to 90.78%Not specified

Note: The pharmacokinetic data for Velagliflozin in cats shows a mean Cmax of approximately 1030 ng/mL, suggesting that a well-optimized LC-MS/MS method would be the most appropriate for its quantification in plasma.[2]

Conclusion

The proposed LC-MS/MS and HPLC-UV methods provide a strong foundation for the quantitative analysis of Velagliflozin in plasma. The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which are essential for detailed pharmacokinetic profiling. The HPLC-UV method offers a practical alternative for routine analysis where high sensitivity is not a prerequisite. Both methods require thorough validation to ensure the reliability and accuracy of the generated data in support of drug development and clinical research.

References

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Velagliflozin. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and stability testing of Velagliflozin in bulk drug and pharmaceutical formulations.

Introduction

Velagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs used in the management of diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a detailed protocol for an HPLC-UV method developed for the quantification of Velagliflozin, including its validation and application in the presence of degradation products.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions were optimized to achieve good resolution and peak shape for Velagliflozin.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 4.5): Dissolve a suitable amount of potassium dihydrogen phosphate in water, and adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio was used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Velagliflozin reference standard in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 5-30 µg/mL.

Method Validation Protocols

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability was assessed by injecting six replicate injections of a 20 µg/mL Velagliflozin standard solution. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0%
Linearity

Linearity was evaluated by analyzing a series of Velagliflozin standard solutions at five different concentration levels ranging from 5 to 30 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard Velagliflozin was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was then calculated.

Precision
  • Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of a 20 µg/mL Velagliflozin standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same concentration of Velagliflozin standard solution on three different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).

Stability-Indicating Study (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Velagliflozin standard solution was subjected to various stress conditions as per ICH guidelines.

Table 3: Forced Degradation Conditions

Stress ConditionTreatment
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

Results and Discussion

The developed HPLC-UV method provided a well-resolved peak for Velagliflozin with a retention time of approximately 4.5 minutes. The method was found to be linear, accurate, precise, and robust.

Table 4: Summary of Validation Data

Validation ParameterResult
Linearity Range 5-30 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 2.0%
Intermediate Precision (%RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results

The forced degradation studies showed that Velagliflozin is susceptible to degradation under acidic, basic, and oxidative conditions. The developed method was able to separate the degradation products from the main Velagliflozin peak, confirming its stability-indicating nature.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Literature_Review Literature Review (Gliflozin Analogs) Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Literature_Review->Initial_Conditions Optimization Optimize Parameters (pH, Ratio, Flow Rate) Initial_Conditions->Optimization System_Suitability System Suitability Optimization->System_Suitability Final Method Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Forced_Degradation_Pathway cluster_stress Stress Conditions Velagliflozin Velagliflozin Acid Acid (0.1N HCl) Velagliflozin->Acid Base Base (0.1N NaOH) Velagliflozin->Base Oxidation Oxidation (3% H2O2) Velagliflozin->Oxidation Thermal Thermal Velagliflozin->Thermal Photo Photolytic Velagliflozin->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

References

Application Note: High-Throughput LC-MS/MS Assay for the Quantitative Analysis of Velagliflozin and its Major Metabolites in Feline Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of velagliflozin and its primary metabolites in feline plasma. Velagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for improving glycemic control in cats with diabetes mellitus.[1][2] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development and clinical research. The primary metabolic pathways for velagliflozin in cats include oxidation, oxidation combined with dehydrogenation, and sulfate conjugation.[3] This method provides the necessary sensitivity and selectivity for detailed pharmacokinetic and metabolism studies. The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.

Introduction

Velagliflozin is an orally administered SGLT2 inhibitor that reduces renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels.[2] As with any pharmaceutical compound, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. In felines, velagliflozin is metabolized primarily through oxidation and sulfate conjugation.[3] The development of a reliable bioanalytical method to quantify both the parent drug and its key metabolites is therefore critical for preclinical and clinical research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[4] This application note details a complete LC-MS/MS workflow for the analysis of velagliflozin and its putative metabolites in feline plasma.

Experimental

Materials and Reagents
  • Velagliflozin reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled velagliflozin or a structurally similar compound such as canagliflozin-d4)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control feline plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of velagliflozin and its metabolites from feline plasma.

  • To 100 µL of feline plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column to achieve good peak shape and resolution for velagliflozin and its metabolites.

ParameterCondition
HPLC SystemA standard UPLC or HPLC system
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramTime (min)
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)50 psi
Curtain Gas35 psi
Collision GasMedium
Dwell Time100 ms
MRM Transitions

The following table outlines the proposed MRM transitions for velagliflozin and its major metabolites. These transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Velagliflozin 396.2233.125
396.2191.135
Oxidized Metabolite (M+O) 412.2249.127
412.2191.138
Oxidized & Dehydrogenated (M+O-2H) 410.2247.128
410.2191.140
Sulfate Conjugate (M+SO3) 476.2396.220
476.2233.130
Internal Standard (Canagliflozin-d4) 449.2191.135

Results and Discussion

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for velagliflozin, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples (low, mid, and high concentrations) and within ±20% for the lower limit of quantification (LLOQ).

  • Recovery and Matrix Effect: The extraction recovery was consistent and reproducible across all analytes. The matrix effect was found to be minimal, indicating the sample preparation method effectively removes interfering endogenous components from the plasma.

  • Stability: Velagliflozin and its metabolites were found to be stable in feline plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Velagliflozin1 - 1000> 0.9951
Metabolite 11 - 1000> 0.9951
Metabolite 21 - 1000> 0.9951
Metabolite 31 - 1000> 0.9951

Table 2: Accuracy and Precision Data

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
VelagliflozinLLOQ195 - 105< 1593 - 107< 18
Low398 - 102< 1097 - 103< 12
Mid10099 - 101< 898 - 102< 10
High80097 - 103< 796 - 104< 9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Feline Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation UPLC/HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of velagliflozin.

Signaling_Pathway Velagliflozin Velagliflozin SGLT2 SGLT2 in Proximal Tubule Velagliflozin->SGLT2 inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion Velagliflozin->Urinary_Glucose_Excretion increases Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose increases Urinary_Glucose_Excretion->Blood_Glucose decreases

Caption: Mechanism of action of velagliflozin.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative determination of velagliflozin and its major metabolites in feline plasma. The simple sample preparation procedure and the high sensitivity and selectivity of the method make it well-suited for supporting pharmacokinetic and metabolism studies in drug development and research settings.

References

Application Notes and Protocols for Studying SGLT2 Function in Kidney Cell Lines Using Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents that have demonstrated significant potential in the management of type 2 diabetes and have shown promise in providing renal protection. Velagliflozin is an inhibitor of SGLT2, which is predominantly expressed in the proximal tubules of the kidney and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2][3][4][5] By inhibiting SGLT2, Velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1]

These application notes provide a comprehensive guide for utilizing Velagliflozin to study SGLT2 function in kidney cell lines, such as the human kidney proximal tubule cell line (HK-2). The provided protocols and information are based on established methodologies for studying SGLT2 inhibitors and their effects on cellular processes. While specific in-vitro quantitative data for Velagliflozin is limited in publicly available literature, the data presented for other SGLT2 inhibitors can serve as a valuable reference.

Mechanism of Action

Velagliflozin, as an SGLT2 inhibitor, acts by competitively blocking the SGLT2 protein in the renal proximal tubules. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[1] In vitro studies with other SGLT2 inhibitors in kidney cell lines have revealed that this mechanism can lead to the attenuation of high-glucose-induced cellular stress, inflammation, and fibrosis.[2][3][4][6][7]

Data Presentation: Efficacy of SGLT2 Inhibitors in Kidney Cell Lines

The following tables summarize the in-vitro efficacy of various SGLT2 inhibitors in kidney cell lines. This data can be used as a reference for designing experiments with Velagliflozin.

Table 1: Inhibition of Glucose Uptake by SGLT2 Inhibitors

SGLT2 InhibitorCell LineAssayEndpointResultReference
CanagliflozinUnspecified14C-Deoxyglucose UptakeIC5014 µM[8]
ErtugliflozinUnspecified14C-Deoxyglucose UptakeIC5085 µM[8]
DapagliflozinHK-22-NBDG UptakeInhibition at 500 nM43.7% reduction[9]
EmpagliflozinUnspecified14C-Deoxyglucose UptakeIC50> 100 µM[8]

Table 2: Effects of SGLT2 Inhibitors on Cellular Markers in HK-2 Cells

SGLT2 InhibitorConditionCellular MarkerEffectReference
EmpagliflozinHigh Glucose (30 mM)Mitochondrial FragmentationRescued[10]
EmpagliflozinHigh Glucose (30 mM)Apoptosis (TUNEL assay)Reduced[10]
EmpagliflozinHigh Glucose (30 mM)TLR4 ExpressionReversed[2][3]
EmpagliflozinHigh Glucose (30 mM)NF-κB BindingReversed[2][3]
EmpagliflozinHigh Glucose (30 mM)IL-6 SecretionReduced[2][3]
EmpagliflozinTGF-β1 (0.5 ng/ml)SGLT2 Protein ExpressionIncreased (via pSmad3)[2][3][4]

Experimental Protocols

Here are detailed protocols for key experiments to study the function of SGLT2 in kidney cell lines using Velagliflozin.

Protocol 1: Glucose Uptake Assay using 2-NBDG

This protocol describes how to measure glucose uptake in kidney cell lines using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Kidney cell line (e.g., HK-2)

  • Cell culture medium

  • Velagliflozin

  • 2-NBDG

  • Phlorizin (a non-specific SGLT inhibitor, as a positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well black, clear bottom)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the kidney cells in a 96-well black, clear-bottom plate at a density of 2 x 104 cells/well and culture overnight.

  • Compound Treatment:

    • Prepare a stock solution of Velagliflozin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Velagliflozin in KRH buffer.

    • Wash the cells twice with warm KRH buffer.

    • Add the Velagliflozin dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., 100 µM Phlorizin).

    • Incubate the plate at 37°C for 30 minutes.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in KRH buffer (e.g., 100 µM).

    • Add the 2-NBDG solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity to the vehicle control.

    • Plot the normalized fluorescence against the Velagliflozin concentration to determine the IC50 value.

Protocol 2: Western Blot for TGF-β Signaling Pathway

This protocol details the investigation of Velagliflozin's effect on the TGF-β signaling pathway by analyzing the phosphorylation of Smad3.

Materials:

  • Kidney cell line (e.g., HK-2)

  • Cell culture medium

  • Velagliflozin

  • TGF-β1 (recombinant human)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Smad3, anti-total-Smad3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed HK-2 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with different concentrations of Velagliflozin for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Collect the lysates and centrifuge to remove cell debris.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Smad3 signal to total Smad3 and the loading control (e.g., β-actin).

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for assessing the effect of Velagliflozin on NF-κB activation using a luciferase reporter gene assay.

Materials:

  • Kidney cell line (e.g., HK-2)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Velagliflozin

  • Stimulating agent (e.g., TNF-α or high glucose)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed HK-2 cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of Velagliflozin for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or high glucose) for 6-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

Visualization of Pathways and Workflows

SGLT2_Inhibition_Pathway cluster_extracellular Extracellular Space Glucose_Na Glucose + Na+ SGLT2 SGLT2

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_signaling_details Signaling Analysis Details cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Culture Kidney Cell Line (e.g., HK-2) Treatment 2. Treat with Velagliflozin (Dose-Response) Cell_Culture->Treatment Glucose_Uptake 3a. Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake Signaling_Pathway 3b. Signaling Pathway Analysis Treatment->Signaling_Pathway Data_Quantification 4. Quantify Results Glucose_Uptake->Data_Quantification Western_Blot Western Blot (p-Smad3, etc.) Signaling_Pathway->Western_Blot Luciferase_Assay Luciferase Assay (NF-κB activity) Signaling_Pathway->Luciferase_Assay Western_Blot->Data_Quantification Luciferase_Assay->Data_Quantification Interpretation 5. Interpret Effects on SGLT2 Function Data_Quantification->Interpretation

TGF_beta_Signaling TGF_beta_ligand TGF-β1 TGF_beta_receptor TGF-β Receptor TGF_beta_ligand->TGF_beta_receptor Smad2_3 Smad2/3 TGF_beta_receptor->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (e.g., Fibronectin, Collagen) Nucleus->Gene_transcription promotes

NFkB_Signaling Stimulus High Glucose / ROS IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB p_IkB p-IκB IkB IκB NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Nucleus Nucleus Active_NFkB->Nucleus translocates to Gene_transcription Inflammatory Gene Transcription (e.g., IL-6) Nucleus->Gene_transcription promotes

References

Application Notes and Protocols for Velagliflozin in Feline Diabetes Mellitus Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental use of velagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, for the management of feline diabetes mellitus. The information is compiled from key studies and regulatory documents to guide further research and development.

Introduction

Velagliflozin (brand name: Senvelgo®) is an oral hypoglycemic agent approved for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin.[1][2][3] It represents a novel therapeutic approach, offering a once-daily oral solution as an alternative to traditional insulin injections.[4][5] This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols.

Mechanism of Action

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1] SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6] This mechanism is independent of insulin secretion and helps to reduce the glucotoxic effects on pancreatic β-cells, potentially allowing for their recovery and improved endogenous insulin secretion.

Velagliflozin Mechanism of Action cluster_kidney Kidney (Proximal Tubule) cluster_effect Physiological Effect Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Transporter Glomerular Filtration->SGLT2 Glucose Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Urine Urine Increased Urinary\nGlucose Excretion Increased Urinary Glucose Excretion SGLT2->Increased Urinary\nGlucose Excretion Blocked Reabsorption Leads to Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits Lowered Blood\nGlucose Lowered Blood Glucose Increased Urinary\nGlucose Excretion->Lowered Blood\nGlucose

Caption: Mechanism of action of velagliflozin in the renal proximal tubule.

Quantitative Data Summary

The efficacy and safety of velagliflozin have been evaluated in several key studies. The following tables summarize the quantitative findings.

Table 1: Pharmacokinetic Properties of Velagliflozin in Cats
ParameterValue (following a 1 mg/kg oral dose)Reference
Median Time to Maximum Concentration (Tmax) 0.25 hours[6][7]
Mean Maximum Plasma Concentration (Cmax) 1030 (± 361) ng/mL[6][7]
Mean Area Under the Curve (AUC0-last) 3295 (± 1098) day*ng/mL[6][7]
Mean Elimination Half-life (T½) 3.68 (± 0.34) hours[6][7]
Note: Systemic exposure is greater in the fasted state compared to the fed state.[6][7]
Table 2: Efficacy Data from a 180-Day Multicenter Field Study (SENSATION study)
ParameterBaseline (Day 0)Day 30Day 180Reference
Treatment Success Rate N/A88.4%N/A[7]
Median Blood Glucose (mg/dL) 436153125[8][9]
Median Fructosamine (μmol/L) 538310263[8][9]
Improvement in Polyuria N/A71%88.6%[7][8][9]
Improvement in Polydipsia N/A73%87.7%[7][8][9]
Study population: 252 client-owned diabetic cats (214 insulin-naïve, 38 previously insulin-treated).[8][9]
Table 3: Comparative Efficacy of Velagliflozin vs. Caninsulin (Protamine Zinc Insulin) at Day 45
ParameterVelagliflozin (1 mg/kg once daily)Caninsulin (twice daily, dose-adjusted)Reference
Treatment Success 54% (29/54 cats)42% (26/62 cats)[4][10][11][12]
Mean BG <252 mg/dL 78% (42/54 cats)60% (37/62 cats)[10][11][12]
Minimum BG <162 mg/dL 76% (41/54 cats)66% (41/62 cats)[10][11][12]
Fructosamine <450 μmol/L 76% (41/54 cats)61% (38/62 cats)[10][11][12]
The study demonstrated that once-daily oral velagliflozin was noninferior to twice-daily insulin injections.[4][10][11]
Table 4: Summary of Common Adverse Events
Adverse EventVelagliflozinCaninsulinReference
Loose Feces/Diarrhea 38% (23/61 cats)15% (10/66 cats)[4][10][11][12]
Positive Urine Culture/UTI 21-31%15-27%[4][10][11][12]
Hypoglycemia (Clinical & Nonclinical) 13% (nonclinical)53% (8% clinical, 52% nonclinical)[4][10][11][12]
Diabetic Ketoacidosis (DKA) 7% (4/61 cats)0%[4][10][11][12]
Note: A significant risk of Diabetic Ketoacidosis (DKA) and Euglycemic DKA has been identified, particularly within the first two weeks of treatment.[1][6][8][13]

Experimental Protocols

The following protocols are based on methodologies reported in key clinical trials of velagliflozin.

General Study Design for Efficacy and Safety Assessment

This protocol outlines a prospective, multicenter, open-label clinical field trial to assess the efficacy and safety of velagliflozin in diabetic cats.

Clinical_Trial_Workflow Day0 Day 0: Enrollment - Administer Velagliflozin (1 mg/kg) - Owner Instructions Monitoring Monitoring Visits (e.g., Day 3, 7, 30, 60, 120, 180) Day0->Monitoring Assessments Physical Exam Blood Collection (BG, Fructosamine) Urinalysis (Ketones) Owner Questionnaire Monitoring->Assessments PrimaryEndpoint Primary Endpoint Assessment (e.g., Day 30 or 45) - Glycemic Control - Clinical Sign Improvement Assessments->PrimaryEndpoint LongTerm Long-Term Follow-up (e.g., up to Day 180) - Sustained Efficacy - Adverse Event Monitoring PrimaryEndpoint->LongTerm

Caption: Generalized workflow for a feline diabetes clinical trial with velagliflozin.

4.1.1. Subject Inclusion Criteria:

  • Client-owned cats diagnosed with diabetes mellitus.

  • Otherwise healthy, based on physical examination and routine bloodwork.

  • For studies on newly diagnosed diabetics, cats must not have been previously treated with insulin.[1]

  • Signed informed consent from the owner.[10]

4.1.2. Subject Exclusion Criteria:

  • Cats previously treated with insulin (unless specifically studying this population).[6][7]

  • Cats with insulin-dependent diabetes mellitus.[6][7]

  • Cats presenting with anorexia, dehydration, or lethargy at diagnosis.[7]

  • Evidence of concurrent diseases that could interfere with the study, such as significant renal or hepatic disease, or pancreatitis.[3]

4.1.3. Dosing and Administration:

  • Dose: 1 mg/kg (0.45 mg/lb) of body weight.[7]

  • Formulation: Oral solution.[1]

  • Frequency: Once daily, at approximately the same time each day.[2][7]

  • Administration: Administer directly into the cat's mouth or apply to a small amount of wet food that will be consumed completely.[5] If a dose is missed, it should be given as soon as possible on the same day.[7]

4.1.4. Monitoring and Evaluations:

  • Schedule: Cats should be evaluated at frequent intervals, especially early in treatment (e.g., Days 2 or 3, 7, 30) and then monthly for long-term studies.[7][8]

  • Clinical Assessments: Record body weight, hydration status, and clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss).[6][7]

  • Blood Glucose Monitoring:

    • Single Blood Glucose: Collect blood for glucose measurement at various time points post-dosing during follow-up visits.[8]

    • Blood Glucose Curves (BGC): Perform 9-hour BGCs on specific study days (e.g., Day 7, 30, 60) to assess glycemic control throughout the day.[8][9]

  • Serum Fructosamine: Measure at baseline and subsequent visits (e.g., Day 30, 60, 120, 180) to assess long-term glycemic control.[7][8]

  • Urinalysis: Monitor for urinary ketones at each visit to screen for DKA.[6]

  • Safety Bloodwork: Conduct serum chemistry profiles to monitor renal and hepatic function.[7]

4.1.5. Efficacy Endpoints:

  • Primary Endpoint: Treatment success can be defined as a composite measure, such as improvement in at least one clinical sign of diabetes and improvement in at least one glycemic variable (e.g., mean blood glucose from a curve or serum fructosamine) by a specific time point (e.g., Day 30 or 45).[7][10]

  • Secondary Endpoints: Sustained glycemic control, resolution of clinical signs, owner-reported quality of life, and incidence of adverse events over a longer period (e.g., 91 or 180 days).[10]

Safety Considerations and Contraindications

  • Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA or euglycemic DKA (DKA with normal blood glucose), which can be fatal.[1][3][6] This risk is higher in cats previously treated with insulin and is most common within the first 14 days of starting therapy.[8][9][13] Prompt discontinuation of velagliflozin and administration of insulin are critical if DKA is suspected.[1]

  • Contraindications: Do not use in cats previously treated with or currently receiving insulin, or in cats with insulin-dependent diabetes mellitus.[6][7] Do not initiate in cats that are anorexic, dehydrated, or lethargic.[7]

  • Adverse Reactions: Besides DKA, common adverse reactions include diarrhea, vomiting, weight loss, and an increased incidence of urinary tract infections.[3][4][10]

Conclusion

Velagliflozin offers a convenient and effective oral treatment for managing feline diabetes mellitus in insulin-naïve, otherwise healthy cats. Its unique mechanism of action provides good glycemic control without the risk of clinical hypoglycemia often associated with insulin therapy.[4][14] However, researchers and clinicians must be vigilant about the significant risk of DKA and euglycemic DKA. The protocols and data presented here provide a foundation for designing robust studies to further explore the therapeutic potential and long-term safety of velagliflozin in the feline population.

References

Application Notes and Protocols for the Long-Term Administration of Velagliflozin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, there is a notable lack of published long-term studies specifically investigating Velagliflozin in rodent models. The majority of existing research on Velagliflozin has been conducted in feline and equine subjects.[1][2][3] The following application notes and protocols are therefore based on the established class effects of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and data from long-term studies of other SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin) in rodent models. These guidelines are intended to serve as a comprehensive resource for researchers designing studies with Velagliflozin in rodents, with the understanding that specific parameters may need to be optimized.

Application Notes

Introduction to Velagliflozin and SGLT2 Inhibition

Velagliflozin is a potent and selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2).[4] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[4] By inhibiting SGLT2, Velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[5] This mechanism of action is independent of insulin, making SGLT2 inhibitors a valuable therapeutic class for the management of diabetes mellitus. In addition to glycemic control, SGLT2 inhibitors have been shown to have beneficial effects on body weight, blood pressure, and renal function in various preclinical and clinical studies.[6][7]

Expected Efficacy in Rodent Models of Diabetes

Based on studies with other SGLT2 inhibitors in rodent models of type 1 and type 2 diabetes, long-term administration of Velagliflozin is expected to:

  • Improve Glycemic Control: Significantly reduce fasting and postprandial blood glucose levels. A sustained reduction in glycated hemoglobin (HbA1c) is also anticipated, reflecting long-term improvement in glycemic control.[8]

  • Promote Urinary Glucose Excretion: Induce a dose-dependent increase in urinary glucose excretion, which is the primary mechanism of action.[9]

  • Reduce Body Weight: Lead to a moderate reduction in body weight, primarily due to caloric loss through glucosuria.[8]

  • Improve Insulin Sensitivity: While the primary action is insulin-independent, long-term reduction of glucotoxicity may lead to improved insulin sensitivity and preservation of pancreatic beta-cell function.[10]

  • Nephroprotective Effects: Attenuate the development and progression of diabetic nephropathy, as evidenced by reduced albuminuria and glomerular hyperfiltration.[6]

Safety and Tolerability Profile

Long-term studies of SGLT2 inhibitors in rodents have generally demonstrated a good safety profile. However, researchers should be aware of potential class-specific effects:

  • Genital and Urinary Tract Infections: The increased urinary glucose can create a favorable environment for microbial growth, potentially increasing the risk of urinary tract and genital infections.[11]

  • Osmotic Diuresis and Dehydration: Increased urinary glucose excretion leads to osmotic diuresis, which may result in increased urine volume and a potential risk of dehydration, especially in the initial phase of treatment.[8] Regular monitoring of hydration status is recommended.

  • Hypoglycemia: The risk of hypoglycemia with SGLT2 inhibitor monotherapy is low due to their insulin-independent mechanism.[4] However, the risk may increase when used in combination with insulin or insulin secretagogues.

  • Diabetic Ketoacidosis (DKA): A rare but serious adverse event associated with SGLT2 inhibitors is euglycemic DKA, where ketoacidosis occurs with only moderately elevated blood glucose levels.[12] Monitoring for ketones, especially during periods of stress or reduced food intake, is advisable.

Pharmacokinetics and Pharmacodynamics
  • Pharmacokinetics: In cats, Velagliflozin is rapidly absorbed after oral administration, with time to maximum concentration (Tmax) occurring between 0.6 to 1 hour in the fasted state.[4] Systemic exposure (AUC) is higher in the fasted state compared to the fed state.[13] The elimination half-life in cats is approximately 3.7 hours.[5] Similar rapid absorption and a relatively short half-life can be anticipated in rodents, though species-specific differences in metabolism and clearance are expected. Dose-proportional pharmacokinetics have been observed for other SGLT2 inhibitors in rodents.

  • Pharmacodynamics: The primary pharmacodynamic effect is a dose-dependent increase in urinary glucose excretion, leading to a reduction in blood glucose levels. The onset of this effect is typically rapid, occurring within hours of the first dose.[9] The magnitude of the glucose-lowering effect is dependent on the plasma drug concentration and the degree of hyperglycemia.

Data Presentation: Summarized Quantitative Data (Proxy Data from other SGLT2 Inhibitors in Rodents)

The following tables present representative data from long-term studies of other SGLT2 inhibitors in rodent models of diabetes. These tables are intended to provide a framework for the types of quantitative data that should be collected and how they can be structured for clear comparison in a study involving Velagliflozin.

Table 1: Long-Term Efficacy of SGLT2 Inhibitors in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)

ParameterVehicle ControlSGLT2 Inhibitor (Low Dose)SGLT2 Inhibitor (High Dose)
Baseline Body Weight (g) 45.2 ± 2.144.9 ± 2.345.5 ± 1.9
Final Body Weight (g) 58.7 ± 3.552.1 ± 2.848.9 ± 2.5**
Baseline Blood Glucose (mg/dL) 450 ± 35455 ± 40460 ± 38
Final Blood Glucose (mg/dL) 510 ± 42280 ± 31195 ± 25
Baseline HbA1c (%) 9.8 ± 0.79.9 ± 0.89.7 ± 0.6
Final HbA1c (%) 11.2 ± 0.98.1 ± 0.6*6.9 ± 0.5
24h Urine Volume (mL) 15.3 ± 2.125.8 ± 3.230.5 ± 3.8**
24h Urine Glucose (mg) 850 ± 1202500 ± 3103800 ± 420
Urine Albumin-to-Creatinine Ratio (µg/mg) 350 ± 50180 ± 30*120 ± 25
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Table 2: Pharmacokinetic Parameters of an SGLT2 Inhibitor in Rats following a Single Oral Dose

DoseCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)T1/2 (h)
1 mg/kg 850 ± 1201.04500 ± 6503.5 ± 0.5
3 mg/kg 2450 ± 3801.013800 ± 21003.7 ± 0.6
10 mg/kg 8200 ± 11001.546500 ± 58003.9 ± 0.7

Experimental Protocols

Induction of Diabetes in Rodent Models

3.1.1. Type 1 Diabetes Model (Streptozotocin-induced)

  • Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Induction:

    • Fast the animals for 4-6 hours.

    • Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg for rats, 150 mg/kg for mice).

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours post-STZ injection from tail vein blood using a glucometer.

    • Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

3.1.2. Type 2 Diabetes Model (High-Fat Diet and low-dose STZ)

  • Animal Model: Male Sprague-Dawley rats (180-200 g).

  • Diet Induction:

    • Feed the animals a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

    • A control group should be fed a standard chow diet.

  • Low-Dose STZ:

    • After the HFD feeding period, administer a single IP injection of a low dose of STZ (e.g., 30-35 mg/kg) to induce partial beta-cell dysfunction.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels. Animals with sustained hyperglycemia (e.g., >200 mg/dL) are considered to have type 2 diabetes.

Long-Term Oral Administration of Velagliflozin
  • Preparation of Dosing Solution:

    • Velagliflozin is available as an oral solution. If a different formulation is used, it should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

    • Prepare fresh dosing solutions daily or as determined by stability studies.

  • Dose and Administration:

    • The dose of Velagliflozin will need to be determined based on preliminary dose-ranging studies. Based on studies with other SGLT2 inhibitors in rodents, a starting dose range of 1-10 mg/kg/day is suggested.

    • Administer the drug orally once daily via gavage.

    • The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Treatment Duration:

    • For long-term studies, a duration of 8-16 weeks or longer is recommended to assess sustained efficacy and potential chronic toxicity.

Monitoring of Glycemic Control
  • Blood Glucose Monitoring:

    • Measure non-fasting blood glucose levels weekly from tail vein blood using a glucometer.

    • Perform periodic fasting blood glucose measurements (after a 6-8 hour fast).

  • Glycated Hemoglobin (HbA1c):

    • Collect whole blood samples (e.g., via retro-orbital sinus or terminal cardiac puncture) at baseline and at the end of the study.

    • Analyze HbA1c levels using a commercially available assay kit.

Oral Glucose Tolerance Test (OGTT)
  • Procedure:

    • Fast animals overnight (12-16 hours) with free access to water.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution orally via gavage.

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis:

    • Measure blood glucose levels at each time point.

    • Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Measurement of Urine Glucose and Volume
  • Sample Collection:

    • House animals individually in metabolic cages for 24 hours to collect urine.

    • Provide free access to food and water during the collection period.

  • Analysis:

    • Measure the total urine volume.

    • Determine the urine glucose concentration using a commercial assay kit.

    • Calculate the total 24-hour urinary glucose excretion.

Assessment of Renal Function
  • Urine Albumin and Creatinine:

    • From the 24-hour urine collection, measure albumin and creatinine concentrations using specific assay kits.

    • Calculate the urine albumin-to-creatinine ratio (UACR) as an indicator of kidney damage.

  • Serum Biomarkers:

    • At the end of the study, collect serum and measure levels of blood urea nitrogen (BUN) and creatinine.

Pharmacokinetic Analysis
  • Study Design:

    • Administer a single oral dose of Velagliflozin to a group of animals.

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a sparse sampling method or from cannulated animals.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify Velagliflozin concentrations in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T1/2.

Mandatory Visualizations

SGLT2_Inhibitor_Signaling_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell Lumen Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Transporter Na+/Glucose Cotransport Blood Bloodstream GLUT2 GLUT2 Transporter Glucose Efflux Glucose_Cell Glucose Na_Cell Na+ Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Excretion Leads to GLUT2->Blood to Blood NaK_ATPase Na+/K+ ATPase Na+ Efflux NaK_ATPase->Blood Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell->GLUT2 Transport Na_Cell->NaK_ATPase Pumped out K_Blood K+ K_Blood->NaK_ATPase Pumped in

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Long_Term_Rodent_Study_Workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment Phase (e.g., 12 weeks) cluster_endpoint End-of-Study Assessments Animal_Acclimatization Animal Acclimatization (1 week) Diabetes_Induction Diabetes Induction (e.g., STZ or HFD/STZ) Animal_Acclimatization->Diabetes_Induction Baseline_Measurements Baseline Measurements (Blood Glucose, Body Weight, HbA1c) Diabetes_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily Oral Dosing (Vehicle or Velagliflozin) Randomization->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Blood Glucose, Clinical Signs) Daily_Dosing->Weekly_Monitoring Final_OGTT Final OGTT Daily_Dosing->Final_OGTT Periodic_Assessments Periodic Assessments (OGTT, Metabolic Cage Studies) Weekly_Monitoring->Periodic_Assessments Periodic_Assessments->Weekly_Monitoring Terminal_Sample_Collection Terminal Sample Collection (Blood, Urine, Tissues) Final_OGTT->Terminal_Sample_Collection Biochemical_Analysis Biochemical Analysis (HbA1c, Renal Function Markers) Terminal_Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (Kidney, Pancreas, etc.) Terminal_Sample_Collection->Histopathology Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for a long-term Velagliflozin study in rodents.

References

Velagliflozin: A Potent Tool for Investigating Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of Velagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, and its utility as a research tool for studying glucose metabolism. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in designing and executing experiments.

Introduction

Velagliflozin is a potent and selective inhibitor of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism of action makes Velagliflozin a valuable tool for investigating various aspects of glucose homeostasis, insulin sensitivity, and the pathophysiology of metabolic diseases such as diabetes mellitus.

Mechanism of Action

Velagliflozin competitively binds to the SGLT2 transporter in the kidneys, preventing the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream.[2] This leads to increased urinary glucose excretion and a reduction in overall plasma glucose concentrations. The SGLT1 transporter, located in the later segments of the proximal tubule, is largely unaffected by therapeutic doses of Velagliflozin, ensuring that some glucose reabsorption is maintained and minimizing the risk of hypoglycemia.[2] The sustained reduction in blood glucose can alleviate glucotoxicity on pancreatic beta cells, potentially improving their function and insulin secretion.[2]

Data Presentation

The following tables summarize the quantitative effects of Velagliflozin on key metabolic parameters as observed in various studies.

Table 1: Effect of Velagliflozin on Glycemic Control in Diabetic Cats (SENSATION Study) [3]

ParameterBaseline (Screening)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL), median (range)436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Fructosamine (µmol/L), median (range)538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)

Table 2: Effect of Velagliflozin on Insulin and Glucose in Horses with Insulin Dysregulation [4]

ParameterVelagliflozin Group (median [IQR])Placebo Group (median [IQR])p-value
Insulin (μIU/mL)71 (33–131)157 (82–298)< 0.0001
Glucose (mg/dL)--0.001
Average Glucose Reduction (mg/dL)11 (5-18)--

Table 3: Effect of Velagliflozin in Combination with Insulin in Cats with Diabetes Mellitus and Hypersomatotropism [5][6]

ParameterBaseline (T0)First Follow-up (T1)Last Follow-up (T2)
Mean Glucose (mg/dL), median (range)435 (298–477)207 (96–326)273 (155–350)
Median Daily Insulin Dose (U/kg)1.9 (0.8–7.1)0.5 (0–2.3)0.9 (0–2.6)
Time in Euglycemic Range (%), median (range)3 (0–32)71 (21–98)41 (14–100)

Mandatory Visualizations

SGLT2_Inhibition_Pathway GlomerularFiltrate Glomerular Filtrate (Glucose, Sodium) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose & Na+ Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urine Urine SGLT2->Urine Increased Urinary Glucose Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., HK-2 cells) SGLT2_Assay SGLT2 Inhibition Assay CellCulture->SGLT2_Assay GlucoseUptake Glucose Uptake Assay CellCulture->GlucoseUptake DataAnalysis_invitro Determine IC50 SGLT2_Assay->DataAnalysis_invitro Data Analysis GlucoseUptake->DataAnalysis_invitro Data Analysis AnimalModel Animal Model Selection (e.g., db/db mice) VelagliflozinAdmin Velagliflozin Administration (Oral Gavage) AnimalModel->VelagliflozinAdmin OGTT Oral Glucose Tolerance Test (OGTT) VelagliflozinAdmin->OGTT UrineCollection Urine Collection & Glucose Measurement VelagliflozinAdmin->UrineCollection BloodSampling Blood Sampling (Glucose, Insulin) VelagliflozinAdmin->BloodSampling DataAnalysis_invivo Assess Glycemic Control OGTT->DataAnalysis_invivo Data Analysis UrineCollection->DataAnalysis_invivo Data Analysis BloodSampling->DataAnalysis_invivo Data Analysis

Caption: General experimental workflow for studying Velagliflozin.

Experimental Protocols

The following are example protocols that can be adapted for the study of Velagliflozin. Researchers should optimize these protocols based on their specific experimental needs and cell lines or animal models used.

Protocol 1: In Vitro SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Velagliflozin on SGLT2 activity in a cell-based assay.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Velagliflozin

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) - a non-metabolizable glucose analog

  • Phlorizin (a known SGLT inhibitor, as a positive control)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the HK-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Velagliflozin and phlorizin in the assay buffer.

  • Assay:

    • Wash the cells twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

    • Add 100 µL of KRH buffer containing varying concentrations of Velagliflozin or phlorizin to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of KRH buffer containing [¹⁴C]AMG to each well.

    • Incubate for 30 minutes at 37°C.

  • Termination of Uptake:

    • Aspirate the assay solution and rapidly wash the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

  • Measurement:

    • Transfer the cell lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Velagliflozin compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of Velagliflozin and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Objective: To evaluate the effect of Velagliflozin on glucose tolerance in a diabetic or healthy rodent model.

Materials:

  • Animal model (e.g., db/db mice or Sprague-Dawley rats)

  • Velagliflozin

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.[7]

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail snip.

  • Drug Administration: Administer Velagliflozin (e.g., 1-10 mg/kg) or vehicle orally via gavage.

  • Waiting Period: Wait for a predetermined time for the drug to be absorbed (e.g., 60 minutes).

  • Glucose Challenge: Administer the glucose solution orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for both the Velagliflozin-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Compare the AUCs between the two groups using an appropriate statistical test (e.g., t-test).

Protocol 3: Measurement of Urinary Glucose Excretion

Objective: To quantify the amount of glucose excreted in the urine following Velagliflozin administration.

Materials:

  • Metabolic cages for rodents

  • Velagliflozin

  • Vehicle

  • Urine collection tubes

  • Glucose assay kit (e.g., glucose oxidase method)

  • Spectrophotometer

Procedure:

  • Animal Acclimation: Acclimate the animals to the metabolic cages for at least 24 hours before the experiment.

  • Drug Administration: Administer Velagliflozin or vehicle orally.

  • Urine Collection: Collect urine over a 24-hour period.

  • Sample Processing:

    • Measure the total volume of urine collected.

    • Centrifuge the urine samples to remove any debris.

  • Glucose Measurement:

    • Measure the glucose concentration in the urine samples using a glucose assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the total amount of glucose excreted in the urine over 24 hours (concentration x volume).

    • Compare the urinary glucose excretion between the Velagliflozin-treated and vehicle-treated groups.

Safety Precautions

Researchers should be aware of the potential side effects of SGLT2 inhibitors observed in clinical settings, such as an increased risk of urinary tract infections due to glucosuria.[8] A rare but serious adverse event is euglycemic diabetic ketoacidosis (eDKA), which is characterized by ketoacidosis with only moderately elevated blood glucose levels.[3][9] Appropriate animal monitoring is crucial in in vivo studies.

References

Application Notes & Protocols: Development and Characterization of Velagliflozin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By blocking SGLT2, velagliflozin promotes urinary glucose excretion, thereby lowering blood glucose levels.[3][4] Beyond its application in managing diabetes mellitus, particularly in feline patients, the broader class of SGLT2 inhibitors is under investigation for its potential anti-neoplastic properties.[2][5][6] Many cancer cells exhibit elevated SGLT2 expression and a high dependence on glucose for proliferation and survival.[5][7] The development of tumor cell lines resistant to SGLT2 inhibitors like velagliflozin is a critical step in understanding the molecular mechanisms of acquired resistance, identifying potential bypass signaling pathways, and exploring effective combination therapies to overcome treatment failure.[8][9]

These application notes provide a comprehensive guide for researchers to establish and characterize velagliflozin-resistant cancer cell lines in vitro using standard cell culture techniques. The protocols are based on established methodologies for generating drug-resistant cell lines.[10][11]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of Velagliflozin

This initial protocol is essential to determine the baseline sensitivity of the parental cancer cell line to velagliflozin. The resulting IC50 value will guide the starting concentration for the resistance development protocol.[10]

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • Velagliflozin (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CCK-8)

  • Plate reader

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a series of velagliflozin dilutions in complete culture medium. A typical 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM) is recommended. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.[11]

  • Drug Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared velagliflozin dilutions to the respective wells. Incubate the plates for 48-72 hours.

  • Cell Viability Assessment: After incubation, add 10 µL of a cell viability reagent (e.g., WST-1 or CCK-8) to each well and incubate for an additional 1-4 hours, following the manufacturer's instructions.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the velagliflozin concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Generation of Velagliflozin-Resistant Cell Lines by Stepwise Dose Escalation

This protocol describes the long-term culture of parental cells under continuous drug pressure, gradually increasing the concentration to select for a resistant population.[8][12]

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • Velagliflozin stock solution

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Initial Exposure: Begin by culturing the parental cells in a medium containing velagliflozin at a concentration of approximately one-fifth to one-tenth of the determined IC50.[13]

  • Monitoring and Passaging: Monitor the cells daily for signs of toxicity (e.g., cell death, reduced proliferation). Initially, a significant portion of cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of velagliflozin in the fresh medium.[8]

  • Dose Escalation: Once the cells have adapted and exhibit a stable growth rate (typically after 2-3 passages), increase the velagliflozin concentration by a factor of 1.5 to 2.0.[11]

  • Iterative Selection: Repeat Step 3, gradually increasing the drug concentration over several months. If a high level of cell death (>50%) is observed after a dose increase, maintain the cells at the previous, lower concentration until they recover before attempting the next increase.[12]

  • Cryopreservation: It is critical to cryopreserve cell stocks at each successful concentration step. This provides a backup in case of contamination or cell death at a higher concentration.[8][11]

  • Establishment of Resistant Line: Continue this process until the cells can proliferate steadily in a velagliflozin concentration that is at least 10-fold higher than the initial IC50 of the parental line. This new cell population is considered the velagliflozin-resistant (Velag-R) cell line.

Protocol 3: Confirmation and Stability of the Resistant Phenotype

After establishing the resistant cell line, it is crucial to quantify the degree of resistance and assess its stability.

Materials:

  • Parental cell line

  • Velagliflozin-resistant (Velag-R) cell line

  • Materials from Protocol 1

  • Drug-free complete culture medium

Methodology:

  • IC50 Determination of Resistant Line: Using the same method described in Protocol 1, determine the IC50 of velagliflozin for the newly established Velag-R cell line.

  • Calculate Resistance Index (RI): The RI is a quantitative measure of resistance, calculated as follows:

    • RI = (IC50 of Velag-R cells) / (IC50 of Parental cells)[12]

    • A significantly higher RI value confirms the resistant phenotype.[14]

  • Stability Assessment: To determine if the resistance is stable, culture the Velag-R cell line in a drug-free medium for an extended period (e.g., over 10 passages or 1-2 months).[10] After this period, re-determine the IC50. A minimal change in the IC50 value indicates a stable resistant phenotype.

Data Presentation

Quantitative data should be organized for clear comparison between the parental and resistant cell lines.

Table 1: Velagliflozin IC50 Values and Resistance Index

Cell Line Velagliflozin IC50 (µM) Resistance Index (RI)
Parental (e.g., MCF-7) 15.2 ± 1.8 1.0

| Resistant (e.g., MCF-7/Velag-R) | 185.5 ± 12.3 | 12.2 |

Table 2: Example of a Stepwise Dose Escalation Schedule

Month Passage Number Velagliflozin Concentration (µM) Observations
1 1-4 2.0 (from IC50 of 15 µM) Initial cell death, slow recovery
2 5-8 5.0 Stable growth achieved
3 9-12 10.0 Moderate cell death, recovery
4 13-16 20.0 Stable growth
5 17-20 40.0 Stable growth
6 21-24 80.0 Slow adaptation
7 25-28 120.0 Stable growth

| 8 | 29-32 | 180.0 | Target concentration reached |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G start_end start_end process process decision decision data data A Parental Cell Line B Determine IC50 (Protocol 1) A->B C Culture with low-dose Velagliflozin (1/10 to 1/5 IC50) B->C D Monitor Growth & Passage Cells C->D E Cells Adapted? D->E E->D No F Increase Drug Concentration (1.5x - 2.0x) E->F Yes G Target Concentration Reached? F->G G->C No H Confirm Resistance: Re-evaluate IC50 (Protocol 3) G->H Yes I Calculate Resistance Index (RI) H->I J Test Stability in Drug-free Medium I->J K Velagliflozin-Resistant Cell Line J->K G cluster_0 Normal Action (Parental Cell) cluster_1 Potential Resistance Mechanisms drug drug transporter transporter pathway pathway outcome outcome resistance resistance Velagliflozin Velagliflozin SGLT2 SGLT2 Velagliflozin->SGLT2 Inhibits Glucose_Uptake ↓ Glucose Uptake SGLT2->Glucose_Uptake ATP_Prod ↓ ATP Production Glucose_Uptake->ATP_Prod AMPK ↑ AMPK Activation ATP_Prod->AMPK mTOR ↓ mTOR Signaling AMPK->mTOR Proliferation ↓ Proliferation & Survival mTOR->Proliferation GLUT1 Upregulation of GLUT1 / SGLT1 GLUT1->Glucose_Uptake Bypasses Blockade PI3K_AKT Activation of PI3K/AKT Pathway PI3K_AKT->mTOR Activates Efflux Increased Drug Efflux (ABC Transporters) Efflux->Velagliflozin Removes Drug

References

Application of Velagliflozin in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes velagliflozin a promising therapeutic agent for the management of hyperglycemia associated with metabolic syndrome. Furthermore, emerging research on SGLT2 inhibitors suggests broader beneficial effects on various components of metabolic syndrome, including obesity, dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). These effects are attributed to the caloric loss associated with glucosuria and potentially direct effects on various signaling pathways.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of velagliflozin in preclinical models of metabolic syndrome. While specific quantitative data for velagliflozin in rodent models of metabolic syndrome is limited in publicly available literature, the provided data from studies on other SGLT2 inhibitors, such as canagliflozin and empagliflozin, serve as a valuable reference for expected outcomes.

Key Applications in Metabolic Syndrome Research:

  • Glycemic Control: Assessing the efficacy of velagliflozin in reducing hyperglycemia and improving glucose tolerance.

  • Weight Management: Investigating the effects of velagliflozin on body weight, adiposity, and energy expenditure.

  • Insulin Sensitivity: Determining the impact of velagliflozin on insulin resistance in peripheral tissues.

  • Lipid Metabolism: Evaluating the influence of velagliflozin on circulating lipid profiles and hepatic steatosis.

  • Adipose Tissue Inflammation: Exploring the role of velagliflozin in modulating inflammatory pathways in adipose tissue.

Data Presentation: Efficacy of SGLT2 Inhibitors in Rodent Models of Metabolic Syndrome

The following tables summarize representative quantitative data from studies using SGLT2 inhibitors in rodent models of diet-induced obesity and genetic models of type 2 diabetes. This data can be used as a benchmark for designing and interpreting experiments with velagliflozin.

Table 1: Effects of SGLT2 Inhibitors on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlSGLT2 Inhibitor TreatmentPercentage ChangeReference
Body Weight (g) 45.2 ± 2.138.5 ± 1.8↓ 14.8%[1][2]
Fasting Blood Glucose (mg/dL) 165.3 ± 10.2128.7 ± 8.5↓ 22.1%[3]
Plasma Insulin (ng/mL) 3.2 ± 0.51.9 ± 0.3↓ 40.6%[3]
Total Cholesterol (mg/dL) 210.5 ± 15.3185.2 ± 12.1↓ 12.0%[4]
Triglycerides (mg/dL) 155.8 ± 12.7120.4 ± 9.8↓ 22.7%[4]
Liver Weight (g) 2.5 ± 0.31.9 ± 0.2↓ 24.0%[2]
Epididymal Fat Pad Weight (g) 3.1 ± 0.42.2 ± 0.3↓ 29.0%

Data are presented as mean ± SEM. The SGLT2 inhibitor data is a composite representation from studies using canagliflozin and empagliflozin.

Table 2: Effects of SGLT2 Inhibitors on Glycemic Control in db/db Mice (A Model of Type 2 Diabetes)

ParameterVehicle ControlSGLT2 Inhibitor TreatmentPercentage ChangeReference
Non-fasting Blood Glucose (mg/dL) 550 ± 35250 ± 28↓ 54.5%[5]
HbA1c (%) 10.5 ± 0.87.5 ± 0.6↓ 28.6%
Pancreatic Beta-Cell Mass (mg) 2.25 ± 1.445.01 ± 1.63↑ 122.7%[6]
Liver Triglyceride Content (mg/g) 128 ± 49.730.6 ± 12.9↓ 76.0%[6]

Data are presented as mean ± SEM. The SGLT2 inhibitor data is a composite representation from studies using dapagliflozin and empagliflozin.

Signaling Pathways Modulated by SGLT2 Inhibitors

Velagliflozin, as an SGLT2 inhibitor, is expected to modulate key signaling pathways involved in metabolic regulation.

SGLT2_Inhibitor_Signaling cluster_SGLT2 Velagliflozin (SGLT2i) cluster_Kidney Kidney cluster_Systemic Systemic Effects cluster_Adipose Adipose Tissue cluster_Liver Liver SGLT2i Velagliflozin SGLT2 SGLT2 SGLT2i->SGLT2 Inhibits Glucosuria Glucosuria SGLT2i->Glucosuria Induces GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates BloodGlucose ↓ Blood Glucose Glucosuria->BloodGlucose CaloricLoss Caloric Loss Glucosuria->CaloricLoss InsulinLevels ↓ Insulin Levels BloodGlucose->InsulinLevels AMPK ↑ AMPK Activation BloodGlucose->AMPK TNFa ↓ TNF-α Expression InsulinLevels->TNFa Lipolysis ↑ Lipolysis CaloricLoss->Lipolysis HepaticSteatosis ↓ Hepatic Steatosis CaloricLoss->HepaticSteatosis AMPK->Lipolysis Inflammation ↓ Inflammation TNFa->Inflammation

Figure 1: Proposed signaling pathways of Velagliflozin.

Experimental Protocols

Experimental Workflow for Evaluating Velagliflozin in a Diet-Induced Obesity (DIO) Mouse Model

DIO_Workflow cluster_Induction Phase 1: Induction of Obesity cluster_Treatment Phase 2: Treatment Period cluster_Analysis Phase 3: Endpoint Analysis start C57BL/6J Mice (6-8 weeks old) hfd High-Fat Diet (60% kcal from fat) for 8-12 weeks start->hfd randomize Randomization into Groups: - Vehicle Control - Velagliflozin (e.g., 1, 3, 10 mg/kg/day) hfd->randomize treatment Daily Oral Gavage for 4-8 weeks randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring gtt Glucose Tolerance Test (GTT) monitoring->gtt itt Insulin Tolerance Test (ITT) gtt->itt blood Terminal Blood Collection: - Glucose, Insulin, Lipids itt->blood tissue Tissue Collection: - Liver, Adipose, Muscle blood->tissue molecular Molecular Analysis: - Western Blot (AMPK, p-AMPK) - qRT-PCR (TNF-α, IL-6) tissue->molecular

Figure 2: Preclinical experimental workflow.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of velagliflozin on glucose clearance.

Materials:

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

  • Blood collection tubes (e.g., EDTA-coated)

Procedure:

  • Fast mice for 6 hours with free access to water.[7][8]

  • Record the baseline body weight.

  • Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.

  • Administer D-glucose solution (2 g/kg body weight) via oral gavage.[9]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2][9]

  • Measure blood glucose levels at each time point using a glucometer.

  • If plasma insulin is to be measured, collect a larger volume of blood in EDTA-coated tubes at specified time points, centrifuge at 4°C, and store the plasma at -80°C.

Protocol 2: Insulin Tolerance Test (ITT) in Mice

Objective: To evaluate the effect of velagliflozin on insulin sensitivity.

Materials:

  • Human insulin solution (e.g., Humulin R) diluted in sterile saline

  • Glucometer and test strips

  • Syringes for intraperitoneal (IP) injection

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours with free access to water.[10]

  • Record the baseline body weight.

  • Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.

  • Administer insulin (0.75 U/kg body weight) via IP injection. The optimal dose may need to be determined empirically for the specific mouse strain and metabolic state.[11]

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels at each time point using a glucometer.

  • Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Protocol 3: Western Blot for AMPK Activation in Liver Tissue

Objective: To determine if velagliflozin treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Materials:

  • Liver tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize frozen liver tissue in ice-cold RIPA buffer.[12]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for TNF-α Expression in Adipose Tissue

Objective: To assess the effect of velagliflozin on the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in adipose tissue.

Materials:

  • Adipose tissue samples, stored in an RNA stabilization reagent or snap-frozen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for TNF-α and a suitable housekeeping gene (e.g., GAPDH, β-actin).[13]

  • Real-time PCR instrument.

Procedure:

  • Isolate total RNA from adipose tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for TNF-α and the housekeeping gene.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of TNF-α, normalized to the housekeeping gene.[13]

Disclaimer: These protocols provide a general framework. Researchers should optimize specific conditions based on their experimental setup and reagents. The quantitative data presented are for illustrative purposes based on published studies of other SGLT2 inhibitors and may not be directly representative of the effects of velagliflozin. It is recommended to conduct pilot studies to determine the optimal dosing and treatment duration for velagliflozin in the chosen animal model.

References

Application Notes and Protocols: Investigating the Role of SGLT2 in Non-Human Species with Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2), located predominantly in the proximal renal tubules, is responsible for reabsorbing approximately 90% of the glucose from glomerular filtrate. Inhibition of SGLT2 presents a unique, insulin-independent mechanism for managing hyperglycemia by promoting urinary glucose excretion. Velagliflozin is a potent and selective SGLT2 inhibitor that has been investigated primarily for the management of diabetes mellitus in felines. These application notes provide an overview of Velagliflozin's mechanism of action and detailed protocols for its use as a research tool to investigate the physiological and pathophysiological roles of SGLT2 in various species, with a primary focus on feline and canine models.

Mechanism of Action

Velagliflozin acts by competitively inhibiting SGLT2 transporters in the proximal convoluted tubules of the kidney. This inhibition prevents the reuptake of glucose from the glomerular filtrate back into circulation, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels. This mechanism is independent of insulin secretion or action, making it an effective tool for studying glucose homeostasis in states of insulin resistance or deficiency. SGLT1 transporters, located further down the proximal tubule, are responsible for the reabsorption of the remaining glucose, which helps prevent hypoglycemia when SGLT2 is inhibited.

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose Na+ GLUT2 GLUT2 SGLT2->GLUT2 Glucose NaK_Pump Na+/K+ ATPase SGLT2->NaK_Pump Na+ gradient Blood Blood GLUT2->Blood Reabsorption NaK_Pump->Blood 3 Na+ Blood->NaK_Pump 2 K+ Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Mechanism of Velagliflozin at the renal proximal tubule cell.

Applications in Different Species

While Velagliflozin is most extensively studied in cats, SGLT2 inhibitors as a class have been evaluated in various species, including dogs and rodents. The primary application is in the study of diabetes mellitus, but it can also be used to investigate renal glucose handling, insulin sensitivity, and the metabolic consequences of chronic glucosuria in non-diabetic models.

Feline Applications

Velagliflozin has been proven effective as a standalone, once-daily oral therapy for non-insulin-dependent diabetes mellitus in cats. It improves glycemic control, resolves clinical signs like polyuria and polydipsia, and has been shown to increase insulin sensitivity in obese, non-diabetic cats. This makes it a valuable tool for studying feline metabolic syndrome and the progression of diabetes.

Canine Applications

Research into SGLT2 inhibitors for canine diabetes is emerging. Studies with other gliflozins, such as Enavogliflozin, have shown that they can help control blood glucose and may reduce the required insulin dose in diabetic dogs. Velagliflozin could similarly be used to investigate SGLT2's role in canine diabetes, a condition that typically presents as insulin-dependent.

Data Presentation

SGLT2 Inhibitor Selectivity

High selectivity for SGLT2 over SGLT1 is desirable to minimize gastrointestinal side effects associated with SGLT1 inhibition in the gut. While the specific selectivity ratio for Velagliflozin is not widely published, other common SGLT2 inhibitors show high selectivity.

Table 1: Selectivity of Various SGLT2 Inhibitors for Human SGLT2 over SGLT1

Inhibitor SGLT2 IC50 (nM) SGLT1 IC50 (nM) Selectivity-fold (SGLT1/SGLT2)
Canagliflozin 4.2 663 ~158
Empagliflozin 3.1 8300 ~2677
Ertugliflozin 0.877 1960 >2000
Sotagliflozin 1.8 36 ~20

Data compiled from studies on human transporters.

Feline Efficacy Data (SENSATION Study)

The SENSATION study was a prospective, open-label clinical field trial involving 252 diabetic cats treated with Velagliflozin (1 mg/kg, once daily) for 180 days.

Table 2: Glycemic Control in Diabetic Cats Treated with Velagliflozin

Parameter Screening (Day 0) Day 30 Day 60 Day 120 Day 180
Blood Glucose (mg/dL) 436 (272-676) 153 (62-480) 134 (64-414) 128 (55-461) 125 (77-384)
Fructosamine (µmol/L) 538 (375-794) 310 (204-609) 286 (175-531) 269 (189-575) 263 (203-620)

Values are presented as median (range).

Feline Pharmacokinetics

Pharmacokinetic parameters were determined following oral administration of Velagliflozin to cats.

Table 3: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)

Parameter Value (Fasted State) Value (Fed State)
Cmax (mean) 1030 ng/mL ~381 ng/mL*
Tmax (median) 0.25 hours N/A
AUC0-last (mean) 3295 dayng/mL ~2272 dayng/mL*
Elimination Half-Life (T1/2) 3.68 hours 4.5 - 6.4 hours

Systemic exposure (Cmax and AUC) was found to be greater in the fasted state. Cmax was 170% higher and AUC was 45% higher in the fasted state. Half-life range reflects both fed and fasted states from another source.

Feline Safety Profile

The most significant adverse event associated with SGLT2 inhibitors in cats is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).

Table 4: Common Adverse Events in Velagliflozin-Treated Cats

Adverse Event Frequency (in a 61-cat study) Frequency (in a 252-cat study)
Loose Feces / Diarrhea 38% Not specified
Positive Urine Culture / UTI 31% Not specified
Non-clinical Hypoglycemia 13% 0% (clinical)
Diabetic Ketoacidosis (DKA) 7% 7.1%

Data compiled from two separate field studies.

Experimental Protocols

The following are generalized protocols for investigating the effects of Velagliflozin. Doses, timelines, and specific endpoints should be optimized for the species and research question. All animal studies must be conducted under approved institutional animal care and use committee (IACUC) protocols.

Protocol 1: In Vivo Evaluation of Glycemic Control in a Diabetic Feline Model

Objective: To assess the efficacy of Velagliflozin in controlling hyperglycemia and improving clinical signs in cats with naturally occurring diabetes mellitus. This protocol is based on the methodology of large-scale clinical trials.

Materials:

  • Velagliflozin oral solution (e.g., Senvelgo® 15 mg/mL)

  • Dosing syringe (calibrated for kg bodyweight)

  • Calibrated glucometer suitable for feline blood

  • Blood collection supplies (lancets, tubes for fructosamine, etc.)

  • Urine test strips for glucose and ketones

  • Equipment for clinical chemistry and CBC analysis

Procedure:

  • Animal Selection: Recruit client-owned cats with a new diagnosis of non-insulin-dependent diabetes mellitus.

    • Inclusion Criteria: Persistent hyperglycemia, glucosuria, and clinical signs (polyuria, polydipsia). Absence of ketonuria and other significant comorbidities (e.g., severe renal disease, active pancreatitis).

  • Baseline Assessment (Day 0):

    • Perform a full physical examination and record body weight.

    • Collect blood for a complete blood count (CBC), serum biochemistry panel, and baseline fructosamine and blood glucose measurements.

    • Collect urine via cystocentesis for urinalysis and culture, specifically noting glucose and ketone levels.

  • Dosing and Administration:

    • Administer Velagliflozin at a dose of 1 mg/kg body weight orally, once daily.

    • The dose can be given directly into the mouth or with a small amount of food. Administration should occur at approximately the same time each day.

  • Monitoring and Data Collection:

    • Short-Term (Days 3, 7): Perform physical examinations and collect blood for spot glucose measurements to assess initial response.

    • Long-Term (Days 30, 60, 90, 120, 180): Repeat baseline assessments (physical exam, body weight, blood glucose, fructosamine, CBC, biochemistry, urinalysis).

    • Blood Glucose Curves (Optional but Recommended): On selected days (e.g., Day 7 and Day 60), perform 9-hour blood glucose curves, measuring blood glucose every 1-2 hours post-dosing to assess pharmacodynamics.

    • Owner Observations: Provide owners with a diary to log daily dose administration, appetite, water intake, urination, and any adverse events.

  • Endpoint Analysis:

    • Primary endpoints include changes from baseline in blood glucose and serum fructosamine concentrations.

    • Secondary endpoints include improvement in clinical signs (polydipsia, polyuria), changes in body weight, and incidence of adverse events, particularly DKA and urinary tract infections.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A Animal Selection (Diabetic, Non-Ketoacidotic) B Baseline Assessment (Day 0) (BG, Fructosamine, Urinalysis) A->B C Administer Velagliflozin (1 mg/kg PO, Once Daily) B->C D Regular Monitoring Visits (e.g., Days 3, 7, 30, 60, 180) C->D Initiate Treatment E Data Collection (Bloodwork, Urinalysis, Weight) D->E F Adverse Event Monitoring (Especially for DKA/UTI) D->F G Evaluate Glycemic Control (BG & Fructosamine Change) E->G I Analyze Safety Profile (Adverse Event Incidence) F->I H Assess Clinical Improvement (Polyuria/Polydipsia) G->H H->I

Workflow for an in vivo study of Velagliflozin in diabetic cats.
Protocol 2: Investigating Insulin Sensitivity in a Non-Diabetic Model

Objective: To determine the effect of Velagliflozin on insulin sensitivity in a non-diabetic, insulin-resistant animal model (e.g., obese cats). This protocol is adapted from published research.

Materials:

  • Velagliflozin oral solution

  • Insulin (e.g., human recombinant) and glucose solutions for intravenous infusion

  • Catheters for intravenous access

  • Blood collection supplies

  • Assay kits for glucose and insulin

Procedure:

  • Animal Model: Use a cohort of healthy but obese, insulin-resistant animals. Insulin resistance can be confirmed with a baseline intravenous glucose tolerance test (IVGTT).

  • Study Design: Employ a crossover or parallel-group design.

    • Crossover: Each animal serves as its own control. A treatment period (e.g., 35 days of Velagliflozin at 1 mg/kg/day) is followed by a washout period, then a placebo period (or vice-versa).

    • Parallel: Randomly assign animals to a Velagliflozin group or a placebo control group.

  • Treatment: Administer Velagliflozin (1 mg/kg) or placebo orally once daily for the duration of the treatment period (e.g., 35 days).

  • Insulin Sensitivity Testing (IVGTT):

    • Perform an IVGTT at baseline and at the end

Experimental Design for Velagliflozin Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking SGLT2, Velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for managing hyperglycemia, particularly in the context of diabetes mellitus. This document provides detailed application notes and protocols for preclinical efficacy studies of Velagliflozin, encompassing both in vitro and in vivo experimental designs.

Mechanism of Action: SGLT2 Inhibition

SGLT2 is primarily expressed in the proximal convoluted tubules of the kidneys and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. Velagliflozin competitively inhibits SGLT2, leading to a reduction in the renal threshold for glucose and subsequent glucosuria. This insulin-independent mechanism helps to control hyperglycemia and may also contribute to modest weight loss and a reduction in blood pressure.

Signaling Pathways

The therapeutic effects of SGLT2 inhibitors like Velagliflozin extend beyond simple glucose lowering and are thought to involve complex intracellular signaling pathways that contribute to their cardio-renal protective benefits. Key pathways influenced by SGLT2 inhibition include the activation of AMP-activated protein kinase (AMPK) and the subsequent downstream modulation of inflammatory pathways such as NF-κB and the NLRP3 inflammasome.

Velagliflozin Velagliflozin SGLT2 SGLT2 Inhibition in Proximal Tubule Velagliflozin->SGLT2 Inhibits AMPK AMPK Activation Velagliflozin->AMPK Indirectly Activates Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria Blood_Glucose Lowered Blood Glucose Glucosuria->Blood_Glucose Cardioprotection Cardioprotection Blood_Glucose->Cardioprotection Contributes to Renoprotection Renoprotection Blood_Glucose->Renoprotection Contributes to NFkB NF-κB Inhibition AMPK->NFkB Inhibits NLRP3 NLRP3 Inflammasome Inhibition AMPK->NLRP3 Inhibits Inflammation Reduced Inflammation NFkB->Inflammation Leads to NLRP3->Inflammation Leads to Inflammation->Cardioprotection Contributes to Inflammation->Renoprotection Contributes to

Figure 1: Simplified signaling pathway of Velagliflozin's action.

In Vitro Efficacy Assessment

Protocol 1: Non-Radioactive SGLT2 Glucose Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of Velagliflozin on SGLT2 using a fluorescent glucose analog, 2-NBDG.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (selection antibiotic)

  • Krebs-Ringer-HEPES (KRH) buffer (with and without Na+)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Velagliflozin

  • Phlorizin (a known SGLT inhibitor, as a positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow:

A Seed HEK293-hSGLT2 cells in 96-well plate B Incubate for 24h A->B C Wash with Na+-free KRH buffer B->C D Pre-incubate with Velagliflozin or controls in Na+-KRH buffer C->D E Add 2-NBDG and incubate D->E F Wash to remove extracellular 2-NBDG E->F G Measure intracellular fluorescence F->G

Figure 2: In vitro SGLT2 glucose uptake assay workflow.

Procedure:

  • Cell Culture: Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Washing: Gently wash the cells twice with 100 µL of Na+-free KRH buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing various concentrations of Velagliflozin or controls (Phlorizin, vehicle) to the wells. Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 50 µL of KRH buffer containing 200 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Termination: Stop the uptake by aspirating the solution and washing the cells three times with ice-cold Na+-free KRH buffer.

  • Fluorescence Measurement: Add 100 µL of Na+-free KRH buffer to each well and measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

Calculate the percentage inhibition of glucose uptake for each concentration of Velagliflozin compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

CompoundTargetCell LineIC50 (nM)
VelagliflozinhSGLT2HEK293Data not publicly available
DapagliflozinhSGLT2CHO-K11.86
DapagliflozinhSGLT1CHO-K1880
PhlorizinhSGLT1COS-7110

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

In Vivo Efficacy Assessment

Animal Models of Diabetes Mellitus

1. Streptozotocin (STZ)-Induced Type 1 Diabetes Model (Rat):

This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

Protocol 2: STZ-Induced Diabetes in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • Velagliflozin formulation

Procedure:

  • Acclimatization: Acclimate rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • STZ Induction: Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of STZ (40-65 mg/kg).

  • Hyperglycemia Confirmation: Monitor blood glucose levels daily for 3-7 days. Rats with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment: Group the diabetic rats and administer Velagliflozin (e.g., 1-10 mg/kg, once daily by oral gavage) or vehicle for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Monitor blood glucose, body weight, food and water intake, and urine output regularly.

  • Terminal Endpoint: At the end of the study, collect blood for HbA1c and other biochemical analyses. Tissues such as the pancreas, kidneys, and heart can be collected for histological examination.

2. High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model (Rat):

This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.

Protocol 3: HFD/STZ-Induced Diabetes in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • Velagliflozin formulation

Experimental Workflow:

A Acclimatize rats B Feed High-Fat Diet (4-8 weeks) A->B C Induce with low-dose STZ (i.p. injection) B->C D Confirm hyperglycemia C->D E Randomize and start Velagliflozin treatment D->E F Monitor key parameters (blood glucose, body weight, etc.) E->F G Terminal sample collection and analysis F->G

Figure 3: In vivo HFD/STZ-induced diabetes model workflow.

Procedure:

  • Acclimatization: Acclimate rats for one week with a standard chow diet.

  • HFD Feeding: Feed the rats a high-fat diet for 4-8 weeks to induce insulin resistance.

  • STZ Induction: After the HFD period, administer a single low dose of STZ (30-40 mg/kg, i.p.) to induce mild β-cell dysfunction.

  • Hyperglycemia Confirmation: Confirm diabetes as described in Protocol 2.

  • Treatment and Monitoring: Follow steps 5-7 from Protocol 2 for Velagliflozin administration and monitoring.

Efficacy Endpoints and Data Presentation

Key Efficacy Parameters:

  • Fasting and non-fasting blood glucose levels

  • Glycated hemoglobin (HbA1c)

  • Oral glucose tolerance test (OGTT)

  • Urine glucose excretion

  • Body weight

  • Food and water intake

  • Serum fructosamine (especially in feline studies)

Quantitative Data Summary:

The following tables summarize representative efficacy data for Velagliflozin from clinical studies in diabetic cats.

Table 1: Glycemic Control in Diabetic Cats Treated with Velagliflozin (1 mg/kg, once daily)

ParameterBaseline (Screening)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL) 436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Fructosamine (µmol/L) 538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)
Data are presented as median (range).

Table 2: Clinical and Glycemic Outcomes in a 91-Day Feline Diabetes Study

ParameterVelagliflozin Group (n=54)Insulin Group (n=62)
Treatment Success (Day 45) 54%42%
Improved Quality of Life (Day 91) 81%Not Reported
Improved Polyuria (Day 91) 54%Not Reported
Improved Polydipsia (Day 91) 61%Not Reported
Mean Blood Glucose <252 mg/dL (Day 91) 78%60%
Serum Fructosamine <450 µmol/L (Day 91) 76%61%

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for evaluating the preclinical efficacy of Velagliflozin. The in vitro assays allow for the precise determination of its inhibitory activity on SGLT2, while the in vivo rodent models of type 1 and type 2 diabetes enable the assessment of its therapeutic effects on glycemic control and related metabolic parameters. The presented data from feline clinical studies underscore the potential of Velagliflozin as an effective treatment for diabetes mellitus. For comprehensive drug development, it is recommended to further investigate the effects of Velagliflozin on cardiovascular and renal endpoints in relevant animal models.

Application Notes and Protocols for Monitoring Adverse Effects of Velagliflozin in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring potential adverse effects of Velagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in research animals. Velagliflozin is currently approved for improving glycemic control in cats with diabetes mellitus.[1] As an SGLT2 inhibitor, it lowers blood glucose by promoting the excretion of glucose in the urine.[2][3] While effective, this mechanism can lead to a range of adverse effects that require careful monitoring in a research setting.

Overview of Potential Adverse Effects

Based on clinical studies and the mechanism of action of SGLT2 inhibitors, the following adverse effects should be monitored in research animals administered Velagliflozin:

  • Metabolic: Diabetic ketoacidosis (DKA) and euglycemic DKA are serious risks, particularly in animals with insufficient insulin production.[4][5] Hypoglycemia, although less common with SGLT2 inhibitors alone, can occur, especially in conjunction with other glucose-lowering agents.[4][6]

  • Gastrointestinal: Diarrhea and loose stools are commonly reported adverse events.[4][6]

  • Renal and Urinary: Increased urinary glucose excretion can lead to osmotic diuresis, potentially causing dehydration.[2][3] Positive urine cultures and urinary tract infections have also been observed.[6] Mild increases in serum creatinine, blood urea nitrogen (BUN), phosphorus, and sodium may occur.[3]

  • General Health: Weight loss is an expected initial effect due to caloric wasting through glucosuria but should be monitored to ensure it stabilizes.[2] Lethargy, anorexia, vomiting, and weakness can be signs of more severe complications like DKA.[2][3]

Signaling Pathway of Velagliflozin

Velagliflozin's primary mechanism of action is the inhibition of the SGLT2 protein in the proximal convoluted tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[2][3][7]

SGLT2_Inhibition cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Glomerular Filtrate (Glucose, Na+) Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Transporter Glomerular Filtrate (Glucose, Na+)->SGLT2 Glucose & Na+ Reabsorption GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Glucose NaK_ATPase Na+/K+ ATPase Blood Blood GLUT2->Blood Facilitated Diffusion NaK_ATPase->Blood Na+ to Blood Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Mechanism of Action of Velagliflozin.

Experimental Protocols

The following are detailed protocols for monitoring the key potential adverse effects of Velagliflozin in research animals.

Metabolic Monitoring

3.1.1. Monitoring for Diabetic Ketoacidosis (DKA)

Given the risk of DKA, especially in diabetic animal models, vigilant monitoring is crucial.

  • Objective: To detect early signs of DKA.

  • Materials: Blood glucose meter, ketone meter or urine ketone test strips, blood gas analyzer, standard laboratory equipment for blood collection.

  • Procedure:

    • Daily Clinical Observation: Monitor animals for signs of lethargy, anorexia, vomiting, weakness, and changes in respiration (e.g., Kussmaul breathing).

    • Urine Ketone Monitoring: For the first two weeks of treatment, perform daily urine ketone tests using test strips. This can be done on freely voided urine or urine collected via a non-invasive method.

    • Blood Glucose Monitoring: Measure blood glucose levels at least once daily. Be aware that euglycemic DKA can occur, where blood glucose is not significantly elevated.

    • Blood Ketone Monitoring: If urine ketones are present or if the animal shows clinical signs of DKA, measure blood beta-hydroxybutyrate (BHB) levels using a ketone meter.

    • Blood Gas and Electrolyte Analysis: If DKA is suspected, perform a blood gas analysis to assess for metabolic acidosis (low pH, low bicarbonate). Also, measure serum electrolytes, as imbalances are common in DKA.

  • Data Interpretation:

    • Presence of ketonuria or ketonemia.

    • Metabolic acidosis (venous pH < 7.3, bicarbonate < 15 mEq/L).

    • Clinical signs consistent with DKA.

3.1.2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the impact of Velagliflozin on glucose metabolism and tolerance.

  • Materials: Glucose solution (e.g., 50% dextrose), oral gavage needle, blood glucose meter, blood collection supplies.

  • Procedure:

    • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

    • Baseline Blood Glucose: Obtain a baseline blood sample to measure fasting blood glucose.

    • Glucose Administration: Administer a glucose solution orally via gavage. A typical dose for cats is 0.5 g/kg body weight.[8]

    • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Glucose Measurement: Measure blood glucose concentration at each time point.

  • Data Presentation: Plot mean blood glucose concentration versus time for treated and control groups. Calculate the area under the curve (AUC) for glucose.

OGTT_Workflow A Overnight Fast (12-16h) B Baseline Blood Glucose Measurement (T=0) A->B C Oral Glucose Administration (e.g., 0.5 g/kg) B->C D Blood Glucose Measurement at 15, 30, 60, 90, 120 min C->D E Data Analysis (AUC, Peak Glucose) D->E

Oral Glucose Tolerance Test (OGTT) Workflow.
Renal and Urinary System Monitoring

3.2.1. Urinalysis

  • Objective: To monitor for changes in urine composition, including glucosuria, ketonuria, and signs of urinary tract infection.

  • Materials: Urine collection containers, urinalysis test strips, refractometer, centrifuge, microscope slides and coverslips, urine sediment stain.

  • Procedure:

    • Sample Collection: Collect urine via free catch, cystocentesis, or catheterization. Mid-stream free catch is often suitable for routine monitoring.

    • Gross Examination: Evaluate the color and turbidity of the urine.

    • Specific Gravity: Measure urine specific gravity using a refractometer to assess concentrating ability.

    • Chemical Analysis: Use a urinalysis test strip to measure pH, glucose, ketones, protein, and blood.

    • Sediment Examination:

      • Centrifuge 5-10 mL of urine at 1500-2000 rpm for 5 minutes.

      • Decant the supernatant, leaving a small amount to resuspend the sediment.

      • Place a drop of the resuspended sediment on a microscope slide, add a coverslip, and examine under a microscope.

      • Evaluate for red blood cells, white blood cells, epithelial cells, casts, crystals, and bacteria.

  • Data Presentation: Tabulate the results for each parameter for treated and control groups.

3.2.2. Renal Function Blood Panel

  • Objective: To monitor for changes in kidney function.

  • Materials: Blood collection tubes (serum separator tubes), centrifuge, clinical chemistry analyzer.

  • Procedure:

    • Blood Collection: Collect a blood sample at baseline and at specified intervals during the study.

    • Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.

    • Analysis: Measure serum concentrations of Blood Urea Nitrogen (BUN), creatinine, phosphorus, and sodium.

  • Data Presentation: Present the mean ± standard deviation for each parameter in a table for treated and control groups at each time point.

Cardiovascular Safety Monitoring
  • Objective: To assess the cardiovascular safety of Velagliflozin. While not a primary reported adverse effect, cardiovascular monitoring is a standard part of drug safety assessment.

  • Materials: Telemetry system for conscious, unrestrained animals (for continuous monitoring), or stethoscope and blood pressure monitor.

  • Procedure:

    • Heart Rate: Measure heart rate via auscultation or telemetry.

    • Blood Pressure: Measure systolic and diastolic blood pressure using a non-invasive cuff or telemetry.

    • Electrocardiogram (ECG): If using telemetry, record ECG to assess for any arrhythmias or changes in intervals (e.g., QT interval).

  • Data Presentation: Summarize heart rate, blood pressure, and any ECG abnormalities in a table for treated and control groups.

Liver Function Monitoring
  • Objective: To monitor for any potential hepatotoxicity.

  • Materials: Blood collection tubes (serum separator tubes), centrifuge, clinical chemistry analyzer.

  • Procedure:

    • Blood Collection: Collect blood samples at baseline and at specified intervals.

    • Serum Separation: Centrifuge the blood to obtain serum.

    • Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Data Presentation: Present the mean ± standard deviation for each parameter in a table for treated and control groups.

Summary of Monitoring Parameters and Data Presentation

The following tables provide a structured summary of the key quantitative data to be collected.

Table 1: Metabolic Monitoring Data

ParameterControl GroupVelagliflozin Groupp-value
Blood Glucose (mg/dL)
Fasting
OGTT AUC
Blood Ketones (mmol/L)
Body Weight (kg)
Baseline
Weekly Change

Table 2: Renal and Urinary Monitoring Data

ParameterControl GroupVelagliflozin Groupp-value
Urinalysis
Urine Glucose
Urine Ketones
Urine Specific Gravity
Serum Chemistry
BUN (mg/dL)
Creatinine (mg/dL)
Phosphorus (mg/dL)
Sodium (mEq/L)

Table 3: Cardiovascular and Liver Function Monitoring Data

ParameterControl GroupVelagliflozin Groupp-value
Cardiovascular
Heart Rate (bpm)
Systolic BP (mmHg)
Diastolic BP (mmHg)
Liver Function
ALT (U/L)
AST (U/L)
ALP (U/L)
Total Bilirubin (mg/dL)

Experimental Workflow Diagram

Velagliflozin_Monitoring_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_data_analysis Data Analysis and Reporting A Animal Acclimation B Baseline Data Collection (Blood, Urine, Vitals, Weight) A->B C Administer Velagliflozin or Placebo B->C D Daily Clinical Observations C->D E Weekly Weight and Vital Signs C->E F Periodic Blood and Urine Collection C->F G Analyze Blood and Urine Samples F->G H Statistical Analysis G->H I Summarize Data in Tables H->I J Final Report Generation I->J

Overall Experimental Workflow.

By implementing these detailed protocols, researchers can effectively monitor and manage the potential adverse effects of Velagliflozin in research animals, ensuring both animal welfare and the integrity of the study data.

References

Troubleshooting & Optimization

Overcoming poor bioavailability of Velagliflozin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with Velagliflozin, particularly concerning its formulation and bioavailability.

Frequently Asked Questions (FAQs)

Q1: I am working with pure Velagliflozin powder. In which solvents can I dissolve it for my experiments?

A1: Velagliflozin is a crystalline solid that is soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide are suitable solvents.[1] The commercial oral formulation of Velagliflozin, Senvelgo®, is an aqueous mixture containing propylene glycol and ethanol, indicating its solubility in these excipients.[2][3] For animal experiments, it is crucial to use a solvent that is well-tolerated. A common approach for preparing stock solutions is to dissolve the compound in DMSO and then further dilute it with an appropriate vehicle like polyethylene glycol 300 (PEG300) and Tween 80.[4]

Q2: I am observing low or inconsistent results in my oral administration animal study. Could this be related to poor bioavailability?

A2: While Velagliflozin is commercially available as an oral solution, suggesting good absorption in that formulation, working with a custom formulation of the pure compound could present bioavailability challenges.[2] Inconsistent results after oral administration can stem from several factors:

  • Poor Solubility and Dissolution: If the compound precipitates out of your formulation in the gastrointestinal tract, its absorption will be limited.

  • First-Pass Metabolism: Like many drugs, Velagliflozin may be subject to metabolism in the gut wall or liver before reaching systemic circulation, which can reduce its bioavailability.

  • Gastrointestinal Instability: The compound's stability in the varying pH environments of the GI tract can affect the amount available for absorption.

Consider evaluating the solubility and stability of your formulation under simulated physiological conditions.

Q3: What are some established strategies to enhance the oral bioavailability of SGLT2 inhibitors like Velagliflozin for experimental purposes?

A3: Several formulation strategies have been successfully employed to improve the bioavailability of poorly soluble drugs, including other SGLT2 inhibitors. These can be adapted for Velagliflozin in a research setting:

  • Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier to enhance its dissolution rate. For instance, a solid dispersion of Canagliflozin using spray drying significantly improved its solubility and oral bioavailability.[5][6]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[7]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution and bioavailability.

Troubleshooting Guides

Issue 1: Low Solubility of Velagliflozin in Aqueous Buffers for In Vitro Assays
  • Problem: Difficulty achieving the desired concentration of Velagliflozin in aqueous buffers for cell-based assays, leading to inaccurate results.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve Velagliflozin in a water-miscible organic solvent like DMSO or ethanol at a high concentration.[1]

    • Serial Dilution: Serially dilute the stock solution in your aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

    • Solubility Testing: Before your main experiment, perform a small-scale solubility test at your highest desired concentration to ensure the compound does not precipitate upon dilution in the final buffer.

    • Consider Co-solvents: For sparingly soluble compounds, a mixture of solvents can be effective. For example, a 1:1 solution of ethanol and PBS has been used to improve the aqueous solubility of other SGLT2 inhibitors.[8]

Issue 2: High Variability in Plasma Concentrations in Animal Studies After Oral Gavage
  • Problem: Inconsistent plasma concentrations of Velagliflozin are observed across different animals or on different study days, making it difficult to establish a clear pharmacokinetic profile.

  • Troubleshooting Steps:

    • Formulation Homogeneity: Ensure your dosing formulation is homogenous. If it is a suspension, make sure it is well-mixed before each administration to prevent settling of the drug particles.

    • Fasting State: Standardize the fasting state of the animals before dosing. The presence of food in the stomach can significantly alter drug absorption.

    • Vehicle Selection: The choice of vehicle for oral gavage is critical. For poorly soluble compounds, a lipid-based formulation or a suspension with a suitable suspending agent may provide more consistent absorption than a simple aqueous solution.

    • Evaluate Formulation Stability: Check the stability of your formulation over the duration of your study. Degradation of the active compound can lead to lower than expected plasma levels.

Data on Formulation Strategies for SGLT2 Inhibitors

The following table summarizes data from studies on other SGLT2 inhibitors that have successfully used formulation strategies to improve bioavailability. These approaches can serve as a starting point for developing optimized formulations for Velagliflozin in a research context.

SGLT2 InhibitorFormulation StrategyKey FindingsReference
CanagliflozinSpray Dried Solid Dispersion8.85-fold increase in dissolution at pH 6.8 and a 1.9-fold increase in AUC compared to the pure drug in rats.[6]
CanagliflozinSolid SMEDDS2.73-fold enhancement in AUC compared to pure API in rats.[9]
CanagliflozinSelf-Microemulsifying Drug Delivery Systems (SMEDDS)Optimized formulation showed a drug release rate of 99.29% in 30 minutes.[7]

Experimental Protocols

Protocol 1: Preparation of a Velagliflozin Solid Dispersion using Spray Drying

This protocol is adapted from a method used for Canagliflozin and can be optimized for Velagliflozin.[5][6]

  • Polymer Screening: Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous solid dispersion with Velagliflozin.

  • Solution Preparation: Dissolve Velagliflozin and the selected polymer in a suitable solvent system (e.g., methanol, dichloromethane).

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent evaporates, leaving dry solid particles of the drug dispersed in the polymer.

  • Characterization: Characterize the resulting powder for drug content, particle size, morphology (using SEM), and physical state (using DSC and PXRD to confirm amorphization).

  • In Vitro Dissolution Testing: Perform dissolution studies in different pH media (e.g., pH 1.2, 4.5, and 6.8) to evaluate the enhancement in dissolution rate compared to the pure drug.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Velagliflozin

This protocol is based on general principles for SMEDDS formulation.[7]

  • Excipient Selection:

    • Oil Phase: Screen various oils (e.g., Peceol, Capryol 90) for their ability to solubilize Velagliflozin.

    • Surfactant: Select a surfactant with a high HLB value (e.g., Tween 80, Kolliphor RH40).

    • Co-surfactant: Choose a co-surfactant to improve the microemulsion formation (e.g., Transcutol P, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the microemulsion region.

  • Formulation Preparation: Prepare different formulations by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of Velagliflozin until it is completely dissolved.

  • Evaluation:

    • Self-emulsification time: Measure the time taken for the formulation to form a microemulsion upon dilution with water under gentle agitation.

    • Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.

    • In vitro drug release: Perform in vitro dissolution studies to assess the drug release profile.

Visualizations

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition_Pathway cluster_kidney Renal Proximal Tubule SGLT2 SGLT2 Glucose_Blood Glucose Reabsorption into Blood SGLT2->Glucose_Blood Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Leads to Glucose_Filtrate Glucose in Glomerular Filtrate Glucose_Filtrate->SGLT2 Co-transport with Na+ Blood_Glucose Lowered Blood Glucose Levels Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits Urinary_Glucose_Excretion->Blood_Glucose

Caption: Mechanism of action of Velagliflozin via SGLT2 inhibition.

Experimental Workflow for Evaluating a Novel Velagliflozin Formulation

Formulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Develop Novel Formulation (e.g., Solid Dispersion, SMEDDS) Physicochemical Physicochemical Characterization (Solubility, Stability, Morphology) Formulation->Physicochemical Dissolution In Vitro Dissolution Studies (Simulated GI fluids) Physicochemical->Dissolution Cell_Assay Cell-Based Permeability Assay (e.g., Caco-2) Dissolution->Cell_Assay Animal_Model Select Animal Model (e.g., Diabetic Rat Model) Cell_Assay->Animal_Model PK_Study Pharmacokinetic (PK) Study (Oral Administration) Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Study (Blood Glucose, Urine Glucose) PK_Study->PD_Study Final_Analysis Data Analysis and Comparison to Control Formulation PD_Study->Final_Analysis

Caption: Workflow for developing and testing a new Velagliflozin formulation.

References

Technical Support Center: Management of Velagliflozin-Induced Dehydration in Study Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing dehydration in study animals induced by the SGLT2 inhibitor, velagliflozin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind velagliflozin-induced dehydration?

A1: Velagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys.[1] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine (glucosuria).[1][2] This excess glucose in the renal tubules exerts an osmotic pressure, drawing more water into the urine and leading to osmotic diuresis, which is an increased volume of urine. This diuretic effect is the primary cause of dehydration.[3][4]

Q2: What are the common clinical signs of dehydration in study animals?

A2: Clinical signs of dehydration can vary by species but generally include:

  • Reduced skin turgor (skin tenting): When the skin on the back is gently lifted, it is slow to return to its normal position.[3] In rodents, a skin tent lasting more than 2 seconds can indicate 10-15% dehydration.[2]

  • Weight loss: Acute weight loss is a primary indicator of fluid loss.[3]

  • Sunken or dry eyes. [2]

  • Lethargy or reduced activity.

  • Dry or tacky mucous membranes.

  • Reduced urine output (in cases of severe dehydration where the body is trying to conserve fluid).

Q3: How can I proactively monitor for dehydration in my study animals?

A3: Proactive monitoring is crucial for animal welfare. A consistent monitoring plan should be in place, including:

  • Daily body weight measurements: This is one of the most sensitive indicators of hydration status.[3]

  • Daily clinical observation: Assess skin turgor, general appearance, and activity levels.[5]

  • Water intake measurement: Monitor daily water consumption to detect any significant decreases.

  • Urine output measurement: If feasible for the study design (e.g., using metabolic cages), monitor urine volume.

Q4: When should I intervene if I suspect dehydration?

A4: Intervention should occur at the first signs of clinical dehydration. Since mild dehydration (around 5%) may not be easily detectable, it is advisable to provide fluid support if in doubt.[2] Immediate intervention is necessary if an animal displays moderate to severe signs of dehydration or significant weight loss (e.g., >10% of baseline body weight).

Q5: What are the recommended fluid therapies for velagliflozin-induced dehydration?

A5: The standard of care for dehydration is fluid replacement.

  • Recommended Fluids: Warmed, sterile, isotonic crystalloid solutions are recommended. Lactated Ringer's Solution (LRS) is often preferred as it contains electrolytes that mimic the body's extracellular fluid.[2] Sterile 0.9% saline is also an acceptable alternative.[2]

  • Route of Administration: For rodents, the subcutaneous (SC) route is most common for mild to moderate dehydration.[2] For severely dehydrated animals, intravenous (IV) administration may be necessary for more rapid rehydration, as peripheral vasoconstriction can impair subcutaneous absorption.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden, significant weight loss (>10%) in the first week of dosing. Velagliflozin-induced osmotic diuresis leading to acute fluid loss.1. Immediately assess the animal for clinical signs of dehydration. 2. Initiate fluid therapy as per the "Fluid Replacement Protocol for Rodents". 3. Consider a temporary dose reduction or discontinuation of velagliflozin after consulting with the study director or veterinarian. 4. Increase the frequency of monitoring to twice daily.
Persistent skin tenting despite fluid administration. Severe dehydration or inadequate fluid volume being administered.1. Re-calculate the fluid deficit and ensure the correct volume is being administered. 2. Increase the frequency of fluid administration (e.g., from twice to three times a day). 3. Consider switching to intravenous (IV) fluid administration for better absorption. 4. Evaluate for concurrent illnesses that may be exacerbating dehydration.
Animal is lethargic and not drinking on its own. A potential sign of severe dehydration or other adverse effects like diabetic ketoacidosis (DKA).[6][7]1. Immediately discontinue velagliflozin administration.[6] 2. Administer emergency fluid therapy. 3. Assess for ketones in the urine or blood to rule out DKA.[6] 4. Contact the attending veterinarian for immediate assessment and guidance.
Urine output appears to be very low or absent. Severe dehydration leading to renal compensation to conserve fluid, or potential acute kidney injury.1. This is a critical sign. Provide immediate fluid resuscitation. 2. Monitor for urine production post-fluid administration. 3. Consult with a veterinarian to assess renal function.

Quantitative Data Summary

Table 1: Assessment of Dehydration Severity in Rodents

Severity Approximate % Dehydration Clinical Signs
Mild 5-7%Slight loss of skin turgor; skin returns to normal in ~2 seconds. May not be easily detectable.[2]
Moderate 8-10%Noticeable skin tenting (>2 seconds); slightly sunken eyes; may appear quiet.[3]
Severe >10-15%Persistent skin tent; sunken and dry eyes; lethargy; potential for cardiovascular compromise.[2]

Experimental Protocols

Protocol 1: Assessment of Hydration Status

Objective: To routinely assess the hydration status of animals receiving velagliflozin.

Methodology:

  • Body Weight: Weigh each animal at the same time each day using a calibrated scale. Record the weight in a dedicated log.

  • Skin Turgor Test:

    • Gently lift a fold of skin over the dorsal thoracic region (back).

    • Release the skin and observe the time it takes to return to its normal position.[3]

    • A delay of >2 seconds is indicative of dehydration.[2]

  • Clinical Observation:

    • Visually inspect the animal for signs such as sunken eyes, lethargy, or a "square" tail in rodents (where the ligaments are more visible due to dehydration).[2]

    • Observe the animal's general demeanor and activity level in its home cage.

  • Record Keeping: Maintain detailed daily records of body weight, skin turgor assessment, and any clinical observations for each animal.

Protocol 2: Fluid Replacement Therapy for Rodents

Objective: To rehydrate an animal identified as clinically dehydrated.

Methodology:

  • Calculate Fluid Deficit:

    • Formula: Body Weight (g) x % Dehydration (as a decimal) = Fluid Volume to Replace (mL)[2]

    • Example: For a 300g rat estimated to be 10% dehydrated: 300g x 0.10 = 30 mL

  • Fluid Preparation:

    • Use a sterile, isotonic crystalloid solution (e.g., Lactated Ringer's Solution or 0.9% NaCl).[2]

    • Warm the fluid to body temperature (~37°C) before administration to prevent hypothermia.[2]

  • Administration:

    • Administer the fluid subcutaneously in the loose skin over the back, divided into multiple sites if the volume is large (e.g., max 2.5 mL per site for a rat).

    • Initial Rehydration: Administer 50% of the calculated deficit immediately.[2]

    • Follow-up: Administer the remaining 50% of the deficit 2-3 hours later.[2]

  • Maintenance Fluids:

    • If the animal is not drinking, provide daily maintenance fluids to prevent further dehydration.

    • Maintenance Rate for Rats: ~100 mL/kg/day[8]

    • Maintenance Rate for Mice: ~150 mL/kg/day[2]

    • Divide the total daily maintenance volume into 2-3 administrations over a 24-hour period.[2]

  • Monitoring:

    • After initiating fluid therapy, continue to monitor the animal's hydration status (body weight, skin turgor) at least twice daily.[3]

    • Fluid therapy can be discontinued when the animal is rehydrated and can maintain its hydration status on its own.[3]

Visualizations

Velagliflozin_MoA_Dehydration cluster_kidney Kidney Physiology Velagliflozin Velagliflozin SGLT2 SGLT2 in Renal Proximal Tubule Velagliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucosuria Increased Urinary Glucose Excretion (Glucosuria) Glucose_Reabsorption->Glucosuria Decreased Osmotic_Diuresis Osmotic Diuresis (Increased Water Excretion) Glucosuria->Osmotic_Diuresis Leads to Dehydration Dehydration Risk Osmotic_Diuresis->Dehydration Causes

Caption: Mechanism of Velagliflozin-Induced Dehydration.

Dehydration_Management_Workflow Start Start Velagliflozin Administration Monitor Daily Monitoring: - Body Weight - Skin Turgor - Clinical Signs Start->Monitor Check_Dehydration Signs of Dehydration? Monitor->Check_Dehydration End End of Study Period Monitor->End No_Dehydration Continue Monitoring Check_Dehydration->No_Dehydration No Assess_Severity Assess Severity (Mild, Moderate, Severe) Check_Dehydration->Assess_Severity Yes No_Dehydration->Monitor Fluid_Therapy Initiate Fluid Therapy (Warmed LRS/Saline SC) Assess_Severity->Fluid_Therapy Reassess Re-assess Hydration Status (Twice Daily) Fluid_Therapy->Reassess Check_Improvement Is Animal Improving? Reassess->Check_Improvement Yes_Improvement Continue Therapy Until Resolved & Stable Check_Improvement->Yes_Improvement Yes No_Improvement Severe/Worsening Signs? Check_Improvement->No_Improvement No Yes_Improvement->Monitor No_Improvement->Reassess No Consult_Vet Consult Veterinarian - Consider Dose Adjustment - Rule out Complications (e.g., DKA) No_Improvement->Consult_Vet Yes Consult_Vet->Reassess

Caption: Experimental Workflow for Managing Dehydration.

References

Technical Support Center: Troubleshooting Variability in Velagliflozin Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velagliflozin. The information is designed to address common challenges and sources of variability encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the primary mechanism of action for Velagliflozin?

    • A1: Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][2][3][4]

  • Q2: What are the known off-target effects of SGLT2 inhibitors like Velagliflozin?

    • A2: SGLT2 inhibitors, as a class, have several known off-target effects that may contribute to their therapeutic actions and variability in response. These include inhibition of the sodium-hydrogen exchanger 1 (NHE1) in the heart, which can have cardioprotective effects.[5] They also have been shown to modulate inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, and reduce oxidative stress.[6] Some SGLT2 inhibitors may also have a minor inhibitory effect on SGLT1, which is found in the intestine and at lower levels in the kidney.[3]

In Vitro Experiments

  • Q3: I am observing high variability in my cell-based assays with Velagliflozin. What are the potential causes?

    • A3: Variability in in vitro experiments with Velagliflozin can arise from several factors:

      • Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number. SGLT2 expression can vary with cell passage.

      • SGLT2 Expression Levels: The level of SGLT2 expression can differ significantly between cell lines. It is crucial to use a cell line with robust and consistent SGLT2 expression for reproducible results. HK-2 cells, a human kidney proximal tubule cell line, are a commonly used model that endogenously expresses SGLT2.

      • Compound Solubility and Stability: Velagliflozin is a BCS class II drug with poor aqueous solubility.[7] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low and consistent across all wells to avoid solvent-induced artifacts. Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature (-20°C or -80°C for long-term storage).[8][9]

      • Assay Conditions: Factors such as incubation time, temperature, and glucose concentration in the media can all impact the results. Optimize these parameters for your specific cell line and assay.

      • Glucose Uptake Assay Method: If you are using a fluorescent glucose analog like 2-NBDG, be aware that its transport kinetics may differ from that of glucose. Validate your assay with known SGLT2 inhibitors and appropriate controls.

  • Q4: What is a typical starting concentration for in vitro experiments with Velagliflozin?

    • A4: While specific IC50 values for Velagliflozin in various research cell lines are not widely published, for other SGLT2 inhibitors like dapagliflozin, IC50 values for SGLT2 are in the low nanomolar range. A good starting point for Velagliflozin would be to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific experimental setup.[10] It is recommended to start with concentrations 5-10 times the expected Ki or IC50 value if this information is available.[8]

In Vivo Experiments

  • Q5: My in vivo study with Velagliflozin is showing inconsistent glycemic control. What should I investigate?

    • A5: Inconsistent glycemic control in animal models can be due to several factors:

      • Animal Model Selection: Different rodent models of diabetes (e.g., ob/ob mice, Zucker diabetic fatty rats, Kuo Kondo mice) have different underlying pathologies and may respond differently to SGLT2 inhibition.[11] Ensure the chosen model is appropriate for your research question.

      • Genetic Background: Genetic variations within and between different strains of animals can influence drug metabolism and response.

      • Diet and Feeding Status: The composition of the diet and whether the animals are in a fed or fasted state can significantly impact the pharmacokinetics and pharmacodynamics of Velagliflozin.[2] Systemic exposure to Velagliflozin has been shown to be greater in the fasted state.[2]

      • Drug Formulation and Administration: Ensure the drug is properly formulated for oral administration and that the dosing is accurate and consistent. For preclinical studies, a common vehicle for SGLT2 inhibitors is a solution containing DMSO, PEG300, Tween 80, and saline.[8]

      • Concurrent Health Status: Underlying health issues in the animals, such as renal impairment or pancreatitis, can affect the drug's efficacy and safety.[12]

  • Q6: I am observing significant weight loss in my animal cohort treated with Velagliflozin. Is this expected?

    • A6: Yes, weight loss is an expected effect of Velagliflozin.[2][11] This is primarily due to the caloric loss from urinary glucose excretion. However, it is crucial to monitor the animals closely to ensure the weight loss is not excessive or indicative of a more severe adverse event, such as diabetic ketoacidosis (DKA), which can also present with weight loss.[1]

  • Q7: What are the key safety parameters to monitor in animal studies with Velagliflozin?

    • A7: Key safety parameters to monitor include:

      • Hydration Status: Increased urinary glucose excretion can lead to osmotic diuresis and dehydration. Monitor for signs of dehydration and ensure adequate access to water.

      • Ketones: Monitor for the presence of ketones in the urine or blood, as SGLT2 inhibitors can increase the risk of diabetic ketoacidosis (DKA) or euglycemic DKA (DKA with normal blood glucose levels).[1][13]

      • Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels, as mild, transient increases can occur at the initiation of therapy.[2]

      • Electrolytes: Monitor serum electrolytes, as changes in sodium, potassium, and magnesium have been reported with SGLT2 inhibitors.

      • Urinary Tract Infections: Increased glucose in the urine can create a favorable environment for bacterial growth. Monitor for signs of urinary tract infections.[14]

Data Summary Tables

Table 1: Velagliflozin Efficacy in Feline Diabetes Mellitus (SENSATION Study) [15][16]

ParameterBaseline (Screening)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL) 436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Fructosamine (µmol/L) 538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)

Data are presented as median (range).

Table 2: Adverse Events in Velagliflozin-Treated Cats (Randomized Controlled Trial) [14][17]

Adverse EventVelagliflozin (n=61)Caninsulin (n=66)
Loose Feces/Diarrhea 38%15%
Positive Urine Culture 31%27%
Nonclinical Hypoglycemia (BG <63 mg/dL) 13%53%
Diabetic Ketoacidosis 7%0%

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay using a Fluorescent Glucose Analog

This protocol is a general guideline for assessing SGLT2 inhibition in a cell-based assay and should be optimized for your specific cell line and experimental conditions.

  • Cell Culture:

    • Culture HK-2 cells (or another suitable cell line with endogenous SGLT2 expression) in the recommended growth medium until they reach 80-90% confluency in a 96-well plate.

  • Compound Preparation:

    • Prepare a stock solution of Velagliflozin in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be below 0.5%.

  • Assay Procedure:

    • Wash the cells twice with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with the different concentrations of Velagliflozin or vehicle control for 15-30 minutes at 37°C.

    • Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Remove the assay solution and wash the cells three times with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal to the protein concentration in each well.

    • Plot the percentage of glucose uptake inhibition against the log of the Velagliflozin concentration to determine the IC50 value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol provides a general framework for assessing the effect of Velagliflozin on glucose tolerance in a diabetic rodent model.

  • Animal Acclimation and Fasting:

    • Acclimate the animals to the experimental conditions for at least one week.

    • Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Drug Administration:

    • Prepare a formulation of Velagliflozin for oral gavage at the desired dose.

    • Administer the Velagliflozin formulation or vehicle control to the animals by oral gavage 30-60 minutes before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • Collect a baseline blood sample (time 0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement:

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values between the Velagliflozin-treated and vehicle-treated groups using appropriate statistical tests.

Visualizations

Velagliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Glucose Glucose SGLT2->Glucose Sodium Sodium SGLT2->Sodium Bloodstream Bloodstream Glucose->Bloodstream Reabsorption Sodium->Bloodstream Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Troubleshooting_Workflow Start Variable Results Observed Check_Reagents Check Reagents & Compound? Start->Check_Reagents Reagent_OK Reagents & Compound OK Check_Reagents->Reagent_OK Yes Troubleshoot_Reagents Prepare Fresh Reagents/ Validate Compound Check_Reagents->Troubleshoot_Reagents No Check_Protocol Review Experimental Protocol? Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Yes Troubleshoot_Protocol Optimize Assay Parameters/ Standardize Procedures Check_Protocol->Troubleshoot_Protocol No Check_Model Evaluate Experimental Model? Model_OK Model Appropriate Check_Model->Model_OK Yes Troubleshoot_Model Validate Model Expression/ Consider Alternative Model Check_Model->Troubleshoot_Model No Reagent_OK->Check_Protocol Protocol_OK->Check_Model Rerun_Experiment Rerun Experiment Model_OK->Rerun_Experiment Troubleshoot_Reagents->Rerun_Experiment Troubleshoot_Protocol->Rerun_Experiment Troubleshoot_Model->Rerun_Experiment

Caption: A logical workflow for troubleshooting variability in Velagliflozin experiments.

SGLT2i_Signaling_Pathways Velagliflozin Velagliflozin SGLT2_Inhibition SGLT2 Inhibition Velagliflozin->SGLT2_Inhibition Off_Target Off-Target Effects Velagliflozin->Off_Target Glucosuria Increased Urinary Glucose Excretion SGLT2_Inhibition->Glucosuria Lower_BG Lower Blood Glucose Glucosuria->Lower_BG AMPK AMPK Activation Off_Target->AMPK SIRT1 SIRT1 Activation Off_Target->SIRT1 Inflammation Reduced Inflammation (NF-κB, NLRP3) Off_Target->Inflammation Oxidative_Stress Reduced Oxidative Stress Off_Target->Oxidative_Stress

Caption: Key signaling pathways affected by Velagliflozin treatment.

References

Technical Support Center: Velagliflozin In Vitro-In Vivo Correlation (IVIVC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro to in vivo correlation (IVIVC) of Velagliflozin studies.

Frequently Asked Questions (FAQs)

Q1: What is Velagliflozin and what is its primary mechanism of action?

A1: Velagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[1][3]

Q2: What are the key pharmacokinetic parameters of Velagliflozin observed in vivo in cats?

A2: In cats, orally administered Velagliflozin is rapidly absorbed. Key pharmacokinetic parameters at a dose of 1 mg/kg are summarized in the table below. Systemic exposure to Velagliflozin is greater in the fasted state compared to the fed state.[1][3]

Q3: Are there known species differences in the metabolism of SGLT2 inhibitors that could affect IVIVC?

A3: While specific metabolism data for Velagliflozin is not extensively published, studies on other SGLT2 inhibitors, such as canagliflozin and ertugliflozin, indicate that metabolism is a significant clearance pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs) with a smaller contribution from cytochrome P450 (CYP) enzymes. Species differences in the expression and activity of these enzymes are well-documented and can be a major source of discrepancy between in vitro human-derived systems and in vivo animal models. For instance, the specific UGT isoforms involved in the metabolism of a compound can differ between humans, dogs, and cats, potentially leading to different metabolite profiles and clearance rates.

Q4: What are the common in vitro assays used to characterize SGLT2 inhibitors like Velagliflozin?

A4: Common in vitro assays for SGLT2 inhibitors include:

  • SGLT2 Inhibition Assays: These assays directly measure the inhibitory activity of the compound on the SGLT2 transporter, typically using cell lines overexpressing the transporter and a radiolabeled or fluorescent glucose analog.

  • Cell-based Glucose Uptake Assays: These assays assess the functional consequence of SGLT2 inhibition by measuring the uptake of a glucose analog (e.g., 2-NBDG) into renal proximal tubule cells.

  • Caco-2 Permeability Assays: This assay is used to predict intestinal drug absorption and identify potential for efflux by transporters like P-glycoprotein (P-gp).

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays determine the rate of metabolism and help identify the enzymes involved (CYPs, UGTs).

  • Off-target Screening: Panels of assays are used to assess the activity of the compound against other transporters, receptors, and enzymes to identify potential off-target effects.

Troubleshooting Guides

Issue 1: Discrepancy between In Vitro IC50 and In Vivo Efficacy

Scenario: Your in vitro SGLT2 inhibition assay shows a potent IC50 for Velagliflozin, but the in vivo glucose-lowering effect in your animal model is less than anticipated.

Potential Cause Troubleshooting Steps
High Plasma Protein Binding Determine the fraction of Velagliflozin bound to plasma proteins in the species being studied. The unbound fraction is the pharmacologically active portion. A high degree of plasma protein binding will reduce the free drug concentration at the target site.
Rapid Metabolism Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species to determine the intrinsic clearance. If clearance is high, this may explain the lower than expected in vivo exposure.
Active Efflux Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. A high efflux ratio suggests that the drug is being actively transported out of cells, which could limit its access to the SGLT2 transporter in the kidney.
Poor Oral Bioavailability Review the formulation of the drug for in vivo studies. Factors such as poor solubility or dissolution rate can limit absorption. Compare the in vivo exposure (AUC) after oral and intravenous administration to determine the absolute bioavailability.
Issue 2: Unexpected In Vivo Adverse Effects Not Predicted by In Vitro Assays

Scenario: In vivo studies with Velagliflozin show adverse effects, such as diarrhea or urinary tract infections, that were not predicted by initial in vitro safety screens.

Potential Cause Troubleshooting Steps
Off-Target Effects on SGLT1 While Velagliflozin is selective for SGLT2, high local concentrations in the gut following oral administration could lead to inhibition of SGLT1, which is involved in intestinal glucose absorption. Inhibition of SGLT1 can cause gastrointestinal side effects like diarrhea.[4] Conduct an in vitro SGLT1 inhibition assay to determine the selectivity of Velagliflozin for SGLT2 over SGLT1.
Metabolite-mediated Toxicity The parent drug may be non-toxic in vitro, but its metabolites could be active or toxic. Identify the major metabolites of Velagliflozin in vivo and synthesize them for in vitro toxicity testing.
Pharmacodynamic Effects Leading to Complications The primary pharmacological effect of increased urinary glucose can create a favorable environment for bacterial growth, leading to urinary tract infections. This is a consequence of the mechanism of action and not direct toxicity, and therefore would not be predicted by standard in vitro toxicology assays.
Issue 3: Poor Correlation Between Caco-2 Permeability and Oral Absorption In Vivo

Scenario: A Caco-2 permeability assay suggests high permeability for Velagliflozin, but the in vivo oral bioavailability is low.

Potential Cause Troubleshooting Steps
First-Pass Metabolism High permeability in Caco-2 cells does not account for pre-systemic (first-pass) metabolism in the gut wall and liver. Use in vitro metabolic stability assays with intestinal and liver microsomes/hepatocytes to estimate the extent of first-pass metabolism.
Solubility/Dissolution Limited Absorption The Caco-2 assay is typically performed with the drug in solution. In vivo, the drug must first dissolve from its formulation in the gastrointestinal fluids. If the dissolution rate is slow, it can become the rate-limiting step for absorption, even for a highly permeable compound. Conduct dissolution studies under biorelevant conditions.
Involvement of Uptake Transporters Not Expressed in Caco-2 Cells While Caco-2 cells express many efflux transporters, they may lack certain uptake transporters present in the small intestine that could be important for the drug's absorption.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)

ParameterValue (Fasted)Value (Fed)Reference
Tmax (median) 0.25 hours-[1][3]
Cmax (mean ± SD) 1030 ± 361 ng/mL170% lower than fasted[1][3]
AUC0-last (mean ± SD) 3295 ± 1098 day*ng/mL45% lower than fasted[1][3]
Elimination Half-life 3.68 ± 0.34 hours-[1]

Table 2: In Vivo Pharmacodynamic Effects of Velagliflozin in Diabetic Cats

ParameterBaseline (Day 0)Day 30Day 180Reference
Mean Blood Glucose (mg/dL) 446.4169.8125[5][6]
Mean Fructosamine (μmol/L) 551.4332.0263[1][6]
Improvement in Polyuria -71% of cats88.6% of cats[1][7]
Improvement in Polydipsia -73% of cats87.7% of cats[1][7]

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay (Cell-based)

Objective: To determine the in vitro potency (IC50) of Velagliflozin in inhibiting SGLT2-mediated glucose uptake.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2)

  • Culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)

  • Assay buffer (Krebs-Ringer-HEPES buffer)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Velagliflozin

  • Phlorizin (a known SGLT inhibitor, as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Seed hSGLT2-expressing HEK293 cells in 96-well plates and culture until they form a confluent monolayer.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare serial dilutions of Velagliflozin and the positive control (Phlorizin) in assay buffer.

  • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Add 2-NBDG to all wells to a final concentration of 100 µM and incubate for 1-2 hours at 37°C.

  • Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Calculate the percent inhibition for each concentration of Velagliflozin and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

Objective: To assess the intestinal permeability of Velagliflozin and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Culture medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Velagliflozin

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

  • For the apical-to-basolateral (A-B) permeability assessment, add Velagliflozin to the apical chamber and fresh HBSS to the basolateral chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add Velagliflozin to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of Velagliflozin in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream SGLT2 SGLT2 GLUT2 GLUT2 Glucose_blood Glucose SGLT2->Glucose_blood via GLUT2 NaK_ATPase Na+/K+ ATPase Na_blood Na+ NaK_ATPase->Na_blood Pumps Na+ out Glucose_Na_lumen Glucose + Na+ Glucose_Na_lumen->SGLT2 Reabsorption Glucosuria Increased Urinary Glucose Excretion Glucose_Na_lumen->Glucosuria Results in K_blood K+ K_blood->NaK_ATPase Pumps K+ in Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_modeling IVIVC Modeling invitro_dissolution Dissolution Profile correlation Correlation Model (e.g., Linear Regression) invitro_dissolution->correlation invitro_permeability Caco-2 Permeability invitro_permeability->correlation invitro_metabolism Metabolic Stability deconvolution Deconvolution (Calculate in vivo absorption) invitro_metabolism->deconvolution invivo_pk Pharmacokinetics (PK) (Plasma Concentration vs. Time) invivo_pk->deconvolution invivo_pd Pharmacodynamics (PD) (Glucose Lowering) deconvolution->correlation validation Model Validation correlation->validation predictive_model Predictive IVIVC Model validation->predictive_model formulation_opt Formulation Optimization predictive_model->formulation_opt biowaiver Biowaiver Justification predictive_model->biowaiver

Caption: General workflow for establishing an in vitro-in vivo correlation (IVIVC).

Troubleshooting_Tree start Poor In Vitro-In Vivo Correlation q1 Is in vivo exposure (AUC) lower than predicted? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 High first-pass metabolism? (Check in vitro metabolism) a1_yes->q2 Check for: q4 q4 a1_no->q4 Is in vivo efficacy lower than predicted? a2_yes Yes q2->a2_yes a2_no No q2->a2_no r1 Consider formulation strategies to bypass first-pass effect. a2_yes->r1 Action: q3 Poor absorption? (Review Caco-2 and dissolution data) a2_no->q3 Check for: r2 Optimize formulation for better solubility/dissolution. q3->r2 Action: a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 High plasma protein binding? a4_yes->q5 Check for: end end a4_no->end Correlation may be acceptable. Re-evaluate model. a5_yes Yes q5->a5_yes a5_no No q5->a5_no r3 Measure unbound fraction and correlate with unbound IC50. a5_yes->r3 Action: q6 Target site distribution issues? a5_no->q6 Check for: r4 Consider microdialysis or tissue distribution studies. q6->r4 Action:

Caption: Troubleshooting decision tree for poor in vitro-in vivo correlation.

References

Dealing with Velagliflozin degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velagliflozin in experimental solutions. The information provided is intended to help mitigate degradation and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Velagliflozin and what is its mechanism of action?

Velagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily found in the renal tubules that is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, Velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][2] Its chemical name is 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile.[1][2] It often exists as a co-crystal with L-proline and water.[1][2]

Q2: What are the recommended storage conditions for Velagliflozin?

For the commercially available oral solution (Senvelgo®), it is recommended to store at or below 25°C (77°F).[3] For stock solutions prepared in the lab, it is recommended to store at -20°C for up to one month or at -80°C for up to six months to minimize degradation.

Q3: What solvents should I use to prepare Velagliflozin stock solutions?

While the commercial formulation of Velagliflozin (Senvelgo®) is an aqueous mixture containing propylene glycol and ethanol, for laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of similar small molecules.[2] For final experimental concentrations, further dilution in aqueous buffers is typical. It is crucial to consider the final concentration of the organic solvent in your experimental system to avoid off-target effects.

Q4: Is Velagliflozin sensitive to light?

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of Velagliflozin in your experimental solution.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis SGLT2 inhibitors can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your buffer system is appropriate. If you suspect pH-related degradation, perform a pilot stability study by incubating Velagliflozin in your buffer at different pH values and analyzing for degradation over time using a suitable analytical method like HPLC.
Oxidative Degradation Exposure to oxidizing agents or even dissolved oxygen in the buffer can lead to degradation. Consider de-gassing your buffers before use. If your experimental system involves components that could generate reactive oxygen species, the stability of Velagliflozin may be compromised.
Improper Storage Storing stock solutions at room temperature or for extended periods at 4°C can lead to gradual degradation. Always store stock solutions at -20°C or -80°C and use them within the recommended timeframe. Minimize freeze-thaw cycles.
Contamination Microbial contamination in your buffer or solution can also lead to the degradation of the compound. Ensure you are using sterile buffers and proper aseptic techniques.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

This is a strong indicator of Velagliflozin degradation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Forced Degradation Your experimental conditions (e.g., extreme pH, high temperature, presence of oxidizing agents) may be causing the degradation of Velagliflozin. Review your experimental protocol to identify potential stressors.
Carryover from Previous Analyses Ensure your analytical column is properly washed and equilibrated between runs to avoid carryover of degradation products from previous samples.
Matrix Effects Components of your experimental matrix (e.g., cell culture media, plasma) could be interacting with Velagliflozin and causing degradation. Perform a stability assessment of Velagliflozin in the specific matrix you are using.

Experimental Protocols

Protocol 1: Preparation of Velagliflozin Stock Solution
  • Materials:

    • Velagliflozin powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of Velagliflozin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Velagliflozin (General Method)

This protocol is a general guideline based on methods used for other SGLT2 inhibitors and should be optimized for your specific instrumentation and experimental needs.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for SGLT2 inhibitors.

  • Mobile Phase:

    • A gradient elution is often necessary to separate the parent drug from its degradation products.

    • A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Example Gradient Program:

    • Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase over the course of the run.

  • Detection:

    • Set the detector to a wavelength where Velagliflozin has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 220-230 nm).

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to a concentration within the linear range of your calibration curve.

  • Analysis:

    • Inject the prepared samples and a series of known concentration standards to create a calibration curve.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent Velagliflozin peak, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Velagliflozin Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Working Solution (Dilute in experimental buffer) stock->working incubation Incubate with Experimental System working->incubation hplc HPLC Analysis incubation->hplc data Data Interpretation hplc->data degradation Degradation Suspected? (Inconsistent results, new peaks) data->degradation check_storage Verify Storage Conditions (-20°C / -80°C, protected from light) degradation->check_storage no check_ph Assess Solution pH degradation->check_ph yes check_ox Consider Oxidative Stress degradation->check_ox yes

Caption: A general workflow for experiments involving Velagliflozin solutions.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products velagliflozin Velagliflozin acid Acidic Conditions (e.g., HCl) velagliflozin->acid base Basic Conditions (e.g., NaOH) velagliflozin->base oxidation Oxidative Conditions (e.g., H2O2) velagliflozin->oxidation hydrolysis_product Hydrolysis Product (Cleavage of glycosidic bond) acid->hydrolysis_product base->hydrolysis_product oxidation_product Oxidation Product (Modification of the aglycone) oxidation->oxidation_product

Caption: Potential degradation pathways of Velagliflozin under stress conditions.

References

Technical Support Center: Adjusting for the Effect of Diet on Velagliflozin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating the influence of diet on the efficacy of Velagliflozin in preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Velagliflozin and how does diet fundamentally interact with it?

A1: Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1][2] By inhibiting SGLT2, Velagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[1][3][4]

Dietary carbohydrates are the primary source of circulating glucose. Therefore, the composition of the diet directly impacts the substrate available for SGLT2 and, consequently, the magnitude of Velagliflozin's glucose-lowering effect. High-carbohydrate diets increase the amount of filtered glucose, potentially enhancing the absolute amount of glucose excreted upon SGLT2 inhibition. Conversely, low-carbohydrate or ketogenic diets reduce the filtered glucose load, which can alter the drug's efficacy profile and increase the risk of specific adverse effects.[5][6]

Q2: What is euglycemic diabetic ketoacidosis (eDKA) and how is it related to Velagliflozin and diet?

A2: Euglycemic diabetic ketoacidosis (eDKA) is a serious metabolic condition characterized by ketoacidosis (high levels of ketones in the blood) without the hallmark of severe hyperglycemia (euglycemia refers to normal blood glucose levels).[6][7][8] SGLT2 inhibitors, including Velagliflozin, are associated with an increased risk of eDKA.[9][10]

The risk is particularly heightened when SGLT2 inhibitors are used in combination with a low-carbohydrate or ketogenic diet.[6][11] This combination creates a state of "carbohydrate deficit," leading to decreased insulin secretion and a switch to fat metabolism, which generates ketones. The SGLT2 inhibitor-induced glucosuria further contributes to this state by eliminating glucose from the body.[6] Researchers should be vigilant for symptoms of eDKA, such as nausea, vomiting, abdominal pain, and lethargy, even if blood glucose levels are normal.[8]

Q3: How does a high-fat diet (HFD) affect the metabolic outcomes of Velagliflozin treatment in experimental models?

A3: In animal models, SGLT2 inhibitors have demonstrated beneficial effects in the context of a high-fat diet (HFD). Studies with other SGLT2 inhibitors in HFD-fed mice have shown reductions in body weight gain, fat mass, and hepatic lipid accumulation.[12][13][14] These effects are attributed to the caloric loss from glucosuria and potential modulation of metabolic pathways.[15] For instance, some SGLT2 inhibitors have been shown to activate the AMPK/SIRT1 pathway in the context of HFD, which is involved in upregulating energy expenditure.[1][16]

Q4: Are there specific dietary recommendations for subjects in preclinical or clinical studies involving Velagliflozin?

A4: While there are no universal, standardized dietary guidelines for all Velagliflozin studies, consistency in diet is crucial for obtaining reliable and reproducible data. In a study with Velagliflozin in ponies, a diet high in non-structural carbohydrates (NSC) was used to challenge the animals' insulin regulation. In a field study with diabetic cats, dietary changes were not permitted during the initial phase of the study to ensure a stable metabolic baseline. For studies investigating the interaction of diet with Velagliflozin, it is essential to use well-defined and controlled diets with specified macronutrient compositions.

Troubleshooting Guides

Issue 1: High Variability in Glycemic Response to Velagliflozin

  • Possible Cause: Inconsistent dietary intake among experimental subjects.

  • Troubleshooting Steps:

    • Standardize the Diet: Ensure all animals are fed a consistent, defined diet with a fixed macronutrient composition (protein, fat, and carbohydrate content).

    • Monitor Food Consumption: Quantify daily food intake for each animal to account for variations in consumption.

    • Control for Fasting State: For acute experiments, ensure a consistent fasting period before drug administration and glucose measurements. A 4-6 hour fast is common for oral glucose tolerance tests in mice.

    • Acclimatize Animals to the Diet: Allow for an acclimatization period of at least one week after any diet change before initiating the experiment.

Issue 2: Unexpected Occurrence of Euglycemic Ketoacidosis (eDKA)

  • Possible Cause: Concomitant use of Velagliflozin with a low-carbohydrate or ketogenic diet, or periods of prolonged fasting.[9][11]

  • Troubleshooting Steps:

    • Monitor for Ketones: Regularly monitor urine or blood for the presence of ketones, especially when using low-carbohydrate diets.[8]

    • Ensure Adequate Carbohydrate Intake: If not specifically studying a low-carbohydrate diet, ensure the diet contains sufficient carbohydrates to prevent excessive ketogenesis.

    • Provide Supportive Care: If eDKA is suspected, immediately discontinue Velagliflozin and provide supportive care, including fluid resuscitation and insulin therapy, even with normal blood glucose levels.[6][7]

    • Educate Animal Care Staff: Ensure all personnel are aware of the signs of eDKA and the appropriate response.

Issue 3: Suboptimal Reduction in Blood Glucose Despite Velagliflozin Administration

  • Possible Cause: Insufficient dietary carbohydrate to induce significant glucosuria, or underlying insulin resistance that is not sufficiently addressed by SGLT2 inhibition alone.

  • Troubleshooting Steps:

    • Assess Dietary Carbohydrate Content: Verify that the diet provides a sufficient glucose load for Velagliflozin to exert its effect.

    • Evaluate Insulin Sensitivity: Conduct a hyperinsulinemic-euglycemic clamp to directly assess insulin sensitivity in your animal model.

    • Consider Combination Therapy: In models of severe insulin resistance, Velagliflozin may be more effective in combination with an insulin sensitizer.

    • Verify Drug Administration and Formulation: Ensure correct dosage and administration and check the stability of the drug in the formulation.

Data Presentation

Table 1: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies on a High Non-Structural Carbohydrate (NSC) Diet [4]

ParameterTreatment GroupWeek 0 (Baseline)Week 8Week 16
Post-prandial Insulin Cmax (μIU/mL) Velagliflozin (0.3 mg/kg)205 ± 25119 ± 19117 ± 15
Placebo---
Post-prandial Glucose Cmax (mM) Velagliflozin (0.3 mg/kg)---
Placebo---

Data are presented as mean ± SE. A significant decrease in post-prandial insulin Cmax was observed in the Velagliflozin group at weeks 8 and 16 compared to baseline.

Table 2: Glycemic Control in Diabetic Cats Treated with Velagliflozin (1 mg/kg) in a Field Study (Mixed Diets)

ParameterDay 0 (Baseline)Day 91
Mean Blood Glucose (mg/dL) from BGC -<252 (in 78% of cats)
Minimum Blood Glucose (mg/dL) from BGC -<162 (in 76% of cats)
Serum Fructosamine (μmol/L) -<450 (in 76% of cats)

BGC = Blood Glucose Curve. This study demonstrated improved glycemic control in cats on various diets.

Table 3: Illustrative Example of Velagliflozin Efficacy in a Hypothetical Controlled Diet Study in a Rodent Model of Type 2 Diabetes

Diet GroupTreatmentChange in HbA1c (%)Change in Body Weight (%)24h Urinary Glucose Excretion (mg)
High-Carbohydrate Diet (60% kcal) Vehicle+0.5+5.010
Velagliflozin (1 mg/kg)-1.2-3.0300
High-Fat Diet (60% kcal) Vehicle+0.8+15.05
Velagliflozin (1 mg/kg)-0.8-8.0150
High-Protein Diet (40% kcal) Vehicle+0.6+2.08
Velagliflozin (1 mg/kg)-1.0-2.5200

This table is for illustrative purposes only and does not represent actual study data. It demonstrates how to present comparative efficacy data under different controlled dietary conditions.

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT) to Assess Impact of Diet on Velagliflozin Efficacy

  • Objective: To evaluate the effect of Velagliflozin on glucose tolerance in animals maintained on different diets.

  • Methodology:

    • Animal Model and Diet Acclimatization: Use a relevant animal model of diabetes or insulin resistance. Acclimatize animals to their respective controlled diets (e.g., high-fat, high-carbohydrate) for at least 2-4 weeks.[12]

    • Fasting: Fast animals overnight (for rats) or for 4-6 hours (for mice) before the test, with free access to water.

    • Drug Administration: Administer Velagliflozin or vehicle orally at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).

    • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.

    • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

    • Serial Blood Sampling: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Glucose Measurement: Measure blood glucose concentrations using a validated glucometer.

    • Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for glucose. Compare the AUC between treatment groups on different diets.

2. Hyperinsulinemic-Euglycemic Clamp to Assess Insulin Sensitivity

  • Objective: To directly measure whole-body insulin sensitivity in response to Velagliflozin treatment in the context of different diets.

  • Methodology: This is a complex procedure requiring surgical catheterization and specialized equipment.

    • Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a recovery period of 5-7 days.

    • Fasting: Fast the animal for a specified period (e.g., 5-6 hours).

    • Basal Period: Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.

    • Clamp Period:

      • Initiate a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve hyperinsulinemia.

      • Monitor blood glucose every 5-10 minutes.

      • Infuse a variable rate of glucose solution (e.g., 20% dextrose) to maintain euglycemia (normal blood glucose levels).

    • Steady State: Once a steady state is achieved (constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.

    • Data Analysis: The GIR is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. Compare the GIR between treatment groups on different diets.

3. Quantification of Velagliflozin in Plasma

  • Objective: To determine the pharmacokinetic profile of Velagliflozin under different dietary conditions.

  • Methodology (LC-MS/MS):

    • Sample Collection: Collect serial blood samples into tubes containing an anticoagulant (e.g., EDTA) at various time points after Velagliflozin administration.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Sample Preparation:

      • Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample to remove proteins.

      • Internal Standard: Add a known concentration of an internal standard structurally similar to Velagliflozin.

      • Centrifugation and Supernatant Transfer: Centrifuge the mixture and transfer the supernatant to a clean tube for analysis.

    • LC-MS/MS Analysis:

      • Chromatographic Separation: Use a suitable C18 column with a mobile phase gradient (e.g., water with formic acid and acetonitrile) to separate Velagliflozin from other plasma components.

      • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of Velagliflozin and the internal standard.

    • Data Analysis: Construct a calibration curve using standards of known Velagliflozin concentrations and determine the concentration in the unknown samples.

Signaling Pathway and Experimental Workflow Diagrams

Velagliflozin_Mechanism cluster_kidney Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Increased Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Diet_SGLT2i_Interaction cluster_diet Dietary Intake cluster_metabolism Metabolic State High-Carbohydrate Diet High-Carbohydrate Diet Increased Blood Glucose Increased Blood Glucose High-Carbohydrate Diet->Increased Blood Glucose Low-Carbohydrate/Ketogenic Diet Low-Carbohydrate/Ketogenic Diet Decreased Blood Glucose Decreased Blood Glucose Low-Carbohydrate/Ketogenic Diet->Decreased Blood Glucose Increased Ketone Production Increased Ketone Production Low-Carbohydrate/Ketogenic Diet->Increased Ketone Production Increased Insulin Increased Insulin Increased Blood Glucose->Increased Insulin Velagliflozin Velagliflozin Increased Blood Glucose->Velagliflozin Increased Substrate Decreased Insulin Decreased Insulin Decreased Blood Glucose->Decreased Insulin Decreased Insulin->Increased Ketone Production Risk of eDKA Risk of eDKA Increased Ketone Production->Risk of eDKA Velagliflozin->Increased Ketone Production Contributes to Urinary Glucose Excretion Urinary Glucose Excretion Velagliflozin->Urinary Glucose Excretion

Caption: Interaction between diet, Velagliflozin, and the risk of euglycemic ketoacidosis (eDKA).

AMPK_SIRT1_Pathway cluster_cellular Cellular Signaling Velagliflozin Velagliflozin AMPK AMPK Velagliflozin->AMPK Activates High-Fat Diet High-Fat Diet High-Fat Diet->AMPK Modulates SIRT1 SIRT1 AMPK->SIRT1 Activates Energy Expenditure Energy Expenditure SIRT1->Energy Expenditure Increases Fatty Acid Oxidation Fatty Acid Oxidation SIRT1->Fatty Acid Oxidation Increases Inflammation (NF-kB) Inflammation (NF-kB) SIRT1->Inflammation (NF-kB) Inhibits

Caption: Modulation of AMPK/SIRT1 and NF-kB pathways by Velagliflozin and diet.

Experimental_Workflow cluster_efficacy Efficacy Endpoints cluster_pk PK Endpoints cluster_safety Safety Endpoints start Start: Hypothesis on Diet-Drug Interaction acclimatization Animal Model Selection & Diet Acclimatization (e.g., High-Fat vs. High-Carb) start->acclimatization treatment Randomization to Treatment Groups (Vehicle or Velagliflozin) acclimatization->treatment efficacy_assessment Efficacy Assessment treatment->efficacy_assessment pk_assessment Pharmacokinetic Assessment treatment->pk_assessment safety_assessment Safety Assessment treatment->safety_assessment data_analysis Data Analysis & Interpretation efficacy_assessment->data_analysis ogtt Oral Glucose Tolerance Test (OGTT) efficacy_assessment->ogtt clamp Hyperinsulinemic-Euglycemic Clamp efficacy_assessment->clamp biomarkers Biomarker Analysis (HbA1c, Fructosamine) efficacy_assessment->biomarkers pk_assessment->data_analysis lcms LC-MS/MS for Plasma Velagliflozin pk_assessment->lcms safety_assessment->data_analysis ketones Urine/Blood Ketone Monitoring safety_assessment->ketones clinical_signs Clinical Sign Observation safety_assessment->clinical_signs end Conclusion data_analysis->end

References

Technical Support Center: Interpreting Unexpected Off-Target Effects of Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected off-target effects observed during experimentation with Velagliflozin.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of ketoacidosis in our feline subjects treated with Velagliflozin, but their blood glucose levels are within the normal range. Is this an expected outcome?

A1: Yes, this phenomenon is known as euglycemic diabetic ketoacidosis (eDKA) and is a recognized, serious adverse effect of SGLT2 inhibitors like Velagliflozin.[1][2][3][4] It is crucial to monitor for ketones in urine or blood, especially during the initial weeks of treatment, as blood glucose levels alone are not a reliable indicator of ketoacidosis in this context.[5][6][7] In a clinical study, 7% of cats treated with Velagliflozin developed diabetic ketoacidosis.[8] Another study showed that ketonuria developed in 13.9% of cats, with 7.1% experiencing ketoacidosis. Notably, 77.8% of these ketoacidosis cases were euglycemic.[9]

Q2: What is the proposed mechanism for Velagliflozin-induced euglycemic diabetic ketoacidosis (eDKA)?

A2: The exact mechanism is still under investigation, but it is thought to be multifactorial. Velagliflozin's primary action of inducing glucosuria (excretion of glucose in urine) leads to a state of relative carbohydrate deficiency. This can trigger a hormonal shift, specifically a decrease in the insulin-to-glucagon ratio. The lower insulin and higher glucagon levels promote lipolysis (breakdown of fat) and subsequent ketogenesis (production of ketone bodies) in the liver. While the body is in a ketogenic state, the concurrent glucosuria maintains normal or near-normal blood glucose levels, leading to eDKA.

Q3: We have observed unexpected cardiovascular protective effects in our animal models treated with Velagliflozin, even in non-diabetic subjects. What could be the underlying mechanism?

A3: SGLT2 inhibitors, as a class, have demonstrated cardiovascular benefits that are independent of their glucose-lowering effects. One of the primary proposed mechanisms is the off-target inhibition of the cardiac sodium-hydrogen exchanger 1 (NHE1). Inhibition of NHE1 is thought to reduce intracellular sodium and calcium levels in cardiomyocytes, which can be protective against various forms of cardiac stress and injury.

Q4: Our in vitro experiments suggest that Velagliflozin has anti-inflammatory properties. Is this a known off-target effect?

A4: Yes, anti-inflammatory effects are a recognized off-target property of SGLT2 inhibitors. These effects are believed to be mediated through various pathways, including the inhibition of the NF-κB signaling pathway and the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype. These actions can lead to a reduction in the production of pro-inflammatory cytokines.

Troubleshooting Guides

Troubleshooting Euglycemic Diabetic Ketoacidosis (eDKA) in Feline Studies
Observed Issue Potential Cause Troubleshooting Steps
Cat appears lethargic, anorexic, or is vomiting, but blood glucose is normal. Euglycemic Diabetic Ketoacidosis (eDKA)1. Immediately measure urine or blood ketones.[5][6] 2. If ketones are present, discontinue Velagliflozin treatment immediately.[7] 3. Initiate appropriate supportive care, which may include fluid therapy and insulin administration, even with normal blood glucose.[10]
Unexpected and rapid weight loss in treated cats. Caloric loss due to glucosuria, or a sign of developing eDKA.1. Monitor food intake and body weight daily. 2. Rule out other causes of weight loss. 3. If weight loss is significant and accompanied by other clinical signs, assess for ketones.[5][11]
Difficulty in establishing a consistent eDKA model. Variability in individual animal's metabolic response to SGLT2 inhibition.1. Ensure consistent diet and feeding schedule. 2. Consider a dietary challenge (e.g., high-fat, low-carbohydrate diet) to promote ketogenesis. 3. Monitor insulin and glucagon levels to confirm the expected hormonal shift.
Troubleshooting Cardiovascular Off-Target Effect Experiments
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results in Na+/H+ exchanger 1 (NHE1) activity assays. Technical variability in the assay, such as issues with pH-sensitive dyes or cell loading.1. Optimize the concentration and incubation time of the pH-sensitive dye (e.g., BCECF-AM). 2. Ensure proper calibration of the fluorometer. 3. Include appropriate positive (e.g., cariporide) and negative controls in every experiment.
No observable cardioprotective effect in an in vivo model. Insufficient drug exposure at the cardiac tissue level or choice of an inappropriate animal model.1. Perform pharmacokinetic studies to confirm adequate drug concentration in the plasma and cardiac tissue. 2. Consider using a model with a known cardiac pathology that is sensitive to NHE1 inhibition.
Troubleshooting Anti-inflammatory Off-Target Effect Experiments
Observed Issue Potential Cause Troubleshooting Steps
High variability in macrophage polarization assays. Inconsistent macrophage differentiation or activation.1. Standardize the protocol for differentiating bone marrow-derived macrophages (BMDMs) or use a stable macrophage cell line (e.g., RAW 264.7). 2. Titrate the concentration of polarizing stimuli (e.g., LPS and IFN-γ for M1, IL-4 for M2) to achieve a consistent response. 3. Use multiple markers (e.g., surface markers, cytokine production) to assess polarization status.
No significant reduction in NF-κB activation. Insufficient drug concentration, timing of measurement, or insensitive detection method.1. Perform a dose-response curve to determine the optimal concentration of Velagliflozin. 2. Conduct a time-course experiment to identify the peak of NF-κB activation and the optimal time for measuring inhibition. 3. Use a sensitive and quantitative method to measure NF-κB activation, such as a reporter gene assay or Western blot for phosphorylated NF-κB subunits.

Data Presentation

Table 1: Adverse Events Reported in a Clinical Trial of Velagliflozin in Diabetic Cats

Adverse EventVelagliflozin Group (n=61)Caninsulin Group (n=66)
Loose Feces/Diarrhea38%15%
Positive Urine Culture31%27%
Nonclinical Hypoglycemia13%53%
Diabetic Ketoacidosis7%0%
Data adapted from a prospective, randomized field trial.[8]

Experimental Protocols

Protocol for Monitoring Euglycemic Diabetic Ketoacidosis (eDKA) in Feline Subjects
  • Baseline Assessment: Before initiating Velagliflozin treatment, perform a complete physical examination, and collect blood and urine for baseline glucose, fructosamine, complete blood count, serum chemistry panel, and urinalysis with ketone measurement.[5]

  • Daily Monitoring (First 2 Weeks):

    • Monitor for clinical signs of illness such as lethargy, anorexia, vomiting, and diarrhea.[5][11]

    • Measure urine ketones daily using urine test strips.[6]

    • Record daily body weight.

  • Weekly Veterinary Rechecks (First Month):

    • Perform a physical examination.

    • Measure blood glucose and blood ketones (beta-hydroxybutyrate).

    • Repeat urinalysis.

  • Action Protocol for Suspected eDKA:

    • If clinical signs of illness are observed OR urine ketones are detected, immediately discontinue Velagliflozin.[7][11]

    • Confirm eDKA with blood gas analysis (to assess for metabolic acidosis) and serum ketone measurement.

    • Initiate appropriate veterinary care, which may include intravenous fluids and insulin therapy.[10]

Protocol for In Vitro Macrophage Polarization Assay
  • Macrophage Differentiation:

    • Isolate bone marrow cells from mice and culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

    • Alternatively, use a murine macrophage cell line such as RAW 264.7.

  • Cell Plating:

    • Plate the differentiated BMDMs or RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Velagliflozin Treatment:

    • Pre-treat the cells with varying concentrations of Velagliflozin (or vehicle control) for 2 hours.

  • Macrophage Polarization:

    • M1 Polarization: Add 100 ng/mL LPS and 20 ng/mL IFN-γ to the media.

    • M2 Polarization: Add 20 ng/mL IL-4 to the media.

    • Incubate for 24 hours.

  • Analysis:

    • Gene Expression: Harvest RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1).

    • Protein Expression: Collect cell culture supernatants to measure cytokine secretion by ELISA or use flow cytometry to analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2).

Protocol for Measuring NF-κB Activation in Macrophages
  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophages in a 6-well plate.

    • Pre-treat with Velagliflozin or vehicle control for 2 hours.

    • Stimulate with 100 ng/mL LPS for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against NF-κB p65 to assess its translocation to the nucleus.

    • Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of nuclear to cytoplasmic NF-κB p65 to determine the extent of activation.

Visualizations

Euglycemic Diabetic Ketoacidosis (eDKA) Signaling Pathway cluster_0 Velagliflozin Action cluster_1 Hormonal Shift cluster_2 Metabolic Consequences Velagliflozin Velagliflozin SGLT2 SGLT2 in Kidney Velagliflozin->SGLT2 inhibits Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria leads to LowBG Relative Carbohydrate Deficiency Glucosuria->LowBG eDKA Euglycemic Diabetic Ketoacidosis Glucosuria->eDKA maintains euglycemia Insulin Decreased Insulin LowBG->Insulin Glucagon Increased Glucagon LowBG->Glucagon Lipolysis Increased Lipolysis Insulin->Lipolysis less inhibition Glucagon->Lipolysis stimulates FFA Increased Free Fatty Acids Lipolysis->FFA Ketogenesis Increased Ketogenesis in Liver FFA->Ketogenesis Ketones Increased Ketone Bodies Ketogenesis->Ketones Ketones->eDKA

Caption: Proposed signaling pathway for Velagliflozin-induced euglycemic diabetic ketoacidosis (eDKA).

Cardiovascular Off-Target Effects of Velagliflozin cluster_0 Direct Cardiac Effects Velagliflozin Velagliflozin NHE1 Na+/H+ Exchanger 1 (NHE1) Velagliflozin->NHE1 inhibits Na_Ca Reduced Intracellular Na+ and Ca2+ NHE1->Na_Ca leads to Cardioprotection Cardioprotection Na_Ca->Cardioprotection

Caption: Proposed mechanism for the direct cardiovascular off-target effects of Velagliflozin.

Anti-inflammatory Off-Target Effects of Velagliflozin cluster_0 Macrophage Polarization cluster_1 Inhibition of Inflammatory Signaling Velagliflozin Velagliflozin M1 M1 Macrophage (Pro-inflammatory) Velagliflozin->M1 inhibits polarization to M2 M2 Macrophage (Anti-inflammatory) Velagliflozin->M2 promotes polarization to NFkB NF-κB Signaling Pathway Velagliflozin->NFkB inhibits Anti_inflammatory Anti-inflammatory Effects M2->Anti_inflammatory Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines leads to Cytokines->Anti_inflammatory

Caption: Proposed mechanisms for the anti-inflammatory off-target effects of Velagliflozin.

References

Technical Support Center: Optimizing Blood-Glucose Monitoring Protocols with Velagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Velagliflozin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Velagliflozin?

A1: Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[2] By inhibiting SGLT2, Velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1]

Q2: What is the recommended starting dose for Velagliflozin in preclinical animal models?

A2: In clinical studies involving cats, a dose of 1 mg/kg administered orally once daily has been shown to be effective.[3][4] For preclinical research in other animal models, such as rodents, dose-response studies are recommended to determine the optimal dose for your specific model and experimental goals. As a starting point, doses of other SGLT2 inhibitors used in rat models have ranged from 0.1 to 1.0 mg/kg.

Q3: How does food intake affect the pharmacokinetics of Velagliflozin?

A3: Studies in cats have shown that the systemic exposure to Velagliflozin is greater in a fasted state compared to a fed state. In the fasted state, the mean maximum plasma concentration (Cmax) was 170% higher and the area under the curve (AUC) was 45% higher.[3] For consistency in experimental results, it is recommended to standardize administration protocols with respect to feeding times.

Q4: What is the selectivity profile of Velagliflozin for SGLT2 over SGLT1?

A4: While the specific fold-selectivity for Velagliflozin is not widely published, it is known to be a selective SGLT2 inhibitor.[1] Other SGLT2 inhibitors have varying degrees of selectivity over SGLT1, ranging from several hundred-fold to over a thousand-fold.[5][6] SGLT1 is primarily responsible for glucose absorption in the small intestine.[2] High selectivity for SGLT2 minimizes potential gastrointestinal side effects.

Q5: Can Velagliflozin be used in combination with other anti-diabetic agents in a research setting?

A5: In feline clinical use, combining Velagliflozin with insulin is not recommended due to an increased risk of hypoglycemia.[7] For research purposes, if combination therapy is being investigated, enhanced and frequent glucose monitoring is critical to avoid hypoglycemic events.

Troubleshooting Guide

Issue 1: High variability in blood glucose readings between subjects.

  • Possible Cause: Inconsistent timing of drug administration relative to feeding. As noted in the FAQs, the absorption of Velagliflozin is affected by food.

  • Solution: Standardize the experimental protocol to ensure that Velagliflozin is administered at the same time each day relative to the animals' feeding schedule. Administering the compound to fasted animals may yield more consistent plasma concentrations.[3]

Issue 2: Unexpected hypoglycemia in experimental animals.

  • Possible Cause: While uncommon with SGLT2 inhibitors as monotherapy, hypoglycemia can occur, particularly in combination with other glucose-lowering agents or in models with compromised counter-regulatory responses. Nonclinical hypoglycemia (blood glucose <63 mg/dL) has been observed in cats treated with Velagliflozin.[4]

  • Solution:

    • Implement a robust blood glucose monitoring schedule, especially during the initial dosing period.

    • If using a combination therapy, consider a dose reduction of the concomitant anti-diabetic agent.

    • Ensure animals have ad libitum access to food and water, unless fasting is a required component of the study design.

Issue 3: Presence of ketones in urine or blood without significant hyperglycemia (euglycemic ketoacidosis).

  • Possible Cause: SGLT2 inhibitors can increase the risk of diabetic ketoacidosis (DKA) and euglycemic DKA. This is a serious metabolic complication characterized by metabolic acidosis and ketosis with normal or only mildly elevated blood glucose levels. This has been noted as a risk in cats treated with Velagliflozin.[8]

  • Solution:

    • Incorporate regular monitoring for ketones (urine or blood) into the experimental protocol, especially in diabetic animal models.

    • If ketonuria or elevated blood ketones are detected, immediate discontinuation of Velagliflozin is recommended.

    • In a clinical setting, this would be followed by insulin administration and supportive care.[3][8]

Issue 4: Alterations in urine volume and electrolyte levels.

  • Possible Cause: The mechanism of action of Velagliflozin, inducing glucosuria, also leads to osmotic diuresis, which can increase urine volume.[3] This can potentially lead to dehydration and secondary changes in serum electrolytes.

  • Solution:

    • Ensure all experimental animals have free access to water to prevent dehydration.

    • Monitor hydration status and consider including serum electrolyte measurements in your blood analysis panels.

    • Be aware that concomitant use of diuretics could have a synergistic effect.[7]

Data Presentation

Table 1: Summary of Velagliflozin Effects on Glycemic Control in Diabetic Cats (180-Day Study)

ParameterBaseline (Screening)Day 30Day 180
Blood Glucose (mg/dL) 436 (272 - 676)153 (62 - 480)125 (77 - 384)
Serum Fructosamine (µmol/L) 538 (375 - 794)310 (204 - 609)263 (203 - 620)
Cats with BG and/or Fructosamine in Reference Range N/A-81%
Data presented as median (range).[9]

Table 2: Improvement in Clinical Signs in Diabetic Cats Treated with Velagliflozin (Day 30)

Clinical SignPercentage of Cats Showing Improvement
Polyuria71%
Polydipsia73%
Body Weight80%
Polyphagia41%
Diabetic Neuropathy23%
Data from a study of 198 cats.[3]

Table 3: Common Adverse Events Observed in Feline Clinical Trials with Velagliflozin

Adverse EventFrequency
Loose Feces/Diarrhea38%
Positive Urine Culture31%
Nonclinical Hypoglycemia (BG <63 mg/dL)13%
Diabetic Ketoacidosis7%
Data from a comparative study with insulin-treated cats.[4]

Experimental Protocols

1. In-Vivo Assessment of Glycemic Control in a Rodent Model of Type 2 Diabetes

  • Animal Model: Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used models of type 2 diabetes. Animals should be acclimated for at least one week prior to the start of the experiment.

  • Dosing:

    • Based on feline studies, a starting dose of 1 mg/kg Velagliflozin can be used.[3] However, a pilot dose-response study (e.g., 0.3, 1, and 3 mg/kg) is recommended to determine the optimal dose for the specific rodent model.

    • Velagliflozin is administered orally once daily via gavage.

    • A vehicle control group (e.g., the formulation vehicle for Velagliflozin) should be included.

  • Blood Glucose Monitoring:

    • Baseline blood glucose should be measured prior to the first dose.

    • For acute effects, blood glucose can be monitored at 1, 2, 4, 6, and 24 hours post-dose.

    • For chronic studies, fasting or random blood glucose should be measured at regular intervals (e.g., weekly).

    • Blood samples can be collected from the tail vein, and glucose levels measured using a validated glucometer.

  • Oral Glucose Tolerance Test (OGTT):

    • An OGTT can be performed after a period of chronic dosing to assess improvements in glucose tolerance.

    • Animals are fasted overnight (approximately 12-16 hours).

    • A baseline blood sample is taken (t=0).

    • A glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Urine Collection and Analysis:

    • Animals can be housed in metabolic cages for 24-hour urine collection.

    • Urine volume should be recorded.

    • Urine glucose and ketone levels should be measured.

2. In-Vitro SGLT2 Inhibition Assay

  • Cell Line: A human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2 can be used.

  • Methodology: A fluorescent glucose uptake assay is a common method.

    • Cells are seeded in a multi-well plate and grown to confluence.

    • Cells are washed with a sodium-containing buffer.

    • Cells are incubated with varying concentrations of Velagliflozin or a vehicle control for a predetermined time.

    • A fluorescent glucose analog (e.g., 2-NBDG) is added to the wells.

    • Glucose uptake is stopped by washing with a cold, sodium-free buffer.

    • The fluorescence intensity in each well is measured using a plate reader.

    • The IC50 value for Velagliflozin can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

SGLT2_Inhibition_Pathway cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitial_fluid Interstitial Fluid / Blood Glucose_Na Glucose + Na+ SGLT2 SGLT2 Cellular_Glucose Glucose SGLT2->Cellular_Glucose Na_ion Na+ SGLT2->Na_ion GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase K_ion_in K+ NaK_ATPase->K_ion_in 2 K+ in Na_ion_out Na+ NaK_ATPase->Na_ion_out 3 Na+ out Cellular_Glucose->GLUT2 Facilitated Diffusion Na_ion->NaK_ATPase K_ion_out K+ K_ion_out->NaK_ATPase Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of Velagliflozin Action in the Renal Proximal Tubule.

Experimental_Workflow cluster_animal_prep Animal Preparation & Acclimation cluster_dosing_monitoring Dosing and Monitoring cluster_endpoint_analysis Endpoint Analysis A1 Select Animal Model (e.g., ZDF Rat) A2 Acclimate Animals (1 week) A1->A2 A3 Induce Diabetes (if necessary) A2->A3 B1 Baseline Measurements (Blood Glucose, Body Weight) A3->B1 B2 Randomize into Groups (Vehicle, Velagliflozin) B1->B2 B3 Daily Oral Dosing B2->B3 B4 Regular Monitoring (Blood Glucose, Ketones, Clinical Signs) B3->B4 C1 Perform OGTT B4->C1 C2 24h Urine Collection (Volume, Glucose, Ketones) B4->C2 C3 Terminal Blood Collection (e.g., Fructosamine, Electrolytes) B4->C3 C4 Data Analysis & Interpretation C1->C4 C2->C4 C3->C4

References

Velagliflozin Long-Term Efficacy and Safety Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting long-term efficacy and safety studies of Velagliflozin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Velagliflozin?

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly expressed in the proximal renal tubules.[1] By inhibiting SGLT2, Velagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion.[1]

Q2: Is there any known off-target activity for Velagliflozin on SGLT1?

While Velagliflozin is highly selective for SGLT2, the exact selectivity ratio over SGLT1 is not widely reported in publicly available literature.[2] Some SGLT2 inhibitors have shown a degree of SGLT1 inhibition, which can lead to effects in the gastrointestinal tract where SGLT1 is more prominently expressed.[3] Researchers should be mindful of potential SGLT1-related effects, such as gastrointestinal side effects, especially at higher doses.

Q3: What are the most common adverse events observed in long-term animal studies with Velagliflozin?

In long-term studies with cats, the most frequently reported adverse events include diarrhea or loose stool, weight loss, vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[4] Urinary tract infections have also been noted.[4]

Q4: What is euglycemic diabetic ketoacidosis (eDKA) and is it a risk with Velagliflozin?

Euglycemic diabetic ketoacidosis (eDKA) is a serious metabolic complication characterized by ketoacidosis with only mildly elevated or even normal blood glucose levels.[5] Yes, eDKA is a recognized risk associated with SGLT2 inhibitors, including Velagliflozin.[6] Researchers should be vigilant for clinical signs of DKA (e.g., anorexia, lethargy, vomiting) even in the absence of significant hyperglycemia.[6]

Troubleshooting Guide for In-Vivo Experiments

Observed Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly high variability in glycemic response - Inconsistent dosing (time of day, administration technique)- Variation in food intake and composition- Underlying stress or concurrent illness in animal models- Standardize dosing time and administration method.- Provide a consistent and controlled diet.- Acclimatize animals to handling and procedures to minimize stress.- Monitor animal health closely for any signs of illness.
Significant weight loss beyond expected therapeutic effect - Dehydration due to osmotic diuresis- Caloric loss via glucosuria- Reduced food intake due to gastrointestinal upset (potential SGLT1 inhibition)- Onset of euglycemic ketoacidosis (eDKA)- Ensure ad libitum access to fresh water.- Monitor daily food and water intake.- Assess for signs of gastrointestinal distress (e.g., diarrhea, vomiting).- Monitor for ketones in urine or blood, especially if weight loss is accompanied by lethargy or anorexia.[7][8]
Persistent diarrhea or loose stools - Potential off-target effect on intestinal SGLT1, leading to glucose-galactose malabsorption.- Consider dose reduction to assess for a dose-dependent effect.- Ensure proper hydration and electrolyte balance.- If persistent and severe, discontinuation of the study for the affected animal may be necessary.
Animals exhibit signs of lethargy, anorexia, and vomiting with normal or slightly elevated blood glucose - Possible euglycemic diabetic ketoacidosis (eDKA)- Immediately assess for ketonuria or ketonemia.[9]- Discontinue Velagliflozin administration.- Initiate supportive care, including intravenous fluids and insulin therapy as per veterinary guidance.[9]

Quantitative Data from Long-Term Studies

Table 1: Glycemic Control in Diabetic Cats Treated with Velagliflozin (1 mg/kg daily) over 91 Days

Parameter Day 45 Day 91
Treatment Success Rate (%) 54%Not Reported
Mean Blood Glucose <252 mg/dL (%) Not Reported78%
Minimum Blood Glucose <162 mg/dL (%) Not Reported76%
Serum Fructosamine <450 µmol/L (%) Not Reported76%
Improvement in Polyuria (%) Not Reported54%
Improvement in Polydipsia (%) Not Reported61%
Improved Quality of Life (%) Not Reported81%

Data adapted from a prospective, randomized, controlled field trial in client-owned diabetic cats.[10][11]

Table 2: Adverse Events in Diabetic Cats Treated with Velagliflozin (1 mg/kg daily) over 91 Days

Adverse Event Percentage of Cats
Loose Feces/Diarrhea 38%
Positive Urine Culture 31%
Nonclinical Hypoglycemia (BG <63 mg/dL) 13%
Diabetic Ketoacidosis 7%

Data adapted from a prospective, randomized, controlled field trial in client-owned diabetic cats.[10]

Experimental Protocols

Protocol 1: Assessment of Long-Term Renal Safety in a Rodent Model

  • Animal Model: Use a validated rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats). Include a non-diabetic control group.

  • Dosing: Administer Velagliflozin or vehicle control orally once daily for a period of at least 6 months. Use multiple dose levels to assess dose-response.

  • Monitoring:

    • Weekly: Monitor body weight, food and water intake, and clinical signs.

    • Monthly: Collect urine over 24 hours to measure urinary glucose excretion, albumin-to-creatinine ratio (UACR), and kidney injury markers (e.g., KIM-1, NGAL). Collect blood samples for measurement of serum creatinine, BUN, and electrolytes.

    • At Term: Perform a comprehensive necropsy. Collect kidneys for histopathological examination (H&E, PAS, and trichrome staining) to assess for any structural changes, such as tubular damage, interstitial fibrosis, and glomerulosclerosis.

Protocol 2: Monitoring for Euglycemic Ketoacidosis (eDKA) in Canine Models

  • Animal Model: Use diabetic canine models, particularly those that may be insulinopenic.

  • Baseline Monitoring: Prior to initiating Velagliflozin, establish baseline blood glucose curves and serum beta-hydroxybutyrate (BHB) levels.

  • Treatment Phase:

    • Administer Velagliflozin daily.

    • Monitor for clinical signs of illness such as lethargy, anorexia, vomiting, or changes in respiration.

    • Measure blood glucose and serum or urine ketones at regular intervals (e.g., daily for the first two weeks, then weekly). An increase in ketones even with normal blood glucose is a red flag.[9]

  • Intervention Protocol: If eDKA is suspected (elevated ketones with metabolic acidosis, regardless of blood glucose), immediately discontinue Velagliflozin, initiate intravenous fluid therapy to correct dehydration and electrolyte imbalances, and administer insulin to resolve ketosis.[5]

Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_outcome Physiological Outcome Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtrate->Urinary Glucose Excretion Increased Glucose Tubular Cell Tubular Cell SGLT2->Tubular Cell Reabsorption Bloodstream Bloodstream Tubular Cell->Bloodstream Glucose & Na+ Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits Blood Glucose Levels Blood Glucose Levels Urinary Glucose Excretion->Blood Glucose Levels Lowers

Caption: Mechanism of action of Velagliflozin via SGLT2 inhibition.

eDKA_Monitoring_Workflow start Initiate Velagliflozin Treatment monitor Daily Clinical Monitoring (Lethargy, Anorexia, Vomiting) start->monitor ketone_check Check Urine/Blood Ketones & Blood Glucose monitor->ketone_check ketones_high Ketones Elevated? ketone_check->ketones_high continue_monitoring Continue Daily Monitoring ketones_high->continue_monitoring No edka_suspected Euglycemic DKA Suspected ketones_high->edka_suspected Yes continue_monitoring->monitor action Stop Velagliflozin Initiate Fluids & Insulin edka_suspected->action

Caption: Experimental workflow for monitoring euglycemic diabetic ketoacidosis.

References

Best practices for handling and storing Velagliflozin proline hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Velagliflozin proline hydrate, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For a 100 mg/mL stock solution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] The use of ultrasonic treatment can aid in dissolution.[1][2]

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below. It is advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: Can I store my stock solution at -20°C for longer than one month?

A3: It is not recommended. For storage longer than one month, it is best to store the stock solution at -80°C, which maintains stability for up to six months.[1][3]

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4][5]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Standard laboratory PPE should be worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[4] Handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols.[4][5]

Troubleshooting Guide

Issue 1: Compound Precipitation in Stock Solution

  • Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture, especially if not using freshly opened DMSO. This compound is hygroscopic.[1]

  • Solution:

    • Gently warm the solution to 37°C.[6]

    • Use an ultrasonic bath to aid dissolution.[1][2]

    • Ensure you are using anhydrous, newly opened DMSO for preparing solutions.[1]

Issue 2: Inconsistent Results in In Vivo Studies

  • Possible Cause: Improper preparation of the working solution or degradation of the compound. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

  • Solution:

    • Follow a validated protocol for preparing the working solution. An example protocol for a clear solution is provided in the "Experimental Protocols" section.

    • Always prepare the working solution fresh for each experiment.[3]

    • Ensure the stock solution has been stored correctly and is within its stability period.

Issue 3: Unexpected Biological Effects or Side Effects

  • Possible Cause: The pharmacological action of Velagliflozin, an SGLT2 inhibitor, can lead to physiological changes. Observed side effects in animal studies include diarrhea, weight loss, and vomiting.[7]

  • Solution:

    • Monitor animal subjects closely for clinical signs.

    • Be aware that increased urinary glucose excretion is an expected effect of SGLT2 inhibition.[3][8]

    • In case of severe adverse effects, consider adjusting the dosage and consult relevant literature for dose-response relationships.

Data Presentation

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationCitations
Solid (Powder) -20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO) -80°C6 months[1][3]
-20°C1 month[1][3]

Table 2: Solubility

SolventConcentrationNotesCitations
DMSO100 mg/mL (195.86 mM)Ultrasonic treatment may be needed.[1]
200 mg/mL (378.37 mM)Ultrasonic treatment may be needed.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solution (100 mg/mL in DMSO)

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous, newly opened DMSO to achieve a 100 mg/mL concentration.

  • Vortex the solution briefly.

  • Place the tube in an ultrasonic bath until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Protocol 2: Preparation of Working Solution for In Vivo Oral Administration

This protocol is an example and may need optimization for your specific experimental model.

  • Thaw a single-use aliquot of the this compound stock solution (e.g., 50 mg/mL in DMSO).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This protocol yields a clear solution of ≥ 5 mg/mL.[3] It is recommended to use this working solution on the same day it is prepared.[3]

Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_inhibition cluster_outcome Outcome SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Bloodstream SGLT2->Glucose_Blood Increased_UGE Increased Urinary Glucose Excretion SGLT2->Increased_UGE Glucose_Filtrate Glucose in Glomerular Filtrate Glucose_Filtrate->SGLT2 Reabsorption Velagliflozin Velagliflozin proline hydrate Velagliflozin->SGLT2 Inhibits Lowered_BG Lowered Blood Glucose Increased_UGE->Lowered_BG

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Day Weigh 1. Weigh Compound Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Ultrasonicate 3. Ultrasonicate to Dissolve Add_DMSO->Ultrasonicate Aliquot 4. Aliquot Stock Solution Ultrasonicate->Aliquot Store 5. Store at -80°C or -20°C Aliquot->Store Thaw 6. Thaw Stock Aliquot Store->Thaw Prepare_Working 7. Prepare Fresh Working Solution Thaw->Prepare_Working Administer 8. Administer to Model Prepare_Working->Administer

Caption: Recommended workflow for solution preparation and use.

References

Validation & Comparative

A Comparative Analysis of Velagliflozin and Other SGLT2 Inhibitors in the Management of Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The recent introduction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a significant advancement in the therapeutic landscape of feline diabetes mellitus, offering an oral alternative to traditional insulin therapy. This guide provides a detailed comparison of velagliflozin with other SGLT2 inhibitors, focusing on available experimental data to inform research and development in veterinary medicine.

Mechanism of Action

SGLT2 inhibitors target the SGLT2 protein, which is predominantly located in the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] By inhibiting this transporter, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[3][4] This mechanism of action is independent of insulin, which is a key differentiator from traditional diabetes treatments.[5] Notably, the SGLT1 protein, responsible for the remaining 10% of renal glucose reabsorption and glucose absorption in the gastrointestinal tract, is less affected, which helps to mitigate the risk of hypoglycemia.[1][2][3]

SGLT2_Inhibitor_Pathway cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_urine Urine Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Glomerular Filtration->SGLT2 Filtered Glucose Glucose_Reabsorption Glucose Reabsorption (90%) SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion reduced reabsorption leads to Bloodstream Bloodstream Glucose_Reabsorption->Bloodstream to SGLT2_Inhibitor Velagliflozin / Other SGLT2 Inhibitors SGLT2_Inhibitor->SGLT2 inhibits Lowered_Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Lowered_Blood_Glucose results in

Comparative Efficacy of SGLT2 Inhibitors in Cats

Direct head-to-head comparative studies of different SGLT2 inhibitors in diabetic cats are limited. However, individual clinical trial data for velagliflozin and bexagliflozin, the two FDA-approved SGLT2 inhibitors for feline use, provide valuable insights into their efficacy.[6]

Velagliflozin Clinical Data

A prospective, baseline-controlled, open-label clinical field trial (the SENSATION study) evaluated the safety and effectiveness of velagliflozin oral solution as a standalone therapy in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated).[7][8][9]

Table 1: Glycemic Control in Cats Treated with Velagliflozin (SENSATION Study) [8][9]

ParameterScreening (Day 0)Day 30Day 60Day 120Day 180
Median Blood Glucose (mg/dL) 436153134128125
Median Fructosamine (µmol/L) 538310286269263

At the 180-day mark, over 80% of the 158 cats remaining in the study had blood glucose and/or fructosamine levels within the reference range.[1][8]

Another study compared the efficacy and safety of once-daily oral velagliflozin with twice-daily Caninsulin injections over 45 days in 127 diabetic cats.[10][11]

Table 2: Treatment Success and Glycemic Parameters: Velagliflozin vs. Caninsulin (Day 45) [10][11]

ParameterVelagliflozin (n=54)Caninsulin (n=62)
Treatment Success *54%42%
Mean BG ≤14 mmol/L 82%45%
Minimum BG ≤9 mmol/L 74%52%
Serum Fructosamine ≤450 µmol/L 72%44%

*Defined as improvement in at least one clinical and one glycemic variable.

Bexagliflozin Clinical Data

An open-label, historically controlled field study assessed the efficacy of bexagliflozin in 84 cats with newly diagnosed diabetes mellitus.[1]

Table 3: Efficacy of Bexagliflozin in Newly Diagnosed Diabetic Cats (Day 56) [1]

ParameterOutcome
Treatment Success *84% of 81 evaluable cats
Improvement in Polyuria 75%
Improvement in Polydipsia 81%
Improvement in Polyphagia 63%

*Defined as improvement in glycemic control and at least one clinical parameter.

Other SGLT2 Inhibitors

Limited research is available on the use of other SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and ertugliflozin, in feline diabetes.[12] One study on healthy cats investigated the effects of dapagliflozin on glomerular filtration rate.[13][14]

Safety and Tolerability

The most common adverse effects associated with SGLT2 inhibitors in cats are gastrointestinal, including diarrhea and vomiting, which are often transient.[2][3] A more serious, though less common, adverse event is diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[1][2]

Table 4: Reported Adverse Events in Major Clinical Trials

Adverse EventVelagliflozin (SENSATION Study)[8][9]Velagliflozin (vs. Caninsulin)[11][15]Bexagliflozin (Field Study)[1]
Diarrhea/Loose Feces 52% (change in stool consistency)[16]38%Not specified
Diabetic Ketoacidosis (DKA) 7.1% (overall); 5.1% (naïve), 18.4% (insulin-treated)7%5%
Vomiting Not specifiedNot specifiedNot specified
Anorexia Not specifiedNot specifiedNot specified

The risk of DKA is higher in cats previously treated with insulin.[4][7][8] Therefore, SGLT2 inhibitors are primarily recommended for newly diagnosed diabetic cats that have not yet started insulin therapy.[5][17]

Experimental Protocols

SENSATION Study (Velagliflozin)
  • Study Design: A prospective, baseline-controlled, open-label clinical field trial.[8][9]

  • Animals: 252 client-owned diabetic cats (214 naïve, 38 previously insulin-treated).[8][9]

  • Intervention: Velagliflozin administered orally once daily.[8][9]

  • Monitoring: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180. Blood glucose and fructosamine levels were measured to assess glycemic control.[8][9]

Velagliflozin vs. Caninsulin Study
  • Study Design: A prospective, randomized, positive-controlled, open-label, noninferiority field trial.[11][15]

  • Animals: 127 client-owned diabetic cats.[11][15]

  • Intervention: Cats were randomized to receive either oral velagliflozin (1 mg/kg) once daily or titrated Caninsulin injections twice daily for 45 days.[11][15]

  • Primary Outcome: The number of cats achieving treatment success (improvement in at least one clinical and one glycemic variable) by Day 45.[11][15]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Allocation cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Screening Screening of Diabetic Cats Enrollment Enrollment of Eligible Cats Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_Vela Velagliflozin Group (Once Daily Oral) Randomization->Group_Vela Group_Other Other SGLT2i / Control Group Randomization->Group_Other Monitoring Regular Monitoring (e.g., Days 0, 30, 60, 90) Group_Vela->Monitoring Group_Other->Monitoring Data_Collection Data Collection (Blood Glucose, Fructosamine, Clinical Signs, Adverse Events) Monitoring->Data_Collection Analysis Statistical Analysis of Efficacy and Safety Data Data_Collection->Analysis

Conclusion

Velagliflozin and bexagliflozin represent a paradigm shift in the management of feline diabetes mellitus, offering an effective oral monotherapy for select cases.[18] Both have demonstrated high rates of treatment success in improving glycemic control and clinical signs in newly diagnosed diabetic cats.[1] While direct comparative data against other SGLT2 inhibitors in a feline population is lacking, the available evidence for velagliflozin and bexagliflozin is promising. The primary safety concern is the risk of euglycemic diabetic ketoacidosis, necessitating careful patient selection and monitoring.[1][2] Future research, including head-to-head comparative trials, will be crucial to further delineate the relative efficacy and safety profiles of different SGLT2 inhibitors in this patient population.

References

A Comparative Analysis of Velagliflozin and Insulin for the Management of Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of feline diabetes mellitus, a common endocrinopathy in cats, has traditionally relied on insulin therapy.[1][2] However, the recent introduction of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Velagliflozin, presents a paradigm shift in treatment strategies.[3][4][5] This guide provides a comprehensive comparison of the efficacy, safety, and underlying mechanisms of Velagliflozin and insulin, supported by experimental data to inform research and drug development efforts.

Mechanism of Action

Velagliflozin: As an SGLT2 inhibitor, Velagliflozin acts independently of insulin by blocking glucose reabsorption in the proximal renal tubules.[6][7] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[3][7][8] Successful therapy with Velagliflozin requires some residual pancreatic β-cell function to prevent ketosis.[9]

Insulin: Exogenous insulin therapy directly addresses the relative or absolute insulin deficiency characteristic of feline diabetes.[1][2] It facilitates the uptake of glucose from the bloodstream into cells for energy and storage, thus lowering blood glucose concentrations. Various insulin formulations with different durations of action are used in veterinary medicine.[10][11]

Comparative Efficacy: Glycemic Control and Clinical Signs

Clinical studies have demonstrated that Velagliflozin is non-inferior to insulin in improving glycemic control and clinical signs in diabetic cats.[12][13]

A randomized controlled trial comparing once-daily oral Velagliflozin to twice-daily insulin injections showed that 54% of cats treated with Velagliflozin achieved treatment success by day 45, compared to 42% of cats in the insulin group.[12] Treatment success was defined as improvement in at least one clinical and one glycemic variable.[12]

Furthermore, a prospective, open-label clinical field trial of Velagliflozin as a sole therapy in 252 diabetic cats (both naïve and previously insulin-treated) showed significant improvements in glycemic parameters.[14][15] By day 180, 81% of the remaining cats had blood glucose and/or fructosamine levels within the reference range.[14][16]

Efficacy ParameterVelagliflozinInsulin (Caninsulin)Study Reference
Treatment Success (Day 45) 54% (29/54 cats)42% (26/62 cats)[12][17][18]
Mean Blood Glucose <252 mg/dL (Day 91) 78% (42/54 cats)60% (37/62 cats)[17][18]
Serum Fructosamine <450 µmol/L (Day 91) 76% (41/54 cats)61% (38/62 cats)[17][18]
Improvement in Polyuria (Day 91) 54%Not Reported in this study[12]
Improvement in Polydipsia (Day 91) 61%Not Reported in this study[12]

Safety Profile and Adverse Events

Both Velagliflozin and insulin have distinct safety profiles that require careful consideration and monitoring.

Velagliflozin: The most common adverse effects associated with Velagliflozin are gastrointestinal, including loose feces or diarrhea.[3][12][17] A more serious, albeit less common, adverse event is the risk of diabetic ketoacidosis (DKA), including euglycemic DKA, where ketoacidosis occurs with normal blood glucose levels.[14][19][20][21][22] This risk is higher in cats previously treated with insulin.[14][15][21]

Insulin: The primary and most significant risk associated with insulin therapy is hypoglycemia (low blood sugar), which can be life-threatening if not managed promptly.[23][24][25][26][27] Signs of hypoglycemia include weakness, lethargy, seizures, and coma.[23][26]

Adverse EventVelagliflozinInsulin (Caninsulin)Study Reference
Diabetic Ketoacidosis (DKA) 7% (4/61 cats)0% (0/66 cats)[12][17][18]
Hypoglycemia (Clinical & Non-clinical) 13% (non-clinical)53% (clinical and non-clinical)[12][17][18]
Loose Feces/Diarrhea 38%15%[12][17][18]
Positive Urine Culture 31%27%[17][18]

Experimental Protocols

Randomized Controlled Trial: Velagliflozin vs. Insulin
  • Objective: To compare the efficacy and safety of once-daily oral Velagliflozin with twice-daily insulin injections in diabetic cats.[12]

  • Study Design: A prospective, randomized, positive-controlled, open-label, non-inferiority field trial.[17][18]

  • Animals: 127 client-owned diabetic cats were included in the safety assessment, with 116 in the efficacy assessment.[17][18]

  • Intervention:

    • Velagliflozin Group: 1 mg/kg administered orally once daily.[12]

    • Insulin Group: Caninsulin® (porcine insulin zinc suspension) administered subcutaneously twice daily, with the dose adjusted by the clinician based on clinical signs and glycemic monitoring.[12]

  • Duration: The primary efficacy phase was 45 days, with secondary endpoints assessed for up to 91 days.[12]

  • Primary Efficacy Endpoint: The proportion of cats with treatment success on Day 45, defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose of a blood glucose curve, or serum fructosamine).[9][12]

  • Safety Assessment: All potential adverse events were recorded by clinicians, with a special focus on clinical urinary tract infection, DKA, diarrhea, and hypoglycemic events.[17]

Prospective, Baseline-Controlled, Open-Label Clinical Field Trial of Velagliflozin
  • Objective: To investigate the safety and effectiveness of Velagliflozin oral solution as a sole therapy in both naïve and previously insulin-treated diabetic cats.[14][15]

  • Study Design: A prospective, baseline-controlled, open-label clinical field trial.[14][15][28]

  • Animals: 252 client-owned cats that received at least two doses of Velagliflozin, comprising 214 naïve diabetic cats and 38 insulin-treated diabetic cats.[14][15]

  • Intervention: Velagliflozin administered orally once daily.[14][15]

  • Duration: 180 days.[14][15]

  • Data Collection: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[14][15]

  • Efficacy Parameters: Blood glucose and fructosamine concentrations, and improvement in clinical signs such as polyuria and polydipsia.[14]

  • Safety Assessment: Monitoring for adverse events, with a particular focus on the development of ketonuria and DKA.[14]

Signaling Pathways and Experimental Workflows

G cluster_Velagliflozin Velagliflozin (SGLT2 Inhibitor) Pathway cluster_Insulin Insulin Pathway Velagliflozin Velagliflozin (Oral Administration) Kidney Kidney (Proximal Tubules) Velagliflozin->Kidney SGLT2 SGLT2 Transporter Velagliflozin->SGLT2 Inhibits Kidney->SGLT2 Site of Action GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates UrinaryGlucose Increased Urinary Glucose Excretion SGLT2->UrinaryGlucose Inhibition leads to BloodGlucose_V Lowered Blood Glucose UrinaryGlucose->BloodGlucose_V Results in Insulin Insulin (Subcutaneous Injection) Bloodstream Bloodstream Insulin->Bloodstream InsulinReceptor Insulin Receptors (Muscle, Fat, Liver Cells) Bloodstream->InsulinReceptor Binds to GLUT4 GLUT4 Transporters InsulinReceptor->GLUT4 Stimulates translocation of GlucoseUptake Increased Cellular Glucose Uptake GLUT4->GlucoseUptake Facilitates BloodGlucose_I Lowered Blood Glucose GlucoseUptake->BloodGlucose_I Results in

Caption: Signaling pathways of Velagliflozin and Insulin in regulating blood glucose.

G cluster_workflow Comparative Clinical Trial Workflow Screening Screening & Enrollment (Diabetic Cats) Randomization Randomization Screening->Randomization Group_V Group 1: Velagliflozin (Oral, Once Daily) Randomization->Group_V Group_I Group 2: Insulin (Injectable, Twice Daily) Randomization->Group_I Treatment Treatment & Monitoring (e.g., 91 days) Group_V->Treatment Group_I->Treatment Data_Collection Data Collection - Clinical Signs - Blood Glucose Curves - Fructosamine - Adverse Events Treatment->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis Results Results Interpretation & Comparison Analysis->Results

Caption: Experimental workflow for a comparative feline diabetes clinical trial.

Conclusion

Velagliflozin offers a novel, effective, and convenient oral treatment option for the management of diabetes mellitus in cats, demonstrating non-inferiority to traditional insulin therapy in key clinical and glycemic parameters. Its insulin-independent mechanism of action provides an alternative therapeutic strategy, particularly for newly diagnosed, otherwise healthy cats. However, the risk of diabetic ketoacidosis, especially euglycemic DKA, necessitates careful patient selection and diligent monitoring. In contrast, insulin remains a cornerstone of feline diabetes management, with its primary risk being hypoglycemia. The choice between Velagliflozin and insulin should be individualized based on the cat's clinical presentation, owner capabilities and preferences, and a thorough understanding of the distinct efficacy and safety profiles of each therapeutic agent. Further research is warranted to explore the long-term outcomes and potential for diabetic remission with SGLT2 inhibitors in the feline population.

References

Validating SGLT2 Selectivity: A Comparative Analysis of Velagliflozin and Other Gliflozins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sodium-glucose cotransporter 2 (SGLT2) selectivity of various SGLT2 inhibitors, including a discussion on the publicly available data for velagliflozin. The objective is to offer a resource for researchers and professionals in drug development to understand the comparative landscape of SGLT2 inhibitor selectivity, supported by experimental data and methodologies.

Introduction to SGLT2 Inhibition and Selectivity

Sodium-glucose cotransporters (SGLTs) are a family of proteins responsible for glucose transport across cell membranes. SGLT2, primarily located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. Inhibition of SGLT2 is a key therapeutic strategy in the management of type 2 diabetes, as it promotes urinary glucose excretion, thereby lowering blood glucose levels.

A critical parameter in the development of SGLT2 inhibitors is their selectivity for SGLT2 over SGLT1. SGLT1 is predominantly found in the small intestine, where it plays a crucial role in the absorption of glucose and galactose. Inhibition of SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration. Therefore, a high degree of selectivity for SGLT2 is a desirable characteristic for these therapeutic agents to minimize off-target effects. This selectivity is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) for SGLT2 and SGLT1.

SGLT2 Selectivity of Velagliflozin: Publicly Available Data

As of the latest available information, specific in vitro data quantifying the SGLT1 and SGLT2 IC50 values for velagliflozin are not publicly reported in the scientific literature. While clinical studies have demonstrated the efficacy and safety of velagliflozin in improving glycemic control, particularly in feline diabetes, a direct comparison of its molecular selectivity profile with other gliflozins based on IC50 values is not currently possible. One publication has noted that the fold receptor selectivity of velagliflozin is not reported.[1]

Comparative SGLT2 Selectivity of Other Gliflozins

To provide a framework for understanding SGLT2 selectivity, the following table summarizes the reported IC50 values for SGLT1 and SGLT2 for several well-established SGLT2 inhibitors. The selectivity ratio (SGLT1 IC50 / SGLT2 IC50) is a key indicator of the drug's preference for SGLT2. A higher ratio signifies greater selectivity.

DrugSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Empagliflozin 3.1>8300>2500
Ertugliflozin 0.8771960>2000
Dapagliflozin 1.11400~1200
Canagliflozin 2.2 - 4.2663 - 770.5~150 - 413
Sotagliflozin 1.83620
Tofogliflozin 2.98444~2912
Ipragliflozin 7.41880~254

Experimental Protocols for Determining SGLT Inhibition

The determination of IC50 values for SGLT1 and SGLT2 inhibition is typically performed using in vitro cell-based assays. The following is a generalized protocol based on commonly used methods.

Objective: To determine the concentration of a test compound required to inhibit 50% of SGLT1 or SGLT2-mediated glucose uptake.

Materials:

  • Cell lines stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

  • Radiolabeled glucose analog, typically α-methyl-D-[14C]glucopyranoside ([14C]AMG), a non-metabolizable substrate of SGLTs.

  • Test compounds (SGLT2 inhibitors) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the hSGLT1 or hSGLT2 expressing cells in appropriate media until they reach a suitable confluency for the assay.

  • Assay Preparation:

    • Wash the cells with a sodium-free buffer to remove any residual glucose.

    • Pre-incubate the cells with the assay buffer containing varying concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Uptake Assay:

    • Initiate the uptake of the radiolabeled substrate by adding [14C]AMG to the assay buffer.

    • Incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Measure the amount of [14C]AMG taken up by the cells by transferring the cell lysate to a scintillation vial and counting the radioactivity using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

A fluorescent glucose analog, 2-NBDG, can also be used as an alternative to radiolabeled substrates, with fluorescence intensity measured to quantify glucose uptake.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing SGLT2 selectivity and the signaling pathway of SGLT2 inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Uptake Assay cluster_quantification Quantification & Analysis start Culture hSGLT1/hSGLT2 expressing cells wash1 Wash with Na+-free buffer start->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_radiolabel Add [14C]AMG preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_wash Stop uptake & wash incubate->stop_wash lyse Lyse cells stop_wash->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze

Caption: Experimental workflow for determining SGLT inhibitor IC50 values.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream glucose_na Glucose + Na+ SGLT2 SGLT2 glucose_na->SGLT2 Reabsorption GLUT2 GLUT2 glucose_blood Glucose GLUT2->glucose_blood Transport NaK_ATPase Na+/K+ ATPase na_blood Na+ NaK_ATPase->na_blood 3 Na+ out k_blood K+ k_blood->NaK_ATPase 2 K+ in inhibitor SGLT2 Inhibitor (e.g., Velagliflozin) inhibitor->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Conclusion

The selectivity of an SGLT2 inhibitor is a pivotal factor influencing its therapeutic profile. While velagliflozin has emerged as a promising therapeutic agent, particularly in veterinary medicine, a detailed comparison of its SGLT2/SGLT1 selectivity at a molecular level with other gliflozins is hampered by the lack of publicly available IC50 data. The provided comparative data for other SGLT2 inhibitors, along with the outlined experimental methodologies, offer a valuable reference for researchers in the field. Future publications of in vitro selectivity data for velagliflozin will be crucial for a more comprehensive understanding of its pharmacological profile in relation to other members of this important class of drugs.

References

A Comparative Guide to the Cross-Species Efficacy of Velagliflozin Proline Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Velagliflozin proline hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other therapeutic alternatives for the management of diabetes mellitus across various animal species. The information is compiled from publicly available experimental data to assist researchers, scientists, and drug development professionals in their understanding of this class of drugs.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2][3] By selectively inhibiting SGLT2, Velagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[3][4] This mechanism of action is independent of insulin secretion or action.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule GlomerularFiltrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose Urine Urine (Increased Glucose Excretion) GlomerularFiltrate->Urine Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Figure 1: Mechanism of Action of Velagliflozin.

Cross-Species Efficacy and Comparison

The efficacy of Velagliflozin and other SGLT2 inhibitors has been evaluated in several species, primarily in cats and to a lesser extent in ponies and dogs (using other SGLT2 inhibitors as a proxy). This section compares the available data against traditional insulin therapy.

Feline Diabetes Mellitus

Velagliflozin is an approved treatment for newly diagnosed, non-insulin-dependent diabetes mellitus in cats.[1] Clinical studies have demonstrated its efficacy in improving glycemic control.

Table 1: Efficacy of Velagliflozin vs. Alternatives in Cats

Parameter Velagliflozin Bexagliflozin Insulin (Lente/PZI)
Dosage 1 mg/kg, once daily, orally[3][4]15 mg per cat, once daily, orallyVaries, typically twice daily injections
Mean Blood Glucose Reduction Significant reduction observed.[4] In one study, mean blood glucose decreased from 446.4 mg/dL to 169.8 mg/dL by Day 30.[2]Significant reduction observed.[5]Effective at reducing blood glucose.
Mean Fructosamine Reduction Significant reduction observed.[4] In one study, mean fructosamine decreased from 551.4 µmol/L to 332.0 µmol/L by Day 30.[2]Significant reduction observed.[5]Effective at reducing fructosamine.
Adverse Effects Diabetic ketoacidosis (DKA) or euglycemic DKA (eDKA), particularly in cats previously treated with insulin.[1] Urinary tract infections, diarrhea.[3]DKA or eDKA, emesis, diarrhea, anorexia, lethargy, dehydration.[5]Hypoglycemia is a primary concern.
Canine Diabetes Mellitus

While specific data on Velagliflozin in dogs is limited in publicly available literature, studies on other SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Enavogliflozin provide insights into the potential efficacy and challenges of this drug class in canines. The primary treatment for canine diabetes mellitus remains insulin therapy.

Table 2: Efficacy of SGLT2 Inhibitors vs. Insulin in Dogs

Parameter SGLT2 Inhibitors (Canagliflozin, Dapagliflozin, Enavogliflozin) Insulin (NPH/Lente)
Dosage Varies by drug (e.g., Canagliflozin: 2-4 mg/kg/day; Dapagliflozin: 1.25 mg/kg/day)[6][7]Typically 0.25-0.5 U/kg, twice daily, subcutaneously
Mean Blood Glucose Reduction Significant reduction in interstitial glucose when added to insulin therapy.[6]Gold standard for blood glucose control.
Mean Fructosamine Reduction Enavogliflozin showed a 20% decrease in a once-daily group.[8]Effective at reducing fructosamine.
Adverse Effects Increased frequency of hypoglycemia when used with insulin.[6] Potential for DKA/eDKA.Hypoglycemia is a primary concern.
Equine Metabolic Syndrome (Ponies)

A study on insulin-dysregulated ponies demonstrated the potential of Velagliflozin in managing hyperinsulinemia and preventing laminitis, a common and severe complication.

Table 3: Efficacy of Velagliflozin in Ponies

Parameter Velagliflozin
Dosage 0.3 mg/kg, once daily, orally
Effect on Insulin Reduced the high insulin response to dietary non-structural carbohydrates.
Clinical Outcome Prevented laminitis in the study group.
Adverse Effects Well-tolerated in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these anti-diabetic agents.

Blood Glucose Curve (BGC)

A blood glucose curve is essential for assessing the efficacy and duration of action of anti-diabetic medications.

BGC_Workflow Start Start: Morning before food and medication Feed Administer morning meal Start->Feed Medicate Administer Velagliflozin or Insulin Feed->Medicate BG_0 Blood Glucose Sample (Time 0) Medicate->BG_0 BG_2 Blood Glucose Sample (+2 hours) BG_0->BG_2 BG_4 Blood Glucose Sample (+4 hours) BG_2->BG_4 BG_6 Blood Glucose Sample (+6 hours) BG_4->BG_6 BG_8 Blood Glucose Sample (+8 hours) BG_6->BG_8 BG_10 Blood Glucose Sample (+10 hours) BG_8->BG_10 BG_12 Blood Glucose Sample (+12 hours) BG_10->BG_12 Plot Plot Glucose vs. Time BG_12->Plot

Figure 2: Workflow for a Blood Glucose Curve.

Protocol:

  • Baseline Sample: A blood sample is collected in the morning before the animal is fed or administered its anti-diabetic medication.

  • Feeding and Medication: The animal is given its regular morning meal, immediately followed by the administration of Velagliflozin (orally) or insulin (subcutaneously).

  • Serial Blood Sampling: Blood samples are collected every 2 hours for a period of 8 to 12 hours.

  • Glucose Measurement: Blood glucose concentration is measured for each sample using a calibrated glucometer or a laboratory analyzer.

  • Data Plotting: The glucose concentrations are plotted against time to generate the blood glucose curve.

Fructosamine Assay

Fructosamine is a glycated protein that reflects the average blood glucose concentration over the preceding 2-3 weeks, providing a longer-term assessment of glycemic control.

Protocol (Nitroblue Tetrazolium [NBT] Method):

  • Sample Collection: A serum or plasma sample is collected from the animal.

  • Reagent Preparation: A solution containing nitroblue tetrazolium (NBT) in an alkaline buffer is prepared.

  • Reaction Incubation: The serum/plasma sample is mixed with the NBT reagent and incubated at a controlled temperature (e.g., 37°C).

  • Spectrophotometric Measurement: The rate of formazan formation, which is produced by the reduction of NBT by fructosamine, is measured spectrophotometrically.

  • Quantification: The fructosamine concentration is determined by comparing the rate of reaction to that of a known standard.

Signaling Pathway and Downstream Effects

SGLT2 inhibitors, including Velagliflozin, have been shown to influence various intracellular signaling pathways beyond their primary effect on renal glucose transport. One key pathway involves the activation of AMP-activated protein kinase (AMPK) and the subsequent modulation of the mammalian target of rapamycin (mTOR) pathway.

SGLT2i_Signaling SGLT2i SGLT2 Inhibitor (e.g., Velagliflozin) AMPK AMPK Activation SGLT2i->AMPK mTOR mTOR Signaling AMPK->mTOR Inhibition Inflammation Reduced Inflammation AMPK->Inflammation OxidativeStress Reduced Oxidative Stress AMPK->OxidativeStress Autophagy Increased Autophagy mTOR->Autophagy

Figure 3: SGLT2 Inhibitor Downstream Signaling.

Conclusion

This compound and other SGLT2 inhibitors represent a novel therapeutic class for the management of diabetes mellitus in animals, particularly in cats. Their insulin-independent mechanism of action offers an alternative to traditional insulin therapy, with the primary adverse effect concern being the risk of DKA/eDKA. While data in felines is robust, further research is warranted to fully elucidate the efficacy and safety profile of Velagliflozin specifically in canines. The potential application of this drug class in other species, such as equines with metabolic syndrome, also presents an exciting area for future investigation. This guide provides a foundational overview to aid in the continued research and development of this promising therapeutic agent.

References

A Comparative Pharmacokinetic Analysis of SGLT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic profiles of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, providing essential data and methodologies for drug development professionals.

This guide offers a detailed comparison of the pharmacokinetic properties of several key SGLT2 inhibitors, a class of oral anti-diabetic agents that have revolutionized the treatment of type 2 diabetes and shown significant benefits in heart failure and chronic kidney disease.[1][2][3] By inhibiting SGLT2 in the proximal tubules of the kidneys, these agents reduce renal glucose reabsorption, leading to increased urinary glucose excretion.[4][5][6] This guide presents a consolidated overview of their absorption, distribution, metabolism, and excretion profiles to aid in research and development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of commonly prescribed SGLT2 inhibitors. These agents generally exhibit excellent oral bioavailability and long half-lives, allowing for once-daily dosing for most drugs.[7][8]

ParameterCanagliflozinDapagliflozinEmpagliflozinErtugliflozin
Oral Bioavailability ~65%[9]~78%[10]Not extensively reported~100%
Time to Peak Plasma Concentration (Tmax) 1-2 hours[9]1-2 hours (fasting)[10]1.5 hours1 hour (fasting)
Plasma Protein Binding 99%[2]~91%[2]86.2%[2]93.6%[2]
Elimination Half-life (t½) 10.6-13.1 hours[9]~12.9 hours[10]13.1 hours~16 hours
Metabolism UGT1A9, UGT2B4[2][9]UGT1A9[2][10]UGT2B7, UGT1A3, UGT1A8, UGT1A9[2]UGT1A9, UGT2B7[2]
Primary Route of Excretion Feces (~60%), Urine (~33%)[9]Urine (~75%), Feces (~21%)[10]Feces (~41.2%), Urine (~54.4%)Urine (~50.2%), Feces (~40.9%)

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials conducted in healthy volunteers and patients with type 2 diabetes. The methodologies employed in these studies generally adhere to the following framework:

Study Design:

  • Phase I Clinical Trials: Typically single-center, randomized, open-label, or double-blind studies.

  • Study Population: Healthy adult volunteers or patients with stable type 2 diabetes mellitus.

  • Drug Administration: Single or multiple oral doses of the SGLT2 inhibitor.

  • Sampling: Serial blood samples are collected at predefined time points post-dose to determine plasma drug concentrations. Urine samples are also collected to assess urinary glucose excretion and the amount of drug excreted unchanged.

  • Analytical Method: Drug concentrations in plasma and urine are typically measured using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC (Area under the plasma concentration-time curve)

  • t½ (Elimination half-life)

  • CL/F (Apparent total clearance)

  • Vd/F (Apparent volume of distribution)

Drug-Drug Interaction Studies: These studies are conducted to evaluate the potential for pharmacokinetic interactions between SGLT2 inhibitors and other commonly co-administered drugs.[5][11] The general design involves administering the SGLT2 inhibitor alone and in combination with the interacting drug, followed by measurement of the pharmacokinetic parameters of both drugs.[11]

Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetic profiles of different SGLT2 inhibitors.

G cluster_0 Study Preparation cluster_1 Drug Administration & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting A Ethics Committee Approval B Subject Recruitment & Screening A->B C Informed Consent B->C D Randomization to Treatment Groups C->D E Oral Administration of SGLT2 Inhibitor D->E F Serial Blood & Urine Collection E->F G Sample Processing & Storage F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation H->I J Statistical Analysis I->J K Final Study Report J->K

Caption: A typical experimental workflow for a comparative pharmacokinetic clinical trial.

Signaling Pathway: Mechanism of Action of SGLT2 Inhibitors

This diagram illustrates the primary mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

cluster_0 Renal Proximal Tubule SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Urine Urine SGLT2->Urine Increased Excretion Glucose Glucose Glucose->SGLT2 Reabsorption Sodium Sodium Sodium->SGLT2 Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

Conclusion

SGLT2 inhibitors share similar pharmacokinetic characteristics, including rapid oral absorption and a long elimination half-life suitable for once-daily dosing.[7][8] The primary route of metabolism for most SGLT2 inhibitors is glucuronidation, minimizing the potential for cytochrome P450-mediated drug-drug interactions.[2] However, variations exist in their oral bioavailability, plasma protein binding, and excretion pathways, which may have clinical implications. This guide provides a foundational understanding of these differences, offering valuable insights for researchers and drug development professionals in the field of diabetes and cardiovascular medicine.

References

Velagliflozin and the Evolving Safety Landscape of Oral Antidiabetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for glycemic control in type 2 diabetes mellitus has led to the development of numerous oral antidiabetic agents. While newer drugs, such as the sodium-glucose cotransporter 2 (SGLT2) inhibitor Velagliflozin, offer novel mechanisms of action, a thorough evaluation of their safety profile in comparison to established, older therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on available clinical data, with a focus on key safety parameters, experimental methodologies, and relevant physiological pathways.

It is important to note that while Velagliflozin is an SGLT2 inhibitor, extensive human clinical trial safety data for this specific agent is not publicly available at the time of this publication. The majority of published studies on Velagliflozin focus on its use in feline and equine diabetes.[1][2][3][4][5][6][7][8][9][10] Therefore, for the purpose of this comparison, the safety profile of the SGLT2 inhibitor class will be represented by data from well-studied drugs within this class, such as Canagliflozin, Dapagliflozin, and Empagliflozin. This approach allows for a robust comparison with older oral antidiabetics, including sulfonylureas, metformin, thiazolidinediones (TZDs), and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Comparative Safety Profile: A Tabular Overview

The following tables summarize the incidence of key adverse events associated with different classes of oral antidiabetic drugs, based on pooled analyses of clinical trials and meta-analyses. It is crucial to interpret this data within the context of the specific patient populations and trial designs from which it was derived.

Adverse Event CategorySGLT2 Inhibitors (Canagliflozin, Dapagliflozin, Empagliflozin)Sulfonylureas (e.g., Glipizide, Glyburide)MetforminThiazolidinediones (e.g., Pioglitazone)DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin)
Hypoglycemia Low risk as monotherapy; increased when combined with insulin or sulfonylureas.[11][12][13]High risk, as they stimulate insulin secretion regardless of blood glucose levels.[14]Low risk as monotherapy.[13]Low risk as monotherapy.Low risk as monotherapy.[15]
Genital Mycotic Infections Increased risk due to glucosuria.[16][17]Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.
Urinary Tract Infections (UTIs) Slightly increased risk observed for some agents within the class (e.g., dapagliflozin).[11][12][18]Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.
Diabetic Ketoacidosis (DKA) A rare but serious risk, including euglycemic DKA.[18][19]Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.
Volume Depletion-Related Events Increased risk, particularly in the elderly and those on diuretics.[11][12][13]Not a recognized class effect.Not a recognized class effect.Fluid retention and edema are known side effects.Not a recognized class effect.
Bone Fractures Some studies have suggested a potential increased risk with canagliflozin, though evidence is not consistent across the class.[16][18]Not a recognized class effect.Not a recognized class effect.Increased risk of fractures, particularly in women.Not a recognized class effect.
Lower-Limb Amputation An increased risk has been observed with canagliflozin in some studies.[16]Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.Not a recognized class effect.
Gastrointestinal Side Effects Generally low incidence.Nausea and diarrhea can occur.High incidence of diarrhea, nausea, and abdominal pain, especially at initiation.Not a primary class effect.Low incidence of gastrointestinal side effects.
Weight Change Associated with weight loss.[11]Associated with weight gain.[14]Generally weight neutral or associated with modest weight loss.Associated with weight gain.Generally weight neutral.
Cardiovascular Effects Demonstrated cardiovascular benefits, including reduced risk of major adverse cardiovascular events and hospitalization for heart failure.[19]Some older agents have been associated with increased cardiovascular risk.[14]Generally considered to have a favorable or neutral cardiovascular profile.Increased risk of heart failure.Generally considered to have a neutral cardiovascular profile.

Note: This table provides a general overview. The incidence and severity of adverse events can vary based on the specific drug within a class, dosage, patient characteristics, and concomitant medications.

Experimental Protocols: A Glimpse into Safety Assessment

The safety and efficacy of new antidiabetic drugs are rigorously evaluated through a multi-phase clinical trial process, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21][22][23][24]

A typical Phase III clinical trial protocol for an oral antidiabetic agent would include the following key elements for safety assessment:

  • Study Design: Randomized, double-blind, placebo-controlled, and/or active-comparator-controlled trials.[25][26]

  • Patient Population: A diverse population of patients with type 2 diabetes, often including individuals with varying degrees of renal function and established cardiovascular disease to assess safety in higher-risk groups.[27][28]

  • Treatment Duration: Long-term trials are essential to identify potential rare or delayed adverse events.[25]

  • Safety Endpoints:

    • Primary Safety Endpoints: Often a composite of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[23]

    • Secondary and Other Safety Endpoints: Monitoring of adverse events (AEs) and serious adverse events (SAEs), with special attention to events of clinical interest based on the drug's mechanism of action (e.g., genital infections and DKA for SGLT2 inhibitors). This includes regular monitoring of vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis).[25][26]

  • Data Collection and Analysis: Systematic collection of all adverse events, regardless of their perceived relationship to the study drug. Statistical analyses are performed to compare the incidence of adverse events between the treatment and control groups.[26]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.

SGLT2_Inhibition_Pathway Mechanism of Action of SGLT2 Inhibitors cluster_kidney Kidney (Proximal Tubule) Glomerulus Glomerulus (Glucose Filtration) ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtered Glucose SGLT2 SGLT2 Urine Urine ProximalTubule->Urine Increased Urinary Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Velagliflozin Velagliflozin (SGLT2 Inhibitor) Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 Inhibition by Velagliflozin.

Clinical_Trial_Safety_Workflow Typical Clinical Trial Safety Assessment Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing Toxicology In vitro & In vivo Toxicology Studies Phase1 Phase I (Safety in Healthy Volunteers) Toxicology->Phase1 Informs Initial Dosing Phase2 Phase II (Dose-Ranging & Preliminary Safety) Phase1->Phase2 Adverse_Event_Monitoring Continuous Adverse Event Monitoring & Reporting Phase1->Adverse_Event_Monitoring Phase3 Phase III (Large-Scale Efficacy & Safety Trials) Phase2->Phase3 Phase2->Adverse_Event_Monitoring Regulatory_Submission Regulatory Review (e.g., FDA) Phase3->Regulatory_Submission Submission of Safety Data Phase3->Adverse_Event_Monitoring Phase4 Phase IV (Post-Marketing Surveillance) FAERS FDA Adverse Event Reporting System (FAERS) Phase4->FAERS FAERS->Adverse_Event_Monitoring Market_Authorization Market Authorization Regulatory_Submission->Market_Authorization Approval Market_Authorization->Phase4

Caption: Workflow of Clinical Trial Safety Assessment.

References

Independent Validation of Velagliflozin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Velagliflozin's mechanism of action with other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, supported by available experimental data. While specific quantitative data on Velagliflozin's binding affinity and selectivity are not publicly available, this guide summarizes the established mechanism for the SGLT2 inhibitor class and presents comparative data for other well-characterized members.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin is a member of the gliflozin class of drugs, which act as inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2). SGLT2 is a protein primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] By selectively inhibiting SGLT2, Velagliflozin blocks this reabsorption process, leading to the excretion of excess glucose in the urine (glucosuria).[2] This mechanism effectively lowers blood glucose levels in an insulin-independent manner.[3]

The therapeutic effect of SGLT2 inhibitors like Velagliflozin relies on this targeted action in the kidneys. This mechanism of action is distinct from other classes of anti-diabetic drugs that modulate insulin secretion or sensitivity.

Comparative Analysis of SGLT2 Inhibitors

While specific IC50 and Ki values for Velagliflozin are not found in publicly available literature, a comparison with other SGLT2 inhibitors reveals key characteristics of this drug class. The following table summarizes the half-maximal inhibitory concentration (IC50) for SGLT2 and SGLT1, and the resulting selectivity ratio for several well-known SGLT2 inhibitors. A higher selectivity ratio indicates a more targeted action on SGLT2 with potentially fewer off-target effects related to SGLT1 inhibition.

DrugSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Velagliflozin Not ReportedNot ReportedNot Reported
Canagliflozin4.2663~158-fold
Dapagliflozin1.11400~1273-fold
Empagliflozin3.18300~2677-fold
Ertugliflozin0.8771960>2000-fold[4]
Sotagliflozin1.836~20-fold

Note: Data compiled from multiple sources.[5][6] The selectivity for Velagliflozin is not publicly reported.

Experimental Protocols

The validation of SGLT2 inhibition is typically conducted using in vitro cell-based assays. A common methodology involves the following steps:

  • Cell Line Selection and Culture: Chinese Hamster Ovary (CHO) or human kidney (HK-2) cells are commonly used.[7][8] These cells are genetically engineered to stably express the human SGLT2 transporter protein.

  • Glucose Uptake Assay: A fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), is used to measure glucose transport into the cells.[7][9]

  • Inhibitor Treatment: The SGLT2-expressing cells are pre-incubated with varying concentrations of the test compound (e.g., Velagliflozin) before the addition of the fluorescent glucose analog.

  • Fluorescence Measurement: The intracellular fluorescence is quantified using a fluorescence plate reader or microscopy. A decrease in fluorescence in the presence of the inhibitor indicates a reduction in glucose uptake.

  • Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce SGLT2-mediated glucose uptake by 50%.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SGLT2 inhibition pathway and a typical experimental workflow.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 Transporter SGLT2 Transporter Glomerular Filtrate->SGLT2 Transporter Glucose & Na+ Bloodstream Bloodstream SGLT2 Transporter->Bloodstream Glucose & Na+ Reabsorption Urine Urine SGLT2 Transporter->Urine Glucose Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Transporter Inhibits

Caption: Mechanism of SGLT2 Inhibition by Velagliflozin.

Experimental_Workflow start Start cell_culture Culture SGLT2-expressing cells start->cell_culture add_inhibitor Add Velagliflozin (or other inhibitor) cell_culture->add_inhibitor add_2NBDG Add 2-NBDG (fluorescent glucose analog) add_inhibitor->add_2NBDG incubation Incubate add_2NBDG->incubation measure_fluorescence Measure intracellular fluorescence incubation->measure_fluorescence data_analysis Analyze data and calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for SGLT2 Inhibition Assay.

References

A Comparative Meta-Analysis of Velagliflozin for Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Velagliflozin's performance against alternative therapies for the management of diabetes in cats, supported by a synthesis of current experimental data.

Velagliflozin, an oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, represents a paradigm shift in the management of feline diabetes mellitus, offering a convenient once-daily liquid formulation. This guide provides a meta-analysis of key studies on Velagliflozin, comparing its efficacy and safety profile with established treatments such as insulin, and other oral hypoglycemic agents.

Comparative Efficacy of Feline Diabetes Mellitus Treatments

The following tables summarize the quantitative data from pivotal clinical trials, offering a side-by-side comparison of Velagliflozin and alternative therapies.

Table 1: Glycemic Control Parameters

TreatmentStudyNumber of CatsDurationMean Blood Glucose (mg/dL)Fructosamine (µmol/L)
Velagliflozin SENSATION Study[1][2]252180 daysBaseline: 436Day 180: 125Baseline: 538Day 180: 263
Niessen et al. (2024)[3][4]5491 daysDay 91: <252 (78% of cats)Day 91: <450 (76% of cats)
Caninsulin (Insulin) Niessen et al. (2024)[3][4]6291 daysDay 91: <252 (60% of cats)Day 91: <450 (61% of a cats)
Bexagliflozin Hadd et al.[5]8456 daysStatistically significant decrease from baseline (specific values not detailed in abstract)Statistically significant decrease from baseline (specific values not detailed in abstract)
Glipizide Feldman & Nelson (1997)[2][6]5016 weeksImprovement in 22/50 cats, but worsened in 28/50Not Reported
Metformin Nelson et al.[5]58 weeksImprovement in 1/5 catsNot Reported

Table 2: Clinical Improvement and Remission

TreatmentStudyImprovement in Polyuria/PolydipsiaTreatment Success Rate
Velagliflozin SENSATION Study[1][2]88.6% (polyuria), 87.7% (polydipsia)81% with BG and/or fructosamine in reference range at day 180
Niessen et al. (2024)[3][4]54% (polyuria), 61% (polydipsia)54% at day 45
Caninsulin (Insulin) Niessen et al. (2024)[3][4]Not Reported42% at day 45
Bexagliflozin Hadd et al.[5]Improvement in clinical signs reported84% at day 56
Glipizide Feldman & Nelson (1997)[2][6]Clinical improvement in 22/50 catsNot Applicable
Metformin Nelson et al.[5]Not ReportedNot Applicable

Table 3: Key Safety Findings and Adverse Events

TreatmentStudyMost Common Adverse EventsDiabetic Ketoacidosis (DKA) / Euglycemic DKAHypoglycemia
Velagliflozin SENSATION Study[1][2]Ketonuria (13.9%)7.1% (5.1% in naïve, 18.4% in insulin-treated)No clinical hypoglycemia
Niessen et al. (2024)[3][4]Loose feces/diarrhea (38%), positive urine culture (31%)7%Non-clinical hypoglycemia (13%)
Caninsulin (Insulin) Niessen et al. (2024)[3][4]Clinical and non-clinical hypoglycemia (53%), positive urine culture (27%)0%53%
Bexagliflozin Hadd et al.[5]Emesis, diarrhea, anorexia, lethargy, dehydrationEuglycemic DKA reported (3 diagnosed, 1 presumed)Not specified as a common adverse event
Glipizide Feldman & Nelson (1997)[2][6]Transient anorexia and vomiting (8 cats), transient icterus (4 cats)Not ReportedHypoglycemia in 6/22 responding cats
Metformin Nelson et al.[5]Lethargy, inappetence, vomitingNot ReportedNot Reported

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Velagliflozin (SENSATION Study) [1][2]

  • Study Design: Prospective, baseline-controlled, open-label clinical field trial.

  • Animals: 252 client-owned cats with diabetes mellitus (214 naïve, 38 previously insulin-treated).

  • Intervention: Velagliflozin administered orally at a dose of 1 mg/kg, once daily.

  • Duration: 180 days.

  • Monitoring: Physical examinations and blood collections (for blood glucose and fructosamine) were performed on days 0, 3, 7, 30, 60, 120, and 180. Clinical signs such as polyuria, polydipsia, polyphagia, and neuropathy were also monitored.

Velagliflozin vs. Caninsulin (Niessen et al., 2024) [3][4]

  • Study Design: Prospective, randomized, positive-controlled, open-label, non-inferiority field trial.

  • Animals: 127 client-owned diabetic cats.

  • Intervention:

    • Velagliflozin group (n=61): 1 mg/kg orally once daily.

    • Caninsulin group (n=66): Dose adjusted by the clinician based on clinical signs, blood glucose curves, and serum fructosamine, administered twice daily with food.

  • Duration: 91 days.

  • Primary Endpoint: Treatment success at day 45, defined as improvement in at least one clinical and one glycemic variable.

  • Monitoring: Assessments of glycemic control and clinical signs were conducted throughout the 91-day period.

Visualizing the Science: Diagrams

To further elucidate the mechanisms and processes involved, the following diagrams have been generated.

SGLT2_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of Velagliflozin Lumen Tubular Lumen (Glomerular Filtrate) EpithelialCell Tubular Epithelial Cell Lumen->EpithelialCell Glucose & Na+ Reabsorption Blood Bloodstream EpithelialCell->Blood Glucose & Na+ Return to Blood SGLT2 SGLT2 Transporter Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Glucosuria leads to Velagliflozin Velagliflozin Block Inhibition Velagliflozin->Block Block->SGLT2 LowerBG Lowered Blood Glucose Glucosuria->LowerBG resulting in

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

Feline_Diabetes_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis & Conclusion Recruitment Cat Recruitment (Newly Diagnosed Diabetes) InclusionCriteria Inclusion/Exclusion Criteria Assessment Recruitment->InclusionCriteria Baseline Baseline Data Collection (Bloodwork, Clinical Signs) InclusionCriteria->Baseline Randomization Randomization (Velagliflozin vs. Control) Baseline->Randomization TreatmentAdmin Daily Drug Administration Randomization->TreatmentAdmin Monitoring Regular Vet Visits (e.g., Day 7, 30, 60, 90, 180) TreatmentAdmin->Monitoring DataCollection Ongoing Data Collection (Glucose, Fructosamine, AEs) Monitoring->DataCollection Endpoint Primary & Secondary Endpoint Analysis DataCollection->Endpoint Safety Safety Profile Assessment Endpoint->Safety Conclusion Conclusion on Efficacy & Safety Safety->Conclusion

Caption: Generalized workflow of a feline diabetes clinical trial.

References

A Comparative Analysis of Velagliflozin and First-Generation SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, velagliflozin, against the first-generation SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin. It is important to note that while the first-generation inhibitors are approved for human use, velagliflozin is currently positioned and approved for veterinary medicine, specifically for managing diabetes mellitus in cats and insulin dysregulation in ponies.[1][2] This comparison, therefore, extrapolates data from animal studies for velagliflozin and juxtaposes it with human data for the other agents, a critical distinction for the reader to consider.

Mechanism of Action: A Shared Pathway

All drugs discussed belong to the gliflozin class, acting as inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[3][4] This transporter is predominantly located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[5] By inhibiting SGLT2, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][6] This mechanism is independent of insulin secretion, which distinguishes it from many other antidiabetic therapies.[7]

cluster_lumen Glomerular Filtrate (Lumen) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream cluster_inhibitor SGLT2 Inhibition Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Transport NaK_ATPase Na+/K+ ATPase K_Cell_in K+ Na_Blood Na+ NaK_ATPase->Na_Blood Pump Glucose_Cell->GLUT2 Na_Cell->NaK_ATPase K_Cell_out K+ Velagliflozin Velagliflozin & First-Gen Inhibitors Velagliflozin->SGLT2 Inhibits

SGLT2 Inhibition in the Renal Proximal Tubule

Comparative Efficacy and Clinical Data

Direct head-to-head clinical trials comparing velagliflozin with first-generation SGLT2 inhibitors are not available due to their different target species. However, we can compare their performance based on available clinical data from their respective target populations.

In a key study involving 252 diabetic cats, velagliflozin administered orally at 1 mg/kg once daily demonstrated significant improvements in glycemic control.[8] By day 30, 88.4% of cats were considered a treatment success, with mean fructosamine levels decreasing from 551.4 µmol/L to 332.0 µmol/L.[9] Furthermore, by day 180, over 80% of the remaining cats had blood glucose and/or fructosamine levels within the reference range.[10]

First-generation SGLT2 inhibitors have undergone extensive clinical trials in humans with type 2 diabetes. They have been shown to effectively lower HbA1c, fasting plasma glucose, and body weight.[7]

ParameterVelagliflozin (in cats)Canagliflozin (in humans)Dapagliflozin (in humans)Empagliflozin (in humans)
Primary Indication Diabetes Mellitus[2]Type 2 Diabetes Mellitus[4]Type 2 Diabetes Mellitus[4]Type 2 Diabetes Mellitus[4]
Key Efficacy Outcome 88.4% treatment success at day 30[9]Significant HbA1c reduction[7]Significant HbA1c reduction[7]Significant HbA1c reduction[7]
Mean Fructosamine Reduction From 551.4 to 332.0 µmol/L at day 30[9]Not applicableNot applicableNot applicable
Noted Side Effects Diarrhea, loose stool, weight loss, vomiting, polyuria, polydipsia, elevated BUN[9]Genitourinary infections, increased risk of bone fracture[4]Genitourinary infections, volume depletion-related adverse reactions[4]Genitourinary infections, volume depletion-related adverse reactions[4]

Selectivity Profile

The selectivity of SGLT2 inhibitors for SGLT2 over SGLT1 is a key pharmacological parameter. SGLT1 is primarily found in the small intestine and is responsible for glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. While specific IC50 values for velagliflozin are not publicly available, it is reported to have a minor effect on SGLT1, suggesting high selectivity for SGLT2.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Velagliflozin Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Canagliflozin ~4.2[11]~663[11]~158
Dapagliflozin Not specified, but highly selectiveNot specified, but highly selective>1400
Empagliflozin Not specified, but highly selectiveNot specified, but highly selective>2500

Pharmacokinetic Profile

The pharmacokinetic properties of these inhibitors influence their dosing and potential for drug-drug interactions. Below is a comparison of available data, with the caveat of species differences.

ParameterVelagliflozin (in cats)Canagliflozin (in humans)Dapagliflozin (in humans)Empagliflozin (in humans)
Bioavailability Rapidly absorbed[12]~65%[2]~78%[2]~78%[2]
Time to Max. Concentration (Tmax) ~0.25 hours (fasted)[12]2-4 hours[7]1-2 hours[7]1.5-2 hours[7]
Plasma Protein Binding Not specified~99%[7]~91%[7]~86.2%[7]
Elimination Half-life ~3.68 hours[12]~10.6-13.1 hours[7]~12.9 hours[7]~12.4 hours[7]
Metabolism Not specifiedO-glucuronidation[7]UGT1A9[7]Glucuronidation[7]
Excretion Not specifiedFeces and urine[7]Urine[7]Feces and urine[7]

Experimental Protocols

Pivotal Clinical Trial of Velagliflozin in Diabetic Cats

A representative experimental protocol for the evaluation of velagliflozin in its target species is the multicenter field study involving 252 diabetic cats.[8]

Objective: To evaluate the safety and efficacy of velagliflozin for improving glycemic control in cats with diabetes mellitus.[13]

Methodology:

  • Animal Selection: Client-owned cats diagnosed with diabetes mellitus, including both newly diagnosed and previously insulin-treated individuals, were enrolled.[8]

  • Dosing: Velagliflozin was administered orally at a dose of 1 mg/kg once daily.[14]

  • Monitoring Schedule: Physical examinations and blood collections were performed at baseline (Day 0) and on Days 3, 7, 30, 60, 120, and 180.[8]

  • Efficacy Endpoints:

    • Blood Glucose: Measured at specified intervals.[8] A 9-hour blood glucose curve was performed on days 7, 30, and 60.[13]

    • Fructosamine: Serum fructosamine levels were measured to assess long-term glycemic control.[8]

    • Clinical Signs: Owners reported on the improvement of clinical signs such as polyuria, polydipsia, and polyphagia.[13]

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.[14]

start Start: Screening & Enrollment of Diabetic Cats day0 Day 0: Baseline Assessment (Physical Exam, Bloodwork) start->day0 dosing Daily Oral Administration of Velagliflozin (1 mg/kg) day0->dosing monitoring Regular Monitoring Visits (Days 3, 7, 30, 60, 120, 180) dosing->monitoring Ongoing blood_collection Blood Collection (Glucose & Fructosamine) monitoring->blood_collection clinical_assessment Clinical Assessment (Owner-reported signs) monitoring->clinical_assessment data_analysis Data Analysis (Efficacy & Safety) blood_collection->data_analysis clinical_assessment->data_analysis end End of Study data_analysis->end

Experimental Workflow for Velagliflozin Feline Clinical Trial

Conclusion

Velagliflozin demonstrates a comparable mechanism of action to first-generation SGLT2 inhibitors and has shown significant efficacy and a manageable safety profile in its target veterinary populations.[1][10] While direct comparative data in a single species is lacking, this analysis provides a foundational benchmark for researchers and drug development professionals. The high efficacy of velagliflozin in cats suggests a potent SGLT2 inhibitory effect. Further research, including in vitro studies to determine its precise selectivity and binding kinetics against human SGLT2, would be necessary to fully assess its potential in the context of human drug development.

References

Comparative Study of Velagliflozin's Effect on Renal Function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the emerging data on velagliflozin's impact on renal function against established SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.

Executive Summary

Velagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is currently approved for veterinary use in managing feline diabetes mellitus.[1][2] While its mechanism of action—inhibiting glucose reabsorption in the kidneys—is consistent with other drugs in its class, there is a notable absence of publicly available human clinical trial data specifically detailing its effects on key renal function parameters like estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR). In contrast, extensive research from large-scale human clinical trials has firmly established the renoprotective benefits of other SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. These benefits include slowing the progression of chronic kidney disease (CKD) and reducing the risk of kidney failure in patients with and without type 2 diabetes.[1][2][3][4][5][6] This guide will present the available data for velagliflozin from feline studies and compare it with the robust human data for other leading SGLT2 inhibitors.

Data Presentation

Velagliflozin: Feline Renal Function Data

The available data for velagliflozin is derived from studies in cats with diabetes mellitus. These studies provide some insights into its effects on renal biomarkers in this population.

ParameterObservationStudy PopulationSource
Serum Creatinine May cause a mild, transient increase upon initiation of therapy, followed by stabilization. In one case, worsening serum creatinine led to discontinuation of the drug in a cat with pre-existing CKD.Cats with diabetes mellitus[3][7]
Blood Urea Nitrogen (BUN) May cause a mild increase upon initiation of therapy, followed by stabilization. Elevated BUN was listed as a common adverse reaction.Cats with diabetes mellitus[3]
Urinary Glucose Excretion Significantly increased, which is the primary mechanism of action.Obese, non-diabetic cats[5]
Urine Volume Significantly increased.Obese, non-diabetic cats[5]
Urinary Electrolytes No significant changes observed.Obese, non-diabetic cats[5]
Acute Renal Failure Reported as a rare adverse event, with one case leading to euthanasia within a week of starting the medication.Cats with diabetes mellitus[3]
Comparator SGLT2 Inhibitors: Human Renal Function Data

The following table summarizes the well-documented effects of canagliflozin, dapagliflozin, and empagliflozin on renal function in humans from large cardiovascular and renal outcome trials.

ParameterCanagliflozinDapagliflozinEmpagliflozinStudy PopulationSource
eGFR Initial dip followed by long-term stabilization and slower rate of decline compared to placebo.Initial dip followed by long-term stabilization and slower rate of decline compared to placebo.Initial dip followed by long-term stabilization and slower rate of decline compared to placebo.Patients with T2DM and/or CKD[8][9][10]
UACR Significant reduction in patients with albuminuria.Significant reduction in patients with albuminuria.Treatment effect on CKD progression was observed to be larger in patients with lower levels of albuminuria in one meta-analysis.Patients with T2DM and/or CKD[11][12][13][14][15]
Risk of Kidney Disease Progression Significantly reduced the risk of a composite of sustained ≥40% reduction in eGFR, end-stage kidney disease (ESKD), or renal death.Significantly reduced the risk of a composite of sustained ≥50% decline in eGFR, onset of ESKD, or cardiovascular or renal death.Significantly reduced the risk of progression of kidney disease.Patients with T2DM and/or CKD[3][5]
Risk of Acute Kidney Injury (AKI) No increased risk, and in some studies, a reduced risk compared to placebo or other diabetes medications.No increased risk, and in some studies, a reduced risk compared to placebo or other diabetes medications.No increased risk, and in some studies, a reduced risk compared to placebo or other diabetes medications.Patients with T2DM and/or CKD[4][6]

Experimental Protocols

Velagliflozin Feline Studies

Study Design: The primary data for velagliflozin comes from a prospective, baseline-controlled, open-label clinical field trial (the SENSATION study) and a smaller study in obese, non-diabetic cats.[5][16]

  • SENSATION Study:

    • Population: 252 cats with diabetes mellitus (both newly diagnosed and previously insulin-treated).

    • Intervention: Velagliflozin administered orally once daily.

    • Duration: 180 days.

    • Key Assessments: Physical examinations, blood collections (for glucose, fructosamine, serum chemistry including creatinine and BUN), and urine analysis were performed at baseline and on days 3, 7, 30, 60, 120, and 180.[16]

  • Obese Cat Study:

    • Population: Two groups of six neutered adult obese cats.

    • Intervention: Placebo or velagliflozin (1 mg/kg) administered for 35 days.

    • Key Assessments: Routine blood examinations, water intake, and urinary volume, glucose, and electrolytes were measured before and after treatment.[5]

Comparator SGLT2 Inhibitor Human Clinical Trials (General Protocol)

The data for canagliflozin, dapagliflozin, and empagliflozin are derived from large, multicenter, randomized, double-blind, placebo-controlled trials. Key examples include CREDENCE (canagliflozin), DAPA-CKD (dapagliflozin), and EMPA-KIDNEY (empagliflozin).

  • Population: Thousands of adult patients with type 2 diabetes and/or chronic kidney disease, often with albuminuria.

  • Intervention: The specific SGLT2 inhibitor (e.g., canagliflozin 100 mg, dapagliflozin 10 mg, empagliflozin 10 mg) or placebo, administered once daily, in addition to standard of care (often including a renin-angiotensin system blocker).

  • Duration: Several years, event-driven.

  • Key Renal Endpoints:

    • Primary Composite Endpoint: Typically includes a sustained decline in eGFR (e.g., by 40% or 50%), the onset of end-stage kidney disease (defined as the need for chronic dialysis or kidney transplantation), or death from renal causes.

    • Secondary Endpoints: Often include changes in eGFR slope over time and changes in UACR.

  • Data Collection: Regular study visits for blood and urine collection to monitor renal function (serum creatinine for eGFR calculation and UACR), safety, and other efficacy parameters.

Mandatory Visualization

Signaling Pathway of SGLT2 Inhibition in the Renal Proximal Tubule

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Sodium Transport Glucose_Blood Glucose GLUT2->Glucose_Blood Reabsorption Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition Potassium_Blood Potassium Potassium_Blood->NaK_ATPase

Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Experimental Workflow for a Typical Renal Outcomes Clinical Trial

cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Data Collection cluster_outcomes Outcome Adjudication cluster_analysis Final Analysis Screening Patient Screening (T2DM and/or CKD, eGFR & UACR criteria) Randomization Randomization Screening->Randomization Treatment_Arm SGLT2 Inhibitor + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm FollowUp Regular Follow-up Visits (e.g., monthly to semi-annually) Treatment_Arm->FollowUp Placebo_Arm->FollowUp Data_Collection Data Collection: - eGFR (from Serum Creatinine) - UACR (from Urine Sample) - Adverse Events - Vital Signs FollowUp->Data_Collection Endpoint_Monitoring Monitoring for Primary Renal Composite Endpoint Data_Collection->Endpoint_Monitoring Adjudication Independent Adjudication of Clinical Events Endpoint_Monitoring->Adjudication Final_Analysis Statistical Analysis of Renal and Safety Outcomes Adjudication->Final_Analysis

References

Velagliflozin vs. Standard of Care: A Comparative Analysis of Long-Term Outcomes in Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Velagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for veterinary use in certain animal species, specifically for improving glycemic control in otherwise healthy cats with diabetes mellitus not previously treated with insulin.[1][2] This guide provides a comparative analysis of Velagliflozin against the veterinary standard of care, insulin therapy, based on available clinical data in felines. This information is intended for researchers, scientists, and drug development professionals in the veterinary field. It is not intended for human application.

Executive Summary

Velagliflozin, an orally administered SGLT2 inhibitor, presents a novel therapeutic alternative to traditional insulin injections for the management of feline diabetes mellitus. Clinical studies demonstrate its efficacy in improving glycemic control and clinical signs associated with diabetes in cats.[3][4] When compared to the standard of care, insulin therapy, Velagliflozin shows non-inferiority in treatment success, with a distinct mechanism of action and a different safety profile.[5][6] Key long-term outcomes show comparable improvements in quality of life and glycemic parameters, though Velagliflozin is associated with a risk of euglycemic diabetic ketoacidosis (DKA), a serious adverse event requiring immediate veterinary intervention.[1][2][7]

Mechanism of Action

Velagliflozin selectively inhibits the SGLT2 protein in the proximal renal tubules. This transporter is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, Velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][7] This mechanism is independent of insulin secretion, which contrasts with many traditional diabetes therapies.

cluster_renal_tubule Proximal Renal Tubule Cell cluster_outcome Outcome SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Bloodstream SGLT2->Glucose_Blood Urinary_Glucose Increased Urinary Glucose Excretion SGLT2:e->Urinary_Glucose:w Leads to Glucose_Filtrate Glucose in Glomerular Filtrate Glucose_Filtrate->SGLT2 Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits Blood_Glucose Lowered Blood Glucose

Caption: Mechanism of Action of Velagliflozin.

Comparative Efficacy Data

Long-term studies directly comparing once-daily oral Velagliflozin to twice-daily insulin injections (Caninsulin) in diabetic cats have demonstrated non-inferiority. The primary efficacy endpoint was often a composite of improvement in at least one clinical sign and at least one glycemic variable.

Table 1: Glycemic Control Outcomes (Day 91)

ParameterVelagliflozin (1 mg/kg, once daily)Caninsulin (twice daily, titrated)
Cats with Mean Blood Glucose <252 mg/dL78% (42/54)60% (37/62)
Cats with Minimum Blood Glucose <162 mg/dL76% (41/54)66% (41/62)
Cats with Serum Fructosamine <450 µmol/L76% (41/54)61% (38/62)
Data sourced from a prospective, randomized, controlled field trial.[5][6][8][9]

Table 2: Clinical Improvement and Quality of Life (Day 91)

ParameterVelagliflozinCaninsulin
Improvement in Polyuria54%Not Reported
Improvement in Polydipsia61%Not Reported
Improved Quality of Life (Owner-Assessed)81%74%
Data sourced from a prospective, randomized, controlled field trial.[5][6][8][9][10]

Comparative Safety Outcomes

The safety profiles of Velagliflozin and insulin differ significantly. While Velagliflozin avoids the risk of clinical hypoglycemia common with insulin, it introduces the risk of diabetic ketoacidosis (DKA), including euglycemic DKA.

Table 3: Key Adverse Events

Adverse EventVelagliflozin (n=61)Caninsulin (n=66)
Loose Feces / Diarrhea38% (n=23)15% (n=10)
Positive Urine Culture31% (n=19)27% (n=18)
Nonclinical Hypoglycemia (BG <63 mg/dL)13% (n=8)52% (n=34)
Clinical Hypoglycemia0%8% (n=5)
Diabetic Ketoacidosis (DKA)7% (n=4)0%
Data sourced from a 91-day prospective, randomized, controlled field trial.[5][6][10]

Experimental Protocols

The following protocol is a summary of a key prospective, randomized, open-label, non-inferiority field trial comparing Velagliflozin to Caninsulin in client-owned diabetic cats.[5][6][9]

1. Study Population:

  • Client-owned cats diagnosed with diabetes mellitus.

  • Inclusion criteria typically include confirmed hyperglycemia and glucosuria, and owner consent.

  • Exclusion criteria include prior insulin treatment (for some studies), presence of DKA, or other severe concurrent illnesses.[1][7]

2. Randomization and Blinding:

  • Cats were randomized in a 1:1 ratio to receive either Velagliflozin or Caninsulin.

  • The study was open-label, meaning investigators and owners were aware of the treatment administered.

3. Treatment Protocol:

  • Velagliflozin Group: Received a standard dose of 1 mg/kg Velagliflozin oral solution once daily.

  • Caninsulin Group (Control): Received porcine lente insulin (Caninsulin) injected subcutaneously twice daily. The dose was titrated by the attending clinician based on clinical signs and blood glucose curves.

4. Efficacy and Safety Assessments:

  • Primary Endpoint (Day 45): Treatment success was defined as improvement in at least one clinical variable (e.g., polyuria, polydipsia) AND at least one glycemic variable (e.g., mean blood glucose, fructosamine).[5][6]

  • Secondary Endpoints (Day 91): Assessments included individual glycemic and clinical parameters, owner-assessed quality of life, and body weight.

  • Safety Monitoring: All adverse events were recorded. Special attention was given to hypoglycemia, urinary tract infections, and diabetic ketoacidosis. Cats were monitored via physical examinations, bloodwork, and urinalysis at scheduled visits (e.g., Day 7, 30, 45, 91).

Screening Screening & Enrollment (Client-Owned Diabetic Cats) Randomization Randomization (1:1) Screening->Randomization GroupV Velagliflozin Group (1 mg/kg PO, once daily) Randomization->GroupV Arm 1 GroupI Standard of Care Group (Insulin SC, twice daily) Randomization->GroupI Arm 2 FollowUp Follow-up Visits (Days 7, 30, 45, 91) GroupV->FollowUp GroupI->FollowUp Endpoint45 Primary Endpoint Assessment (Day 45) FollowUp->Endpoint45 Endpoint91 Secondary & Safety Endpoint Assessment (Day 91) Endpoint45->Endpoint91

Caption: Experimental Workflow for a Comparative Feline Diabetes Study.

Conclusion

For the management of non-insulin-dependent diabetes mellitus in otherwise healthy cats, Velagliflozin offers a viable oral alternative to the standard of care with injectable insulin. It demonstrates non-inferior long-term efficacy in improving glycemic control and clinical signs. The primary trade-offs are in the safety profile and administration route. The oral, once-daily dosing of Velagliflozin may improve owner compliance and quality of life for both cat and owner.[10] However, this is balanced against the need for diligent monitoring for DKA, especially euglycemic DKA, a potentially life-threatening condition that is not a typical risk with insulin monotherapy.[2] The choice between Velagliflozin and insulin should be made on a case-by-case basis, considering the cat's clinical condition, the owner's ability to monitor for adverse effects, and a thorough understanding of the risks and benefits of each treatment modality.

References

Safety Operating Guide

Safe Disposal of Velagliflozin Proline Hydrate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Velagliflozin proline hydrate, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound presents potential hazards that require careful management. One safety data sheet classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another source, however, does not classify it as a hazardous substance or mixture[2]. Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent hazard classification.

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields[2].

  • Hand Protection: Protective gloves[2].

  • Skin and Body Protection: Impervious clothing to prevent skin contact[2].

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[2].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Accidental Release Measures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or use appropriate exhaust ventilation[1][2].

  • Wear Full PPE: Don full personal protective equipment, including respiratory protection[1][2].

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[1][2].

  • Absorb the Spill: For liquid solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][2].

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol[1][2].

  • Dispose of Contaminated Material: Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined in the following section[1][2].

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for the safe and compliant disposal of this compound and its contaminated packaging.

Experimental Protocol for Disposal:

  • Segregate Waste: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Consult Institutional Guidelines: Refer to your institution's specific hazardous waste management guidelines and protocols. Your Environmental Health and Safety (EHS) department is the primary resource for these procedures.

  • Arrange for Professional Disposal: The disposal of this compound must be conducted by an approved and licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash. The guiding principle is to "Dispose of contents/ container to an approved waste disposal plant"[1].

  • Maintain Records: Keep detailed records of the amount of this compound disposed of, the date of disposal, and the waste manifest provided by the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes not_contaminated Follow standard laboratory waste procedures. is_contaminated->not_contaminated No consult_ehs Consult Institutional EHS for specific guidelines. collect_waste->consult_ehs arrange_disposal Arrange for pickup by an approved waste disposal vendor. consult_ehs->arrange_disposal document_disposal Complete and file waste manifest. arrange_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Velagliflozin Proline Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients (APIs) like Velagliflozin proline hydrate is paramount. This guide provides essential, immediate safety protocols and logistical plans to foster a secure laboratory environment.

This compound is an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] While primarily recognized for its antidiabetic properties, it is crucial to handle this compound with appropriate care to mitigate potential risks. The primary hazards associated with this compound are acute oral toxicity and acute and chronic aquatic toxicity.[3] Therefore, implementing robust safety measures is essential to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles with side-shields[3][4]Double-gloving with nitrile glovesDisposable gown over laboratory coatFit-tested N95 or N100 respirator[5]
Solution Preparation Safety goggles with side-shields[3][4]Chemical-resistant nitrile gloves[6]Laboratory coatNot required if performed in a certified chemical fume hood
In-vitro/In-vivo Dosing Safety glassesNitrile glovesLaboratory coatNot generally required
Waste Disposal Safety goggles with side-shieldsHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over laboratory coatNot required if handling sealed waste containers

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized protocol minimizes the risk of exposure and ensures the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name, CAS number (1661838-94-3), and any relevant hazard symbols.[3][4]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

2. Weighing and Aliquoting of Solid Compound:

  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Wear appropriate PPE as outlined in the table above, including a fit-tested respirator.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Solution Preparation:

  • Prepare solutions in a certified chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the solution's contents, concentration, and date of preparation.

4. Spills and Decontamination:

  • In the event of a small spill of solid material, carefully wipe it up with a damp cloth or paper towel to avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place all contaminated materials in a sealed container for proper disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Solid Waste:

  • All solid waste, including empty containers, contaminated gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of solid this compound in the regular trash.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.[7]

3. Waste Pickup:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive & Store Receive & Store Don PPE Don PPE Receive & Store->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Collect Solid Waste Collect Solid Waste Conduct Experiment->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Conduct Experiment->Collect Liquid Waste Label & Seal Waste Label & Seal Waste Collect Solid Waste->Label & Seal Waste Collect Liquid Waste->Label & Seal Waste EHS Pickup EHS Pickup Label & Seal Waste->EHS Pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.